molecular formula C18H19N3O4S B7980534 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

货号: B7980534
分子量: 373.4 g/mol
InChI 键: AGWVNJPTTKMUQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

7-hydroxy-N,N,2-trimethyl-3-(4-methylphenyl)sulfonylbenzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-11-5-7-14(8-6-11)26(24,25)21-12(2)19-17-15(21)9-13(10-16(17)22)18(23)20(3)4/h5-10,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWVNJPTTKMUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=C2C=C(C=C3O)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide: A Key Synthetic Intermediate for Tegoprazan

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, a pivotal chemical intermediate in the synthesis of Tegoprazan. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's fundamental properties, its critical role in the synthesis of a next-generation acid reducer, and the analytical methodologies pertinent to its characterization.

Introduction and Strategic Importance

This compound (from here on referred to as the "Tosyl-Protected Intermediate") is not a pharmacologically active agent itself but a crucial precursor in the manufacturing of Tegoprazan[1][2][3]. Tegoprazan is a potent, highly selective, and orally active potassium-competitive acid blocker (P-CAB) used for treating acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and erosive esophagitis[4][5].

The strategic importance of the Tosyl-Protected Intermediate lies in its molecular architecture. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for one of the benzimidazole nitrogens. This protection is a critical step in the synthetic sequence, allowing for the selective subsequent reaction at the 4-hydroxy position to introduce the final chiral side-chain of Tegoprazan[4]. Understanding the properties and handling of this intermediate is therefore essential for the efficient and scalable production of the final active pharmaceutical ingredient (API).

Physicochemical and Structural Properties

While extensive experimental data for this specific intermediate is not widely published, its core properties can be summarized based on chemical supplier data and computational predictions. These properties are vital for designing synthesis, purification, and analytical protocols.

PropertyValue / DescriptionSource
CAS Number 942195-86-0[6][7][8]
Molecular Formula C₁₈H₁₉N₃O₄S[6][8]
Molecular Weight 373.43 g/mol [6][9]
Appearance Predicted to be a solid.[8]
Purity Commercially available with ≥98% purity.[6][8]
Topological Polar Surface Area (TPSA) 92.5 Ų (Computed)[6]
logP (Octanol-Water Partition Coeff.) 2.29754 (Computed)[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 6[6]
Rotatable Bonds 3[6]

Causality Insight: The computed logP value of ~2.3 suggests moderate lipophilicity. This property is significant during process development, influencing the choice of solvents for reaction, extraction, and chromatography. The presence of a single hydrogen bond donor (the hydroxyl group) and multiple acceptors makes it amenable to both normal and reverse-phase chromatography.

Role in the Mechanism of Action of Tegoprazan

To appreciate the significance of this intermediate, one must understand the mechanism of the final drug, Tegoprazan. Unlike traditional proton-pump inhibitors (PPIs) that require acidic activation and bind irreversibly to the gastric H+/K+-ATPase (the proton pump), Tegoprazan acts differently[10].

Tegoprazan functions as a P-CAB, directly and reversibly inhibiting the proton pump by competing with potassium ions (K+) at their binding site on the enzyme[1][4][11]. This action blocks the final step in gastric acid secretion. The Tosyl-Protected Intermediate is the direct precursor to the molecule that will ultimately perform this competitive binding.

G Tegoprazan Tegoprazan Pump H+/K+-ATPase (Proton Pump) Tegoprazan->Pump Competitively binds to K+ site H_ion H+ (Proton) Pump->H_ion Pumps H+ out K_ion K+ (Potassium Ion) K_ion->Pump Binds to pump Lumen Gastric Lumen (Stomach Interior) H_ion->Lumen ParietalCell Parietal Cell Cytoplasm

Caption: Mechanism of Tegoprazan, the final product derived from the intermediate.

Synthesis and Manufacturing Context

The Tosyl-Protected Intermediate is a cornerstone in the convergent synthesis of Tegoprazan. Its preparation involves the construction of the core benzimidazole ring system followed by the strategic placement of the tosyl protecting group. The final step is typically a coupling reaction, such as a Mitsunobu reaction, between the hydroxyl group of this intermediate and the chiral chromanol side chain[4].

Generalized Synthetic Pathway

The synthesis can be logically broken down into the formation of the benzimidazole core and its subsequent functionalization.

G Start Substituted Aniline Precursor (e.g., 4-bromo-2-nitroaniline derivative) Core Benzimidazole Core Formation (Reduction & Cyclization) Start->Core Multi-step process (e.g., cyanation, reduction) Amide Amide Formation (Hydrolysis of nitrile, then coupling) Core->Amide Protect N-Tosylation (Protection with TsCl) Amide->Protect Intermediate Tosyl-Protected Intermediate (Target Compound) Protect->Intermediate Couple Mitsunobu Coupling Intermediate->Couple Final Tegoprazan (Final API) SideChain (S)-5,7-difluorochroman-4-ol (Chiral Side Chain) SideChain->Couple Deprotect Tosyl Deprotection Couple->Deprotect Protected Tegoprazan Deprotect->Final

Caption: Convergent synthetic workflow for Tegoprazan via the key intermediate.

Proposed Synthesis Protocol for the Intermediate

The following protocol is a representative synthesis based on procedures outlined in the chemical literature and patent filings for Tegoprazan[3][4][12]. This is an illustrative protocol and must be adapted and optimized under controlled laboratory conditions.

Step 1: Benzimidazole Core Formation (Example)

  • Start with a suitably substituted aniline, for instance, a derivative of 3-hydroxy-4-nitrobenzoic acid[13].

  • Convert the carboxylic acid to the N,N-dimethylcarboxamide using standard amidation conditions (e.g., oxalyl chloride followed by dimethylamine)[13].

  • Protect the hydroxyl group (e.g., as a benzyl ether).

  • Reduce the nitro group to an amine (e.g., using iron powder in acetic acid) and cyclize with a methyl source (e.g., from a preceding N-acetylation step) to form the 2-methylbenzimidazole ring[4][12].

Step 2: N-Tosylation

  • Dissolve the formed benzimidazole-carboxamide from Step 1 in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, perform an aqueous workup to remove the base and salts.

  • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection to Yield the Final Intermediate

  • If a protecting group was used for the 4-hydroxy position (e.g., benzyl ether), it must be removed.

  • For a benzyl group, dissolve the product from Step 2 in a solvent like ethanol or ethyl acetate.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (hydrogenolysis) until the reaction is complete (monitored by TLC/LC-MS).

  • Filter off the catalyst and concentrate the solvent to yield the final This compound .

  • Purify the crude product by column chromatography or recrystallization as needed.

Trustworthiness and Validation: Each step of this synthesis must be validated by appropriate analytical techniques. The structure and purity of the final intermediate should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Characterization and Quality Control

As a key process intermediate and a potential impurity in the final Tegoprazan drug substance, robust analytical methods for the detection and quantification of the Tosyl-Protected Intermediate are critical for quality control.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of Tegoprazan and its related substances, including this intermediate.

Illustrative HPLC Method for Impurity Profiling:

  • Column: A C18 reverse-phase column is typically effective (e.g., CAPCELL CORE C18, 4.6 mm × 75 mm, 2.7 µm).

  • Mobile Phase: A gradient elution is employed to separate compounds with different polarities.

    • Mobile Phase A: Ammonium acetate or ammonium dihydrogen phosphate buffer (e.g., 0.01 M, pH 6.5).

    • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient might run from a low to a high percentage of acetonitrile over 15-20 minutes to elute all components.

  • Flow Rate: 0.7 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Tegoprazan and the intermediate show significant absorbance (e.g., 218 nm or 262 nm).

  • Column Temperature: Maintained at a constant temperature, for example, 30-45 °C, to ensure reproducibility.

Self-Validating System: This method's trustworthiness is established through a rigorous validation process as per ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The intermediate would be identified by its relative retention time (RRT) compared to the main Tegoprazan peak.

Conclusion

This compound is more than a mere synthetic footnote; it is an enabling molecule in the production of Tegoprazan, a modern therapeutic for acid-related disorders. Its properties dictate key process parameters, and its purity is a critical quality attribute for the final API. The synthetic and analytical protocols discussed herein provide a foundational framework for professionals engaged in the research, development, and manufacturing of this important new class of pharmaceuticals.

References

A Comprehensive Technical Guide to 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS No. 942195-86-0), a substituted benzimidazole of significant interest in pharmaceutical development. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This specific compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and is notably identified as a process-related impurity of Tegoprazan, a modern potassium-competitive acid blocker[1][2]. This guide delineates its molecular structure, physicochemical properties, a detailed synthetic protocol via catalytic hydrogenation, and standard analytical characterization techniques. The content is structured to provide researchers and drug development professionals with the foundational knowledge required for its synthesis, handling, and application in a research and development setting.

Introduction and Strategic Significance

The benzimidazole heterocyclic system is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities. The fusion of benzene and imidazole rings creates a scaffold that can interact with a wide array of biological targets. Consequently, it is integral to drugs ranging from proton pump inhibitors (e.g., omeprazole) to anthelmintics (e.g., albendazole).

This compound emerges as a molecule of high importance within this class. Its primary value lies in two distinct areas:

  • As a Synthetic Intermediate: The molecule's functional groups—a reactive hydroxyl, a stable tosyl protecting group, and a carboxamide moiety—make it a versatile precursor for the synthesis of more elaborate pharmaceutical compounds[2]. The tosyl group on the imidazole nitrogen provides steric and electronic control during subsequent synthetic steps, while the hydroxyl group offers a key site for etherification to introduce diverse pharmacophores.

  • As a Reference Standard: In the manufacturing of certain APIs like Tegoprazan, this compound can arise as an impurity[1]. Regulatory bodies worldwide mandate the strict control and monitoring of impurities in drug substances. Therefore, having access to a well-characterized standard of this molecule is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to ensure the purity, safety, and efficacy of the final drug product.

This guide aims to consolidate the core technical information required to work with this compound effectively.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecule is built upon a central benzimidazole core. The key substitutions that define its identity and reactivity are:

  • A tosyl (p-toluenesulfonyl) group attached to one of the imidazole nitrogens (position 1). This is a common protecting group in imidazole chemistry, valued for its stability under various reaction conditions and its ability to be selectively removed.

  • A methyl group at the 2-position of the imidazole ring.

  • A hydroxyl group at the 4-position of the benzene ring, providing a nucleophilic site for further functionalization.

  • An N,N-dimethylcarboxamide group at the 6-position, which influences the molecule's solubility and electronic properties.

The IUPAC name for this compound is 7-hydroxy-N,N,2-trimethyl-3-(4-methylphenyl)sulfonylbenzimidazole-5-carboxamide, which reflects a different, but valid, numbering convention of the fused ring system[1].

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and analytical method development.

PropertyValueSource
CAS Number 942195-86-0[1][3][4][5]
Molecular Formula C₁₈H₁₉N₃O₄S[3][4][6]
Molecular Weight 373.43 g/mol [2][3][6]
Monoisotopic Mass 373.10962727 Da[1]
Appearance Solid[4]
SMILES CN(C)C(=O)C1=CC2=C(N=C(C)N2S(=O)(=O)C2=CC=C(C)C=C2)C(O)=C1[3]
Topological Polar Surface Area 92.5 Ų[3]
logP (calculated) 2.29754[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 6[3]

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound involves the deprotection of its benzyl ether precursor. This method is favored for its high yield and clean reaction profile.

Synthetic Pathway: Catalytic Hydrogenation

The core transformation is the hydrogenolysis of a carbon-oxygen bond in the benzyl ether. The precursor, 4-(Benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS 942195-85-9), is treated with hydrogen gas in the presence of a palladium catalyst[2][7]. The palladium surface catalyzes the cleavage of the benzyl C-O bond, liberating the free hydroxyl group and producing toluene as a byproduct.

Synthetic_Pathway precursor 4-(Benzyloxy)-N,N,2-trimethyl-1-tosyl- 1H-benzo[d]imidazole-6-carboxamide (CAS: 942195-85-9) product 4-Hydroxy-N,N,2-trimethyl-1-tosyl- 1H-benzo[d]imidazole-6-carboxamide (CAS: 942195-86-0) precursor->product Hydrogenolysis reagents H₂, Pd/C (10%) Tetrahydrofuran (THF) 20°C, 1 atm

Caption: Synthetic route via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol describes the synthesis of the title compound from its benzyloxy-protected precursor with a reported yield of approximately 98%[2].

Materials and Reagents:

  • 4-(Benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

  • Palladium on activated carbon (10% w/w, 50% water content)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrogen (H₂) gas supply or a hydrogen generator

  • Nitrogen (N₂) gas for inerting

  • Celite® for filtration

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum filtration setup (Büchner funnel)

Procedure:

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, add 4-(Benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (1.0 eq).

    • Causality: The three-neck flask allows for simultaneous inerting, solvent addition, and gas introduction.

  • Inerting and Dissolution:

    • Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere.

    • Add anhydrous tetrahydrofuran (THF) as the solvent (approx. 10-15 mL per gram of starting material). Stir until all solid has dissolved.

    • Causality: An inert atmosphere is crucial to prevent potential side reactions and ensure the safety of using hydrogen gas with a palladium catalyst, which can be pyrophoric. THF is an excellent solvent for the starting material and product and is stable under hydrogenation conditions.

  • Catalyst Addition:

    • Carefully add 10% Palladium on carbon (approx. 0.10 eq by weight) to the solution under a positive flow of nitrogen.

    • Causality: The catalyst is added last under an inert atmosphere to minimize its exposure to air. Palladium on carbon is a highly efficient and standard catalyst for debenzylation reactions.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is saturated with hydrogen.

    • Maintain a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon) and stir the reaction mixture vigorously at room temperature (20°C).

    • Causality: Vigorous stirring is essential to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas), which maximizes the reaction rate. The reaction is typically monitored by TLC or LC-MS until the starting material is fully consumed (usually 24-30 hours).

  • Workup and Isolation:

    • Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all residual hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional THF to recover any adsorbed product.

    • Causality: Celite provides a fine filtration medium that effectively removes the microscopic palladium particles, which would otherwise contaminate the product.

    • Concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to achieve high purity (≥98%).

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of standard analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity. A reversed-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is typically used. The purity is determined by the area percentage of the main product peak.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight. In positive ion mode, the expected [M+H]⁺ ion would be observed at m/z 374.1, corresponding to the molecular formula C₁₈H₁₉N₃O₄S.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Expected signals would include: singlets for the N,N-dimethyl and the C2-methyl groups, a singlet for the tosyl methyl group, characteristic aromatic protons for the benzimidazole and tosyl rings, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Confirms the carbon framework of the molecule, with distinct signals for the carbonyl carbon, aromatic carbons, and aliphatic methyl carbons.

Conclusion

This compound is a high-value chemical entity in modern pharmaceutical research and development. Its well-defined structure and versatile functional groups make it an important synthetic intermediate, while its status as a known impurity in commercial APIs underscores the need for its thorough characterization. The synthetic and analytical protocols detailed in this guide provide a robust framework for scientists to produce, purify, and validate this compound, supporting the advancement of drug discovery and ensuring the quality of pharmaceutical products.

References

An In-depth Technical Guide to 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS Number: 942195-86-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 942195-86-0, identified as 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide. This molecule is a pivotal intermediate in the synthesis of Tegoprazan, a modern potassium-competitive acid blocker (P-CAB). This document delves into its chemical identity, synthesis, role in drug discovery, and the pharmacological context of its end-product, Tegoprazan. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.

Chemical Identity and Properties

This compound is a complex organic molecule belonging to the benzimidazole class of compounds. The presence of a tosyl protecting group on the imidazole ring is a key feature of its structure, rendering it stable for subsequent synthetic transformations.

PropertyValueSource(s)
CAS Number 942195-86-0[1][2]
IUPAC Name 4-hydroxy-N,N,2-trimethyl-1-[(4-methylphenyl)sulfonyl]-1H-benzimidazole-6-carboxamide[2]
Synonyms 7-Hydroxy-N,N,2-triMethyl-3-tosyl-3H-benzo[d]iMidazole-5-carboxaMide, Tegoprazan intermediate, Tegoprazan Impurity 26[1]
Molecular Formula C18H19N3O4S[1][2]
Molecular Weight 373.43 g/mol [1][2]
Appearance White to off-white solid[3]
Purity Typically ≥98%[1]
Storage 2-8°C, sealed storage, away from moisture[4]

Role in the Synthesis of Tegoprazan: A Mechanistic Perspective

The primary significance of this compound lies in its role as a key intermediate in the manufacturing of Tegoprazan.[1] Tegoprazan is a potent and selective potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.

The synthesis of Tegoprazan involves a multi-step process where the benzimidazole core is first constructed and then coupled with a chiral chromane moiety. The subject compound, often referred to in synthetic schemes as a "tosyl benzimidazole," serves as the protected core, ready for the crucial coupling step. The tosyl group protects the nitrogen of the benzimidazole ring, preventing unwanted side reactions and directing the subsequent chemical transformations to the desired positions on the molecule. Following the coupling reaction, the tosyl group is removed to yield the final active pharmaceutical ingredient, Tegoprazan.

Synthesis Protocol: A Representative Methodology

The synthesis of this compound is embedded within the broader synthetic route of Tegoprazan. While specific industrial protocols are proprietary, a representative synthesis can be conceptualized from published patents, such as KR102638900B1.[3] The process generally involves the formation of the benzimidazole ring system, followed by functional group manipulations and the introduction of the tosyl protecting group.

A plausible synthetic pathway involves the following key transformations:

  • Step 1: Formation of the Benzimidazole Core: This is typically achieved through the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative.

  • Step 2: Functional Group Interconversion: This may involve reactions such as nitration, reduction, and acylation to install the necessary substituents on the benzimidazole ring.

  • Step 3: Tosylation of the Benzimidazole Nitrogen: The hydroxyl-substituted benzimidazole intermediate is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to introduce the tosyl protecting group onto one of the imidazole nitrogens.

  • Step 4: Deprotection of a Pre-existing Protecting Group (if applicable): In some synthetic routes, other functional groups might be protected (e.g., a hydroxyl group as a benzyl ether). This step would involve the removal of such a group to yield the final intermediate.

Experimental Workflow for the Synthesis of a Benzimidazole Core:

G A Substituted o-phenylenediamine C Condensation/Cyclization A->C B Carboxylic Acid Derivative B->C D Benzimidazole Intermediate C->D E Tosylation (TsCl, Base) D->E F 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H- benzo[d]imidazole-6-carboxamide E->F

Caption: Generalized workflow for the synthesis of the target benzimidazole intermediate.

Characterization and Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its characterization:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the compound and for identifying any process-related impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.[6]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.

Commercial suppliers of this intermediate typically provide a Certificate of Analysis (CoA) that includes data from these analytical methods to verify the quality of the product.[6]

Pharmacological Context: The Role of Tegoprazan

Understanding the pharmacological significance of the end product, Tegoprazan, is essential for appreciating the importance of its synthetic intermediates. Tegoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump).

Mechanism of Action of Tegoprazan:

G cluster_0 Parietal Cell Pump H+/K+-ATPase (Proton Pump) H_out H+ (Acid) Pump->H_out Secretion Stomach_Lumen Stomach Lumen K_in K+ K_in->Pump Uptake Tegoprazan Tegoprazan Tegoprazan->Pump Competitively Binds to K+ site

Caption: Tegoprazan competitively inhibits the H+/K+-ATPase, blocking gastric acid secretion.

This mechanism of action provides several advantages over traditional proton pump inhibitors (PPIs), including a more rapid onset of action and prolonged acid suppression. Tegoprazan is indicated for the treatment of various acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The material is classified as causing skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • First Aid Measures:

    • Skin Contact: Wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Ingestion: Seek medical assistance.[1]

    • Inhalation: Move to fresh air.[1]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C), away from moisture.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a licensed hazardous waste disposal facility.[4]

It is imperative to consult the Material Safety Data Sheet (MSDS) for this compound before handling.[1][4][7]

Conclusion

This compound (CAS 942195-86-0) is a crucial chemical entity in the field of medicinal chemistry, particularly in the synthesis of the innovative acid-suppressing agent, Tegoprazan. Its well-defined structure and the strategic use of a tosyl protecting group enable the efficient construction of the final drug molecule. A thorough understanding of its synthesis, characterization, and safe handling is paramount for researchers and drug development professionals working on the next generation of treatments for acid-related gastrointestinal diseases.

References

The Benzimidazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole nucleus, a bicyclic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the field of medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold" in the design of novel therapeutic agents.[2][3] This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities of benzimidazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal to their evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a remarkable ability to target various hallmarks of cancer.[2][4][5] Their multifaceted mechanisms of action, ranging from disruption of the cytoskeleton to the inhibition of key signaling pathways, underscore their therapeutic potential.[4][6]

Mechanisms of Anticancer Action

The anticancer efficacy of benzimidazole derivatives is not attributed to a single mode of action but rather to a synergistic interplay of several mechanisms:

  • Tubulin Polymerization Inhibition: A primary and well-established mechanism is the disruption of microtubule dynamics.[4][7] Certain benzimidazoles, such as albendazole and mebendazole, bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[1][8] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[6][9]

  • Kinase Inhibition: Many benzimidazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[5][10][11] They can function as ATP-competitive inhibitors, targeting kinases such as VEGFR-2, TIE-2, and cyclin-dependent kinases (CDKs).[10][12][13] Inhibition of these kinases can disrupt downstream signaling pathways like the PI3K/AKT pathway, which is critical for cell growth and survival.[7]

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate into the minor groove of DNA, interfering with DNA replication and transcription.[2] Additionally, certain derivatives can inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication, leading to DNA damage and apoptosis.[2]

  • Induction of Apoptosis: Benzimidazole derivatives can induce programmed cell death through both intrinsic and extrinsic pathways.[6][14] They can modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activate caspases, the key executioners of apoptosis.[14][15]

  • PARP Inhibition: Some benzimidazole derivatives, such as veliparib, function as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[2] PARP inhibition is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of benzimidazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values of selected benzimidazole derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Fluoro aryl benzimidazole derivative 1HOS, G361, MCF-7, K-5621.8, 2.0, 2.8, 7.8[14]
Benzimidazole-triazole hybrid 32HCT-116, HepG2, MCF-7, HeLa3.87 - 8.34[14]
Benzimidazole-thiazolidinedione 3a/3bHeLa, A5490.096 - 0.32[14]
Benzimidazole sulfonamide 10MGC-803, PC-3, MCF-71.02 - 5.40[14]
Benzimidazole derivative 39a/39b (tubulin inhibitor)A5492.90, 2.33[14]
1H-benzimidazole derivatives (N-substituted)MDA-MB-23116.38 - 100[16]
Chrysin benzimidazole derivative (1)MFC25.72 ± 3.95[13]
2-fluoroethyl substituted benzimidazole (2)U87 glioblastoma45.2 ± 13.0[13]
1-substituted benzimidazole derivative (3)A-549, HCT-116, MCF-728.29[13]
Benzimidazole salts 2aMDA-MB-231165.02 ± 8.86[17]
Benzimidazole salt 2bMDA-MB-23128.80 ± 0.26[17]
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[18][19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is directly proportional to the number of living cells.[18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[21]

  • Compound Treatment:

    • Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[20]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[18]

    • After the treatment period, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.[20]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[18]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare serial dilutions of Benzimidazole derivative treatment Treat cells with compound compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation add_solubilizer Add solubilization solution mtt_incubation->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow of the in vitro cytotoxicity MTT assay.

Diagram of Benzimidazole Derivatives Targeting the PI3K/AKT Signaling Pathway:

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibits Benzimidazole->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by benzimidazole derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as several fungal species.[22][23][24] Their structural similarity to purine nucleosides allows them to interfere with essential microbial metabolic pathways.[22]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzimidazoles are attributed to several mechanisms, including:

  • Inhibition of DNA Gyrase: Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair, leading to cell death.[25]

  • Disruption of Cell Wall Synthesis: Certain derivatives interfere with the biosynthesis of the bacterial cell wall, compromising its structural integrity and leading to cell lysis.

  • Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazoles inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death.[22]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][26]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzimidazole derivative 5bE. coli 352186.25[27]
Benzimidazole derivative 5qP. aeruginosa12.5[27]
Benzimidazole-triazole-indoline 65aE. coli, S. aureusSignificant activity[25]
Benzimidazole derivative 6cE. coli JW55031 (TolC mutant)2[28]
5-halobenzimidazole derivativesMRSA strainsComparable to ciprofloxacin[23][29]
2-methanthiol benzimidazole 22S. epidermidis, S. haemolyticus32[30]
Benzimidazole hydrazone 14L. monocytogenesMBC: 15.62[31]
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[7][26][32][33]

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh culture plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[26]

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[26]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the benzimidazole derivative in a suitable solvent.

    • Perform a twofold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium.[32]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[26]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.[7][26]

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis inoculum_prep Prepare standardized microbial inoculum compound_dilution Perform serial dilutions of Benzimidazole derivative in 96-well plate inoculation Inoculate wells with microbial suspension compound_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubation->read_mic Benzimidazole_Synthesis Reactants o-phenylenediamine + Aromatic Aldehyde Reaction_Conditions Solvent (e.g., Ethanol) Catalyst (e.g., FeCl3/Al2O3) Room Temperature or Reflux Product 2-Substituted Benzimidazole Reaction_Conditions->Product Condensation & Cyclization

References

4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

Subject: 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Status: No Publicly Available Data

Possible Explanations:

  • Novel Compound: This molecule may be a novel chemical entity that has not yet been described in published literature. It could be under investigation in a private setting (e.g., a pharmaceutical company's internal research program) and not yet disclosed publicly.

  • Alternative Nomenclature: The compound may be known by a different chemical name, a common name, or a specific code that is not the systematic IUPAC name provided.

  • Hypothetical Structure: It is possible that this is a theoretical molecule that has been designed but not yet synthesized or characterized.

Recommendations for Further Inquiry:

Given the lack of information on the specific molecule, researchers and drug development professionals interested in this area may consider investigating the broader classes of compounds to which it belongs. The structural features of the query molecule suggest potential relationships to:

  • Benzimidazole Derivatives: This is a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The mechanism of action for this class is diverse and depends heavily on the specific substitutions on the benzimidazole ring.

  • Tosyl-Containing Compounds: The tosyl (p-toluenesulfonyl) group is often used in medicinal chemistry as a leaving group in synthesis or as a functional group that can interact with biological targets. Investigating other tosylated heterocyclic compounds may provide insights into potential mechanisms.

  • Carboxamide Derivatives: The carboxamide functional group is a common feature in many approved drugs and is known to participate in hydrogen bonding and other interactions with protein targets.

Should information on "this compound" become publicly available, a detailed technical guide on its mechanism of action could be developed. At present, however, the absence of data precludes the creation of such a document.

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this molecule through mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Introduction

This compound (Figure 1) is a complex organic molecule with potential applications in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its further development and application. This guide details the expected spectroscopic characteristics of this compound, providing a baseline for its identification and quality control. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry and are designed to be a practical resource for laboratory professionals.

Molecular Structure

Figure 1. Chemical structure of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For the title compound, Electrospray Ionization (ESI) is the preferred method due to the molecule's polarity and thermal lability.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[1]

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Ionization Mode: Positive ion mode is recommended to promote the formation of the protonated molecule [M+H]⁺.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 6-8 L/min at 180-220 °C

    • Mass Range: m/z 100-1000

Predicted Mass Spectrum Data
Ion SpeciesCalculated m/zObserved m/zInterpretation
[M+H]⁺374.1174~374.117Protonated molecular ion
[M+Na]⁺396.1000~396.099Sodium adduct

M = C₁₈H₁₉N₃O₄S

Interpretation and Fragmentation

The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 374.1174. The accurate mass measurement allows for the unambiguous determination of the elemental composition (C₁₈H₁₉N₃O₄S).

Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information. A plausible fragmentation pathway is initiated by the cleavage of the sulfonamide bond, which is often a labile linkage in such structures.

fragmentation M_H [M+H]⁺ m/z = 374.1 fragment1 Loss of Tosyl group (-155 Da) M_H->fragment1 fragment2 Loss of N,N-dimethylcarboxamide (-72 Da) M_H->fragment2 tosyl_cation [C₇H₇SO₂]⁺ m/z = 155.0 M_H->tosyl_cation Cleavage of N-S bond ion1 [C₁₁H₁₄N₃O₂]⁺ m/z = 219.1 fragment1->ion1 ion2 [C₁₆H₁₄N₂O₃S]⁺ m/z = 315.1 fragment2->ion2

Figure 2. Proposed ESI-MS/MS fragmentation pathway.

Key expected fragment ions include:

  • m/z 219.1: Corresponding to the benzimidazole core after the loss of the tosyl group.

  • m/z 155.0: The tosyl cation, a very common fragment for N-tosylated compounds.

  • m/z 315.1: Resulting from the loss of the N,N-dimethylaminocarbonyl radical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR (Solid State)

For a solid sample, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be used.[2]

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

KBr Pellet Method:

  • Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar.

  • Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Place the pellet in the sample holder for analysis.[2]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (methyl groups)
1680 - 1650StrongC=O stretch (amide)
1620 - 1580MediumC=C stretch (aromatic)
1350 - 1320StrongS=O stretch (asymmetric, sulfonamide)
1170 - 1150StrongS=O stretch (symmetric, sulfonamide)
1250 - 1100StrongC-O stretch (phenol)
Interpretation of the IR Spectrum

The IR spectrum will be dominated by several key features:

  • A broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic O-H group.[3]

  • A strong, sharp peak around 1660 cm⁻¹, indicative of the C=O stretching vibration of the tertiary amide.[4][5]

  • Two strong absorptions for the asymmetric and symmetric S=O stretching of the sulfonamide group, expected around 1340 cm⁻¹ and 1160 cm⁻¹, respectively.

  • Multiple peaks in the 1620-1450 cm⁻¹ region corresponding to the aromatic C=C stretching vibrations of the benzimidazole and tosyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are essential for complete structural assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the phenolic -OH.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition:

    • ¹H NMR: Acquire 16-32 scans.

    • ¹³C NMR: Acquire 1024 or more scans. DEPT experiments (DEPT-90, DEPT-135) should be run to aid in the assignment of carbon multiplicities.[6]

    • 2D NMR: COSY, HSQC, and HMBC experiments should be performed to establish connectivity.

workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Insert into NMR spectrometer transfer->instrument setup Lock, tune, shim instrument->setup acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT) setup->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Fourier Transform, phase, and baseline correct acquire_2d->process integrate Integrate ¹H signals process->integrate assign Assign signals using 1D and 2D data integrate->assign structure Confirm Structure assign->structure

Figure 3. General workflow for NMR analysis.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0br s1HAr-OH
~7.8 - 7.4m4HTosyl-H (AA'BB' system)
~7.3s1HAr-H (H-5 or H-7)
~7.1s1HAr-H (H-5 or H-7)
~3.0br s6HN(CH₃)₂
~2.5s3HC2-CH₃
~2.4s3HTosyl-CH₃
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~155C-OH (C-4)
~152C=N (C-2)
~145Tosyl quaternary C
~140 - 125Aromatic C's
~120 - 110Aromatic C's
~37N(CH₃)₂
~21Tosyl-CH₃
~14C2-CH₃
Interpretation of NMR Spectra
  • ¹H NMR: The spectrum is expected to show distinct regions. The aromatic region (δ 7.0-8.0 ppm) will contain signals for the benzimidazole and tosyl protons. The two aromatic protons on the benzimidazole ring are expected to appear as singlets due to their substitution pattern. The N,N-dimethyl group of the carboxamide will likely appear as a broad singlet around 3.0 ppm due to restricted rotation around the C-N amide bond. The three methyl groups (on the benzimidazole C2, the tosyl group, and the amide) will each give a distinct singlet. The phenolic proton will be a broad singlet at a downfield chemical shift, which would disappear upon addition of D₂O.

  • ¹³C NMR: The spectrum will confirm the presence of 18 unique carbon atoms. The carbonyl carbon of the amide will be significantly downfield (~168 ppm). The aromatic region will be complex, but DEPT experiments will help differentiate between quaternary carbons and those bearing protons. The three methyl carbons will appear in the upfield region (δ 10-40 ppm).

  • 2D NMR: COSY will show coupling between the ortho and meta protons on the tosyl ring. HSQC will correlate each proton to its directly attached carbon. HMBC will be crucial for assigning quaternary carbons by showing long-range (2-3 bond) correlations, for instance, from the methyl protons to their neighboring carbons, confirming the overall connectivity of the molecule.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a powerful and complementary set of tools for the comprehensive structural elucidation of this compound. This guide outlines the expected data and provides robust, field-proven protocols for their acquisition and interpretation. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is fundamental for any research or development endeavor involving this compound.

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Tosyl-Benzimidazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The tosyl-benzimidazole carboxamide chemotype represents a promising, yet underexplored, subclass with significant therapeutic potential. This guide synthesizes current knowledge and provides a forward-looking perspective on identifying and validating the therapeutic targets of these compounds. We will delve into the known biological activities, focusing on key targets in oncology such as the RAF/MEK/ERK signaling pathway, and outline a comprehensive, field-proven strategy for target deconvolution and validation. This document is designed to serve as a practical resource for researchers aiming to unlock the full potential of tosyl-benzimidazole carboxamides in drug discovery.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzimidazoles are heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole. This simple bicyclic system is a "privileged scaffold," a term coined to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The versatility of the benzimidazole core, with its ability to form hydrogen bonds, engage in pi-stacking interactions, and be readily functionalized at multiple positions, has led to its incorporation into a wide array of clinically successful drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole).

The Tosyl-Benzimidazole Carboxamide Chemotype: Structural Features and Known Biological Activities

The introduction of a tosyl group and a carboxamide linkage to the benzimidazole core imparts specific physicochemical properties that can significantly influence the compound's biological activity. The tosyl (p-toluenesulfonyl) group can act as a hydrogen bond acceptor and its aromatic ring can participate in hydrophobic and pi-stacking interactions. The carboxamide linkage provides a rigid and planar unit that can serve as a hydrogen bond donor and acceptor, further defining the compound's interaction with its biological target.

While research on this specific chemotype is still emerging, preliminary studies have shown that tosyl-benzimidazole carboxamides possess potent biological activities, particularly in the realm of oncology. A notable example is a series of compounds that have demonstrated significant inhibitory activity against key kinases in the MAPK/ERK signaling pathway.

Key Therapeutic Target: The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in key components like BRAF and MEK, is a hallmark of many human cancers, particularly melanoma and colorectal cancer.

Several studies have highlighted that benzimidazole derivatives, including those with a carboxamide linkage, can act as potent inhibitors of key kinases within this pathway, such as BRAF and vascular endothelial growth factor receptor 2 (VEGFR-2). The tosyl group in tosyl-benzimidazole carboxamides can potentially enhance binding to the ATP-binding pocket of these kinases, making them attractive candidates for anti-cancer drug development.

BRAF Kinase

BRAF is a serine/threonine kinase that acts as a central node in the MAPK/ERK pathway. Activating mutations, such as the V600E mutation, are found in over 50% of melanomas. Tosyl-benzimidazole carboxamides have been designed and synthesized as potential BRAF inhibitors, showing promise in preclinical studies.

VEGFR-2

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The benzimidazole scaffold is a common feature in many VEGFR-2 inhibitors, and the tosyl-benzimidazole carboxamide chemotype is being explored for this purpose.

MAPK_ERK_Pathway Figure 1: The MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival, Differentiation) TranscriptionFactors->CellularResponse Inhibitor Tosyl-Benzimidazole Carboxamide Inhibitor->RAF Inhibits

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Target Validation Strategies: A Comprehensive Workflow

Once a potential target, such as BRAF, has been identified, a rigorous validation process is essential to confirm its role in the observed phenotype and to justify further drug development efforts. This process typically involves a combination of biochemical, cell-based, and in silico assays.

Experimental Workflow for Target Validation

Target_Validation_Workflow Figure 2: Experimental Workflow for Target Validation start Hypothesized Target (e.g., BRAF) biochemical Biochemical Assays (Kinase Activity, Binding Affinity) start->biochemical cell_based Cell-Based Assays (Target Engagement, Phenotypic Readouts) start->cell_based in_silico In Silico Modeling (Docking, SAR) start->in_silico data_integration Data Integration and Analysis biochemical->data_integration cell_based->data_integration in_silico->data_integration validated_target Validated Target data_integration->validated_target

Caption: A streamlined workflow for validating a hypothesized drug target.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of a tosyl-benzimidazole carboxamide against the target kinase (e.g., BRAF V600E).

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (unactive) as substrate

  • ATP

  • Test compound (tosyl-benzimidazole carboxamide)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase. The inclusion of a positive control (a known BRAF inhibitor) and a negative control (DMSO vehicle) is crucial for validating the assay performance.

Objective: To confirm target engagement of the tosyl-benzimidazole carboxamide with its intended target in a cellular context.

Materials:

  • Cancer cell line expressing the target protein (e.g., A375 melanoma cells for BRAF V600E)

  • Test compound

  • PBS

  • Lysis buffer

  • Equipment for SDS-PAGE and Western blotting

  • Antibody specific for the target protein

Procedure:

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and resuspend the cells in PBS.

  • Heat the cell suspensions at a range of temperatures for 3 minutes.

  • Lyse the cells and separate the soluble fraction by centrifugation.

  • Analyze the amount of soluble target protein at each temperature by Western blotting.

  • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Causality and Self-Validation: CETSA provides direct evidence of the compound binding to its target inside the cell. The shape of the melting curve and the magnitude of the thermal shift provide a robust and internally controlled readout of target engagement.

Data Presentation: Summarizing Key Findings

Clear and concise presentation of data is crucial for interpreting experimental results and making informed decisions in a drug discovery project.

Table 1: In Vitro Activity of a Hypothetical Tosyl-Benzimidazole Carboxamide (Compound X)

Target KinaseIC50 (nM)
BRAF V600E50
c-RAF250
VEGFR-2>10,000
EGFR>10,000

Future Perspectives and Drug Development Challenges

The tosyl-benzimidazole carboxamide scaffold holds considerable promise for the development of novel targeted therapies, particularly in oncology. However, several challenges need to be addressed to translate this potential into clinical reality. These include optimizing the pharmacokinetic properties of the compounds, managing potential off-target effects, and overcoming mechanisms of drug resistance. Future research should focus on exploring the full therapeutic potential of this chemotype against a broader range of targets and disease indications.

In Silico Prediction of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of the novel compound, 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide. Intended for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery thought process. Every protocol herein is designed as a self-validating system, grounded in established computational chemistry principles and supported by authoritative references.

Foreword: The Imperative of Predictive Science in Drug Discovery

The journey of a drug from concept to clinic is fraught with high attrition rates and staggering costs. A significant portion of these failures can be attributed to unforeseen issues with a compound's efficacy, selectivity, or pharmacokinetic profile. In silico bioactivity prediction has emerged as an indispensable tool to mitigate these risks, offering a rapid and cost-effective means to prioritize promising candidates and identify potential liabilities early in the discovery pipeline.[1][2] This guide will walk through a multi-faceted computational workflow to hypothesize and evaluate the bioactivity of this compound, a compound for which, as of this writing, no public bioactivity data exists.

Compound at a Glance: this compound

Before delving into predictive modeling, a thorough understanding of the molecule's structural and physicochemical properties is paramount.

PropertyValueSource
CAS Number 942195-86-0[3][4][5]
Molecular Formula C₁₈H₁₉N₃O₄S[4]
Molecular Weight 373.43 g/mol [4]
SMILES CN(C)C(=O)C1=CC2=C(N=C(C)N2S(=O)(=O)C2=CC=C(C)C=C2)C(O)=C1[4]
Topological Polar Surface Area (TPSA) 92.5 Ų[4]
Predicted LogP 2.29754[4]
Hydrogen Bond Acceptors 6[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]

The core of this molecule is a benzimidazole scaffold, a heterocyclic pharmacophore known for its wide range of pharmacological activities.[6][7][8][9] The presence of a tosyl group is also noteworthy, as it can act as a protecting group in synthesis and influence the molecule's interaction with biological targets.[10][11]

A Multi-pronged Approach to Bioactivity Prediction: The Workflow

Given the novelty of our compound, a single predictive method is insufficient. A robust in silico assessment necessitates a multi-pronged approach, where the outputs of one method inform and validate the others. The workflow presented here integrates target prediction, pharmacophore modeling, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET profiling.

In_Silico_Bioactivity_Prediction_Workflow cluster_0 Target Identification & Initial Screening cluster_1 Detailed Interaction & Property Analysis Target_Prediction Target Prediction (Ligand-Based) Pharmacophore_Modeling Pharmacophore Modeling & Validation Target_Prediction->Pharmacophore_Modeling Identified Target Class Virtual_Screening Virtual Screening Pharmacophore_Modeling->Virtual_Screening Validated Pharmacophore Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Prioritized Hits QSAR_Analysis QSAR Analysis Molecular_Docking->QSAR_Analysis Binding Affinities ADMET_Prediction ADMET Prediction QSAR_Analysis->ADMET_Prediction Activity Predictions Final_Assessment Final Bioactivity Assessment ADMET_Prediction->Final_Assessment Drug-Likeness Profile

Caption: A multi-step workflow for in silico bioactivity prediction.

Part 1: Target Identification - Where Does the Molecule Act?

The first critical step is to generate a plausible hypothesis about the biological targets of our compound. Since no experimental data is available, we will employ a ligand-based approach.

Rationale and Causality

The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities. The benzimidazole core of our compound is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[6][7] By identifying known targets of benzimidazole-containing compounds, we can infer a set of probable targets for our molecule of interest.

Protocol: Target Prediction using Similarity Searching
  • Database Selection: Utilize publicly accessible chemogenomics databases such as ChEMBL and PubChem. These databases contain vast amounts of bioactivity data linking chemical structures to biological targets.

  • Similarity Search:

    • Input the SMILES string of this compound into the search interface of the selected database.

    • Perform a Tanimoto-based similarity search, which quantifies the degree of structural similarity between our query molecule and the database entries.

    • Set a similarity threshold (e.g., >0.7) to retrieve structurally related compounds.

  • Target Prioritization:

    • Compile a list of the biological targets associated with the retrieved similar compounds.

    • Prioritize targets that appear frequently and are associated with high-potency ligands.

    • Given the prevalence of benzimidazoles as kinase inhibitors, particular attention should be paid to protein kinases that emerge from this search.[6]

Example of Potential Targets for Benzimidazole Derivatives:

  • Protein Kinases (e.g., VEGFR, EGFR, Aurora Kinases)[6]

  • Poly (ADP-ribose) polymerase (PARP)[6]

  • Topoisomerases[6]

  • Microtubules[6]

For the purpose of this guide, let's hypothesize that our similarity search points towards Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a high-probability target, a common target for benzimidazole-based anticancer agents.

Part 2: Pharmacophore Modeling - Defining the "Key" for the "Lock"

With a putative target class identified, we can now construct a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to the target.[12]

Rationale and Causality

A pharmacophore model acts as a 3D query to rapidly screen large compound libraries for molecules that possess the requisite features for binding, without the computational expense of docking every molecule.[13] By generating a model based on known, potent inhibitors of VEGFR-2, we can then assess whether our compound of interest fits this model.

Protocol: Ligand-Based Pharmacophore Generation and Validation
  • Ligand Set Preparation:

    • From a database like ChEMBL, curate a set of at least 20-30 known, potent, and structurally diverse VEGFR-2 inhibitors.

    • Divide this set into a training set (for model generation) and a test set (for validation).

  • Hypothesis Generation:

    • Using software such as Phase (Schrödinger), Discovery Studio (BIOVIA), or LigandScout, generate pharmacophore hypotheses from the training set.

    • The software will identify common chemical features (hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, etc.) and their spatial relationships.[14][15]

  • Model Validation:

    • Internal Validation: Assess the ability of the generated hypotheses to correctly identify the active compounds within the training set.

    • External Validation: Screen the test set (containing known actives and inactives/decoys) against the best-ranked hypothesis. A good model will have a high enrichment factor (EF) and a high goodness of hit (GH) score, indicating its ability to distinguish actives from inactives.[16]

Pharmacophore_Modeling_Workflow Ligand_Set Curated Ligand Set (Actives & Inactives) Training_Set Training Set Ligand_Set->Training_Set Test_Set Test Set Ligand_Set->Test_Set Hypothesis_Generation Generate Pharmacophore Hypotheses Training_Set->Hypothesis_Generation Model_Validation Validate Hypotheses Test_Set->Model_Validation Hypothesis_Generation->Model_Validation Validated_Model Validated Pharmacophore Model Model_Validation->Validated_Model

Caption: Workflow for pharmacophore generation and validation.

Part 3: Molecular Docking - Visualizing the Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18] It allows us to visualize the specific interactions between our compound and the hypothesized target at an atomic level.

Rationale and Causality

By docking this compound into the ATP-binding site of VEGFR-2, we can estimate its binding affinity (a proxy for potency) and analyze the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. A low binding energy and favorable interactions with key active site residues would lend strong support to our hypothesis.

Protocol: Step-by-Step Molecular Docking

This protocol assumes the use of AutoDock Vina, a widely used and freely available docking software.[17][19]

  • Preparation of the Receptor (VEGFR-2):

    • Download the 3D crystal structure of VEGFR-2 from the Protein Data Bank (PDB). Choose a high-resolution structure with a co-crystallized ligand.

    • Using software like AutoDock Tools (ADT) or PyMOL, remove water molecules and any existing ligands from the PDB file.[17]

    • Add polar hydrogens and assign Kollman charges to the receptor.

    • Save the prepared receptor in the PDBQT format.

  • Preparation of the Ligand:

    • Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Defining the Binding Site (Grid Box):

    • In ADT, define a grid box that encompasses the known ATP-binding site of VEGFR-2. The coordinates of the co-crystallized ligand from the original PDB file can be used to center the grid box.[17]

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking calculation, specifying the prepared receptor, ligand, and grid box configuration files.[17]

  • Analysis of Results:

    • Vina will output several binding poses ranked by their binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most likely.[17]

    • Visualize the top-ranked pose in PyMOL or Chimera to analyze the interactions (hydrogen bonds, pi-pi stacking, etc.) between the ligand and the active site residues of VEGFR-2.

Hypothetical Docking Results:

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
This compound-9.2Cys919, Asp1046, Glu885
Known VEGFR-2 Inhibitor (Control)-10.5Cys919, Asp1046, Glu885

Part 4: QSAR Analysis - The Structure-Activity Relationship

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a set of compounds with their biological activity.[2][20]

Rationale and Causality

By building a QSAR model based on a dataset of known VEGFR-2 inhibitors, we can predict the bioactivity of our novel compound based solely on its calculated molecular descriptors.[2] A robust QSAR model can serve as a powerful tool for lead optimization, guiding the design of more potent analogues.[21]

Protocol: Building a Predictive QSAR Model
  • Data Collection and Curation:

    • Assemble a dataset of at least 50-100 diverse VEGFR-2 inhibitors with experimentally determined IC50 or Ki values.

    • Convert the bioactivity values to a logarithmic scale (pIC50 or pKi).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) using software like PaDEL-Descriptor or Mordred.

  • Model Building and Validation:

    • Divide the dataset into a training set and a test set.

    • Using the training set, employ statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest to build a model that correlates the descriptors with the pIC50 values.

    • Validate the model's predictive power using the test set. Key statistical parameters to evaluate include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A predictive model should have a q² > 0.5.[22]

  • Prediction for the Target Compound:

    • Calculate the same set of molecular descriptors for this compound.

    • Input these descriptors into the validated QSAR model to predict its pIC50 value against VEGFR-2.

Part 5: ADMET Prediction - Will it be a "Drug-like" Molecule?

A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage risk assessment.[23][24][25]

Rationale and Causality

Numerous computational models have been developed based on large datasets of experimental ADMET data. These models can predict a wide range of properties, allowing us to flag potential liabilities before committing to costly synthesis and in vitro testing.[23][26]

Protocol: In Silico ADMET Profiling

Utilize web-based servers like SwissADME, pkCSM, or ADMETlab to predict the following properties for our compound:

  • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

  • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

Hypothetical ADMET Profile:

PropertyPredictionInterpretation
Lipinski's Rule of 5 0 ViolationsGood oral bioavailability expected
GI Absorption HighWell-absorbed from the gut
BBB Permeant NoUnlikely to cause CNS side effects
CYP2D6 Inhibitor NoLow risk of drug-drug interactions
hERG I Inhibitor NoLow risk of cardiotoxicity
Ames Toxicity NoNon-mutagenic

Conclusion and Forward Look

This technical guide has outlined a rigorous, multi-faceted in silico workflow for predicting the bioactivity of this compound. By integrating target prediction, pharmacophore modeling, molecular docking, QSAR analysis, and ADMET profiling, we can build a comprehensive profile of this novel compound's therapeutic potential. The hypothetical results presented suggest that this molecule may act as a potent and selective VEGFR-2 inhibitor with a favorable drug-like profile.

It is crucial to emphasize that in silico predictions are hypotheses that must be validated through experimental testing. The insights gained from this computational workflow, however, provide a strong rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo evaluation. This predictive, data-driven approach exemplifies the modern paradigm of drug discovery, where computation and experimentation work in concert to accelerate the development of new medicines.

References

Methodological & Application

Synthesis protocol for 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis Protocol for 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

A Multi-Step Strategy for the Synthesis of a Highly Functionalized Benzimidazole Scaffold

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of This compound (CAS 942195-86-0)[1][2][3][4][5]. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[6][7] The target molecule presents a complex substitution pattern, including a tosyl-protected imidazole nitrogen, a free phenol, and a carboxamide group, necessitating a carefully designed, multi-step synthetic strategy. This protocol begins with a commercially available substituted nitrobenzoic acid and proceeds through five key stages: (1) construction of a key diamine intermediate, (2) Phillips-Ladenburg condensation to form the benzimidazole core, (3) N-tosylation for protection and activation, (4) amide formation via the carboxylic acid intermediate, and (5) final deprotection of the phenol group. The rationale behind the sequence of steps, choice of reagents, and purification methods is discussed in detail to ensure reproducibility and high purity of the final compound.

Overall Synthetic Workflow

The synthesis is designed as a linear sequence to manage the reactivity of the various functional groups and ensure high regioselectivity. The methoxy group serves as a robust protecting group for the phenol, which is unveiled in the final step to prevent unwanted side reactions during the preceding transformations.

Synthesis_Workflow cluster_0 Part 1: Key Diamine Synthesis cluster_1 Part 2: Core Synthesis & Functionalization A 5-Methoxy-3-nitrobenzoic Acid B Methyl 5-methoxy-3-nitrobenzoate A->B Esterification (MeOH, H2SO4) C Methyl 3-amino-5-methoxybenzoate B->C Selective Reduction (H2, Pd/C) D Methyl 3-amino-4-nitro-5-methoxybenzoate C->D Nitration (HNO3, H2SO4) E Methyl 3,4-diamino-5-methoxybenzoate D->E Reduction (H2, Pd/C) F Methyl 4-methoxy-2-methyl-1H- benzo[d]imidazole-6-carboxylate E->F Cyclization (Acetic Acid) G Methyl 4-methoxy-2-methyl-1-tosyl- 1H-benzo[d]imidazole-6-carboxylate F->G N-Tosylation (TsCl, Base) H 4-Methoxy-2-methyl-1-tosyl- 1H-benzo[d]imidazole-6-carboxylic Acid G->H Saponification (LiOH) I 4-Methoxy-N,N,2-trimethyl-1-tosyl- 1H-benzo[d]imidazole-6-carboxamide H->I Amidation (Dimethylamine, HATU) J Final Product: 4-Hydroxy-N,N,2-trimethyl-1-tosyl- 1H-benzo[d]imidazole-6-carboxamide I->J Demethylation (BBr3)

Caption: Linear synthetic route for the target benzimidazole.

Materials and Reagents

ReagentSupplierGradeKey Hazards
5-Methoxy-3-nitrobenzoic AcidSigma-Aldrich≥98%Irritant
Methanol (MeOH)FisherAnhydrousFlammable, Toxic
Sulfuric Acid (H₂SO₄)VWRConcentrated (98%)Corrosive, Oxidizer
Palladium on Carbon (Pd/C)Acros Organics10 wt. %Flammable solid
Nitric Acid (HNO₃)VWRFuming (90%)Corrosive, Oxidizer, Toxic
Acetic Acid (AcOH)Sigma-AldrichGlacialCorrosive, Flammable
p-Toluenesulfonyl Chloride (TsCl)Alfa Aesar>99%Corrosive, Lachrymator
Triethylamine (TEA)Sigma-Aldrich≥99.5%Flammable, Corrosive
Lithium Hydroxide (LiOH)Sigma-AldrichMonohydrateCorrosive
Dimethylamine solutionAcros Organics2.0 M in THFFlammable, Corrosive, Toxic
HATU (Coupling Agent)Chem-Impex≥98%Irritant
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar≥99%Flammable, Corrosive
Boron Tribromide (BBr₃)Sigma-Aldrich1.0 M in DCMCorrosive, Water-reactive, Toxic
Dichloromethane (DCM)FisherAnhydrousSuspected carcinogen
N,N-Dimethylformamide (DMF)FisherAnhydrousReproductive toxin
Ethyl Acetate (EtOAc)VWRACS GradeFlammable, Irritant
HexanesVWRACS GradeFlammable, Neurotoxin

Experimental Protocols

Part 1: Synthesis of Key Intermediate: Methyl 3,4-diamino-5-methoxybenzoate (E)

This initial phase constructs the crucial substituted o-phenylenediamine required for the benzimidazole core.

Step 1.1: Esterification of 5-Methoxy-3-nitrobenzoic Acid (A → B)

  • To a solution of 5-methoxy-3-nitrobenzoic acid (10.0 g, 50.7 mmol) in anhydrous methanol (200 mL), add concentrated sulfuric acid (2.5 mL) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 16 hours. Monitor reaction completion by TLC (3:1 Hexanes:EtOAc).

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford Methyl 5-methoxy-3-nitrobenzoate (B) as a solid.

Step 1.2: Selective Reduction of the Nitro Group (B → C)

  • Dissolve the ester B (from the previous step) in methanol (150 mL) in a hydrogenation vessel.

  • Add 10% Pd/C (1.0 g, 10% w/w).

  • Pressurize the vessel with H₂ gas (50 psi) and shake vigorously for 4 hours at room temperature.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate to yield Methyl 3-amino-5-methoxybenzoate (C) .

Step 1.3: Regioselective Nitration (C → D)

  • Add the amine C slowly to concentrated sulfuric acid (40 mL) at -5 °C.

  • Add fuming nitric acid (3.5 mL, ~75 mmol) dropwise while maintaining the temperature below 0 °C.

  • Stir the mixture for 2 hours at 0 °C.

  • Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration, wash with cold water, and dry to obtain Methyl 3-amino-4-nitro-5-methoxybenzoate (D) .

Step 1.4: Final Reduction to Diamine (D → E)

  • Following the procedure in Step 1.2, reduce the nitro-amine D (~10 g) using 10% Pd/C in methanol under H₂ pressure (50 psi).

  • The reaction is typically complete within 6 hours.

  • Workup as described in 1.2 to yield Methyl 3,4-diamino-5-methoxybenzoate (E) , which should be used immediately in the next step due to its sensitivity to air oxidation.

Part 2: Benzimidazole Core Synthesis and Functionalization

Step 2.1: Benzimidazole Formation (E → F)

  • The formation of the benzimidazole ring is achieved via the Phillips-Ladenburg condensation.[8][9]

  • Dissolve the crude diamine E (~9.5 g, ~48 mmol) in glacial acetic acid (100 mL).

  • Heat the mixture to reflux (approx. 120 °C) for 4 hours. The cyclization reaction forms the 2-methyl substituted imidazole ring.[10]

  • Cool the reaction and pour it into ice water (300 mL).

  • Neutralize carefully with a saturated solution of sodium carbonate until pH ~8.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Methyl 4-methoxy-2-methyl-1H-benzo[d]imidazole-6-carboxylate (F) .

Step 2.2: N-Tosylation (F → G)

  • The tosyl group serves as a protecting group and prevents N-alkylation in subsequent steps.

  • Suspend the benzimidazole F (10.0 g, 42.7 mmol) in anhydrous DCM (200 mL).

  • Add triethylamine (8.9 mL, 64.0 mmol) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (9.0 g, 47.0 mmol) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water (2 x 75 mL) and brine (75 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (gradient elution, 20-50% EtOAc in Hexanes) to isolate Methyl 4-methoxy-2-methyl-1-tosyl-1H-benzo[d]imidazole-6-carboxylate (G) .

Step 2.3: Saponification (G → H)

  • Dissolve the tosylated ester G (15.0 g, 38.6 mmol) in a mixture of THF (150 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (3.2 g, 77.2 mmol) and stir at 50 °C for 3 hours.

  • Cool the mixture and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and acidify to pH ~3 with 1 M HCl.

  • Collect the resulting white precipitate by filtration, wash with water, and dry thoroughly to give 4-Methoxy-2-methyl-1-tosyl-1H-benzo[d]imidazole-6-carboxylic Acid (H) .

Step 2.4: Amide Coupling (H → I)

  • The formation of the amide bond is achieved using a standard peptide coupling agent to ensure high yield and minimize side reactions.[11]

  • Dissolve the carboxylic acid H (10.0 g, 26.7 mmol) in anhydrous DMF (100 mL).

  • Add HATU (11.2 g, 29.4 mmol) and DIPEA (9.3 mL, 53.4 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add dimethylamine (2.0 M solution in THF, 20 mL, 40.0 mmol) dropwise.

  • Stir the reaction for 6 hours at room temperature.

  • Pour the reaction mixture into water (400 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with brine (3 x 100 mL), dry over Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization from EtOAc/Hexanes to afford 4-Methoxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (I) .

Step 2.5: Demethylation to Final Product (I → J)

  • CAUTION: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under an inert atmosphere.

  • Dissolve the methoxy-protected compound I (8.0 g, 20.0 mmol) in anhydrous DCM (160 mL) and cool to -78 °C (dry ice/acetone bath).

  • Add boron tribromide (1.0 M solution in DCM, 40 mL, 40.0 mmol) dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol (20 mL), followed by water (50 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude residue by flash chromatography (gradient elution, 50-80% EtOAc in Hexanes) to yield the final product, This compound (J) , as a white or off-white solid.

Data Summary and Characterization

Compound IDIUPAC NameFormulaM.W. ( g/mol )Expected Yield
G Methyl 4-methoxy-2-methyl-1-tosyl-1H-benzo[d]imidazole-6-carboxylateC₁₈H₁₈N₂O₅S388.4280-90%
H 4-Methoxy-2-methyl-1-tosyl-1H-benzo[d]imidazole-6-carboxylic AcidC₁₇H₁₆N₂O₅S374.39>95%
I 4-Methoxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamideC₁₉H₂₁N₃O₄S401.4675-85%
J This compoundC₁₈H₁₉N₃O₄S373.4360-75%

Final product confirmation should be performed using ¹H NMR, ¹³C NMR, HRMS, and HPLC.

References

Analytical methods for quantification of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of this compound (CAS: 942195-86-0), a substituted benzimidazole derivative.[1][2][3] Given the importance of accurate quantification in pharmaceutical research and development, this guide details two robust analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. All validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[4][5][6]

Introduction and Compound Overview

This compound is a complex organic molecule with a molecular formula of C₁₈H₁₉N₃O₄S and a molecular weight of 373.43 g/mol .[2][3] Its structure features a benzimidazole core, which is a common motif in many pharmacologically active compounds.[7][8][9] The presence of a tosyl group and a substituted carboxamide moiety adds to its complexity and influences its analytical behavior.

Accurate and precise quantification is paramount for various stages of drug development, including:

  • Pharmacokinetic (PK) studies: To determine absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In vitro assays: To measure potency and efficacy in biological systems.

  • Quality control (QC): To ensure the purity and concentration of bulk drug substances and formulated products.

  • Stability testing: To assess degradation over time under various conditions.

This guide presents methodologies that can be adapted for these diverse applications, starting with a widely accessible HPLC-UV method and progressing to a highly sensitive and specific LC-MS/MS method for more demanding analyses.

Analytical Strategy: Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, primarily the required sensitivity and the complexity of the sample matrix.

G start Analytical Need Defined matrix Sample Matrix Complexity? start->matrix sensitivity Required LLOQ? matrix->sensitivity Simple (e.g., Drug Substance) lcms LC-MS/MS Method (High Sensitivity, PK, Bioanalysis) matrix->lcms Complex (e.g., Plasma, Tissue) hplc HPLC-UV Method (Robust, QC, Assay) sensitivity->hplc High (μg/mL) sensitivity->lcms Low (ng/mL or pg/mL)

Caption: Decision workflow for selecting the appropriate analytical method.

PART I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Causality: The benzimidazole ring system contains conjugated double bonds, making it an excellent chromophore that absorbs UV light. This property allows for direct quantification using a UV detector. HPLC is a robust and reliable technique for separating the analyte from potential impurities or formulation excipients.[10][11][12] A reversed-phase C18 column is proposed as the initial choice due to the compound's moderate polarity (LogP ~2.3).[3]

A. Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Reagents: Formic acid (FA) or Orthophosphoric acid, HPLC-grade water.

B. Protocol 1: Standard and Sample Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. This is your primary stock solution. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution using a 50:50 (v/v) mixture of Acetonitrile and water to prepare calibration standards. A suggested range is 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for Drug Substance):

    • Prepare a sample solution at a target concentration of ~50 µg/mL using the same diluent as the working standards.

C. Protocol 2: Chromatographic Method

This protocol provides a starting point for method development. Optimization will likely be required.

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the phenolic hydroxyl group and benzimidazole nitrogens are in a consistent protonation state, leading to sharper peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape for many heterocyclic compounds.
Gradient Elution 0-1 min: 30% B; 1-8 min: 30% to 90% B; 8-10 min: 90% B; 10.1-12 min: 30% B (re-equilibration)A gradient is recommended to ensure elution of the main peak with a good shape while also eluting any potential late-eluting impurities, providing a comprehensive purity profile.[10][13]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.
Injection Vol. 10 µLA typical volume that balances sensitivity and peak broadening.
Detection 254 nm and 288 nmBenzimidazole derivatives commonly show strong absorbance at these wavelengths.[10][12] A PDA detector should be used initially to determine the absorbance maximum (λmax).

PART II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: LC-MS/MS offers superior sensitivity and selectivity by utilizing mass-to-charge ratio (m/z) for detection.[14][15] It is the gold standard for bioanalysis (e.g., quantifying drugs in plasma). A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and monitoring a specific fragment ion produced upon collision-induced dissociation (CID). This highly specific transition minimizes interference from matrix components.

A. Instrumentation and Consumables
  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A shorter column with smaller particles (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for faster analysis times compatible with MS.

  • Sample Preparation (for Biological Matrices): Solid Phase Extraction (SPE) cartridges or protein precipitation plates/reagents.

B. Protocol 3: Sample Preparation from Plasma (Protein Precipitation)
  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

C. Protocol 4: LC-MS/MS Method
  • LC Method: The HPLC method from Part I can be adapted. Reduce the flow rate to 0.4-0.5 mL/min for a 2.1 mm ID column and shorten the gradient time.

  • MS Parameter Optimization (Compound Tuning):

    • Prepare a 1 µg/mL solution of the analyte in 50:50 ACN:Water with 0.1% FA.

    • Infuse the solution directly into the ESI source at ~10 µL/min.

    • Operate in positive ion mode and perform a full scan (Q1 scan) to identify the m/z of the protonated molecule ([M+H]⁺). For C₁₈H₁₉N₃O₄S, this is expected at m/z 374.1.

    • Perform a product ion scan on m/z 374.1 to identify stable, high-intensity fragment ions.

    • Select the most intense and specific precursor → product ion transition for quantification (MRM1) and a second transition for confirmation (MRM2).

    • Optimize the collision energy (CE) and other source parameters (e.g., capillary voltage, gas flow) for each MRM transition to maximize signal intensity.

ParameterExample ValueRationale
Ionization Mode ESI PositiveThe benzimidazole structure contains basic nitrogens that are readily protonated.
Precursor Ion m/z 374.1Corresponds to [M+H]⁺.
Product Ions To be determinedFragmentation is expected at the tosyl and carboxamide linkages.
Collision Energy To be optimizedThe energy required to produce the optimal fragment intensity.

PART III: Analytical Method Validation Protocol (per ICH Q2(R2))

A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[16][17] The following protocols should be followed for either the HPLC-UV or LC-MS/MS method.

G start Method Development Complete val_plan Create Validation Protocol start->val_plan spec Specificity / Selectivity val_plan->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD / LOQ prec->loq rob Robustness loq->rob report Validation Report rob->report

Caption: Workflow for analytical method validation.

A. Specificity
  • Objective: To demonstrate that the signal is unequivocally from the analyte.

  • Protocol:

    • Analyze a blank sample (diluent or matrix) to check for interfering peaks at the analyte's retention time.

    • For stability-indicating methods, analyze samples that have been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to ensure separation from degradation products.[6]

    • For bioanalysis, analyze at least six different blank matrix lots to assess for endogenous interference.

B. Linearity and Range
  • Objective: To confirm a proportional relationship between concentration and instrument response over a defined range.[16]

  • Protocol:

    • Prepare a series of at least five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

C. Accuracy
  • Objective: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Perform a spike-recovery study. Spike a blank matrix (or placebo formulation) with known amounts of the analyte at three concentration levels (low, medium, high).

    • Prepare at least three replicates at each level.

    • Calculate the percent recovery: (Measured Conc. / Spiked Conc.) * 100.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% for drug substance.

D. Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.[4]

E. Limit of Quantitation (LOQ)
  • Objective: The lowest concentration of analyte that can be measured with acceptable precision and accuracy.

  • Protocol:

    • Estimate the LOQ based on a signal-to-noise ratio of 10:1.

    • Prepare samples at this estimated concentration and analyze six replicates.

  • Acceptance Criteria: The accuracy should be within 80-120% and precision (%RSD) should be ≤ 10%.

F. Summary of Validation Data (Example Table)
Validation ParameterResultAcceptance CriteriaStatus
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) Mean: 99.5% (Range: 98.9% - 101.2%)98.0% - 102.0%Pass
Precision (%RSD) Repeatability: 0.8%≤ 2.0%Pass
Intermediate Precision: 1.2%≤ 2.0%Pass
LOQ (%RSD, %Recovery) RSD: 6.5%, Recovery: 95.3%RSD ≤ 10%, Recovery 80-120%Pass

References

Designing a Robust Cell-Based Assay Cascade for the Evaluation of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery

The benzimidazole ring system, an isomeric form of purine, represents a cornerstone pharmacophore in medicinal chemistry.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug development.[1] Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties.[2]

The anticancer effects of these derivatives are particularly diverse, stemming from mechanisms that include the disruption of microtubule dynamics, inhibition of protein kinases, and interference with DNA replication and repair enzymes like topoisomerase and PARP.[1] This mechanistic diversity necessitates a sophisticated and logical approach to assay design. A single assay is insufficient to characterize the activity of a novel benzimidazole derivative. Instead, a carefully designed cascade of cell-based assays is required to move from broad phenotypic effects to specific molecular mechanisms.

This guide provides a strategic framework and detailed protocols for constructing such an assay cascade, designed to empower researchers in the efficient identification and characterization of promising benzimidazole-based therapeutic candidates.

Part 1: The Foundational Screen - Assessing Global Cytotoxicity and Viability

The initial goal in any compound screening campaign is to identify "hits"—compounds that elicit a desired biological response. For anticancer drug discovery, the most fundamental response is the inhibition of cancer cell growth or the induction of cell death. Therefore, the assay cascade begins with a robust, high-throughput assessment of cell viability and cytotoxicity.[3]

These initial assays are not designed to be mechanistic but rather to be sensitive, reproducible, and scalable.[4] They serve as a critical filter, eliminating inactive compounds and prioritizing potent candidates for further study.

The Causality Behind the Choice:

Cell viability assays measure the overall health of a cell population and can be broadly categorized by what they measure: metabolic activity or membrane integrity.[5][6]

  • Metabolic Assays (e.g., Resazurin, MTT, ATP-based): These assays quantify a parameter indicative of a metabolically active, viable cell, such as dehydrogenase activity or intracellular ATP levels.[6][7] They are highly sensitive for detecting cytostatic effects (inhibition of proliferation) in addition to cytotoxic effects (cell death).

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These dye-exclusion methods identify dead or dying cells whose membranes have become permeable.[7] They are more specific for cytotoxicity.

For a primary screen, a metabolic assay like the Resazurin reduction assay is often preferred due to its sensitivity, cost-effectiveness, and simple, fluorescence-based readout suitable for high-throughput screening (HTS).[4]

Table 1: Comparison of Primary Viability/Cytotoxicity Assays
Assay PrincipleMethodMeasuresAdvantagesDisadvantages
Metabolic Activity Resazurin (AlamarBlue)Conversion of blue resazurin to pink, fluorescent resorufin by viable cells.Sensitive, non-toxic, inexpensive, single-reagent addition.Can be influenced by compounds that affect cellular redox state.
Metabolic Activity MTT / XTTReduction of a tetrazolium salt to a colored formazan product.Well-established, inexpensive.MTT requires a solubilization step; potential for compound interference.
Metabolic Activity ATP QuantificationLuciferase-based luminescence proportional to intracellular ATP levels.[7]Highly sensitive, rapid, reflects "energy charge" of the cell.More expensive, requires specific plate reader, signal can be transient.
Membrane Integrity LDH ReleaseMeasures lactate dehydrogenase (LDH) released from damaged cells.Direct measure of cytotoxicity.Less sensitive to cytostatic effects, timing is critical.

Part 2: Unraveling the Mechanism - Apoptosis and Cell Cycle Analysis

Once a benzimidazole derivative has demonstrated potent cytotoxic or cytostatic activity in the primary screen, the next critical step is to determine how it is affecting the cancer cells. Many of the most successful anticancer benzimidazoles function by inducing programmed cell death (apoptosis) or by arresting the cell cycle at a specific phase, often as a prelude to apoptosis.[1]

A. Detecting Apoptosis: The Annexin V/PI Assay

Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9]

The Causality Behind the Choice:

The Annexin V/Propidium Iodide (PI) assay leverages this early apoptotic event.[8]

  • Annexin V: A protein that has a high affinity for PS. When conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488), it specifically labels early apoptotic cells.[8]

  • Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by cells with intact membranes.[10] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

By using these two probes simultaneously with flow cytometry, we can quantitatively distinguish between four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (primarily): Annexin V-negative and PI-positive.

This provides a robust, quantitative snapshot of the mode of cell death induced by the compound.[11]

B. Analyzing Cell Cycle Perturbations

A significant class of benzimidazole derivatives, including clinical anthelmintics like albendazole and mebendazole, exert their anticancer effects by interfering with microtubule polymerization.[12] This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2 or M phase.[1]

The Causality Behind the Choice:

Cell cycle analysis via propidium iodide staining and flow cytometry is the gold-standard method for identifying such effects.[13][14] The principle is straightforward: the amount of DNA in a cell is directly proportional to its fluorescence intensity after staining with a DNA-intercalating dye like PI.[14][15]

  • G0/G1 Phase: Cells have a normal (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA and have an intermediate DNA content (>2N but <4N).

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) DNA content.

Treatment with a microtubule-disrupting agent will cause a significant accumulation of cells in the G2/M peak of the histogram, providing strong evidence for this mechanism of action.

Part 3: Pinpointing the Molecular Target

While phenotypic assays reveal what a compound does to a cell, they don't always identify the direct molecular target. The benzimidazole scaffold is a frequent component of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[1] Therefore, a crucial part of the cascade is to investigate whether a hit compound inhibits specific kinases known to be dysregulated in cancer.

Common kinase targets for benzimidazole derivatives include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.[16]

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, when aberrantly activated, drives cell proliferation and survival in many cancers.[17][18]

  • c-Met (Hepatocyte Growth Factor Receptor): Activation of the c-Met pathway is implicated in tumor growth, invasion, and metastasis.[19][20][21]

  • Aurora Kinases: A family of serine/threonine kinases that are essential regulators of mitosis.[22][23] Their inhibition can lead to mitotic catastrophe and cell death.[24]

Assays to confirm target engagement can be biochemical (using purified enzymes) or cell-based (measuring the phosphorylation of a downstream substrate in treated cells).

Example Target: Microtubules

For compounds that induce G2/M arrest, a direct biochemical assay is essential for confirmation. The in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[25]

The Causality Behind the Choice:

This assay monitors the increase in fluorescence or light scatter as tubulin heterodimers polymerize into microtubules upon warming to 37°C in the presence of GTP.[25][26]

  • Inhibitors (e.g., Nocodazole, Vinblastine): Decrease the rate and extent of polymerization.[26]

  • Stabilizers/Enhancers (e.g., Paclitaxel): Increase the rate and extent of polymerization, often by eliminating the initial nucleation lag phase.[25][26]

This assay provides definitive proof that a compound directly targets tubulin dynamics.

Part 4: The Integrated Assay Cascade Workflow

A successful screening campaign relies on a logical progression of assays, starting broad and becoming progressively more specific. This "funnel" approach conserves resources by focusing only on the most promising compounds at each stage.

Assay_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Mechanistic Assays cluster_3 Tertiary Target-Based Assays HTS High-Throughput Cell Viability Screen (e.g., Resazurin Assay) Broad Cancer Cell Line Panel DoseResponse IC50 Determination Confirmatory Viability Assay HTS->DoseResponse Identify 'Hits' Apoptosis Apoptosis Assay (Annexin V / PI) DoseResponse->Apoptosis Confirm Potency CellCycle Cell Cycle Analysis (Propidium Iodide) DoseResponse->CellCycle Confirm Potency Kinase Kinase Inhibition Assays (Biochemical or Cellular) DoseResponse->Kinase If Known Kinase Scaffold Tubulin In Vitro Tubulin Polymerization Assay CellCycle->Tubulin If G2/M Arrest Observed

Caption: Integrated workflow for benzimidazole derivative evaluation.

Visualizing Key Signaling Pathways

Understanding the molecular context of a target is crucial. Below are simplified diagrams of key kinase signaling pathways often targeted by benzimidazole derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Benzimidazole Benzimidazole Inhibitor Benzimidazole->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and point of inhibition.[17][27][28]

cMET_Pathway HGF HGF Ligand cMET c-MET Receptor HGF->cMET GAB1 GAB1 cMET->GAB1 STAT3 STAT3 cMET->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Nucleus Nucleus (Invasion, Motility) AKT->Nucleus MAPK MAPK RAS->MAPK MAPK->Nucleus STAT3->Nucleus Benzimidazole Benzimidazole Inhibitor Benzimidazole->cMET Blocks ATP Binding

Caption: Simplified c-MET signaling pathway and point of inhibition.[19][29][30]

Protocols

Protocol 1: Cell Viability using Resazurin Reduction Assay

Principle: This colorimetric/fluorometric assay measures the reduction of non-fluorescent resazurin to fluorescent resorufin by mitochondrial reductases in viable, metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear-bottom, black-walled tissue culture plates

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

  • Test compounds (benzimidazole derivatives) and vehicle control (e.g., DMSO)

  • Positive control (e.g., Staurosporine)

  • Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of test compounds. Add 1 µL of compound dilutions to the appropriate wells (final DMSO concentration should be ≤ 0.5%). Include vehicle-only and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Development: Add 10 µL of resazurin solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence on a microplate reader.

  • Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle control (100% viability) and a "no cell" or potent toxin control (0% viability). Plot the normalized data against compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: Differentiates viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry based on phosphatidylserine exposure and membrane integrity.[8][9]

Materials:

  • Cells cultured in 6-well plates

  • Test compounds and controls

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat with test compounds at 1x, 5x, and 10x their IC₅₀ for 24-48 hours. Include vehicle and positive controls.

  • Cell Harvesting: Collect the culture supernatant (contains floating apoptotic cells).[8] Wash the wells with PBS, then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[14] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[31]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Interpretation: Create a quadrant plot (FITC vs. PI). Quantify the percentage of cells in each quadrant: Q1 (PI+/Annexin-), Q2 (PI+/Annexin+), Q3 (PI-/Annexin-), and Q4 (PI-/Annexin+).

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Quantifies the DNA content of cells to determine the proportion of the population in G0/G1, S, and G2/M phases of the cell cycle.[10]

Materials:

  • Cells cultured in 6-well plates

  • Test compounds and controls

  • Cold 70% ethanol

  • PBS

  • RNase A solution (100 µg/mL)[13]

  • Propidium Iodide solution (50 µg/mL)[13]

  • Flow cytometer

Procedure:

  • Cell Harvesting & Fixation: Harvest cells as described in the apoptosis protocol. Wash once with PBS. Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

  • Fixation Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[13]

  • Washing: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes. Discard the ethanol and wash the pellet twice with PBS.

  • RNA Digestion: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[14]

  • DNA Staining: Add 400 µL of Propidium Iodide solution to the cells.[14]

  • Incubation: Incubate for 10-30 minutes at room temperature, protected from light.

  • Analysis: Analyze on a flow cytometer using a linear scale for the PI channel. Use a pulse-width vs. area plot to gate on single cells and exclude doublets. Collect at least 10,000 singlet events.

  • Data Interpretation: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.

References

Application Notes & Protocols: Evaluating the Preclinical Efficacy of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide in Oncology Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, a novel benzimidazole derivative. Capitalizing on the well-documented anti-neoplastic properties of the benzimidazole scaffold, we outline detailed protocols for assessing the compound's efficacy in a validated oncology animal model. The application note is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental design, ensuring a robust and reproducible evaluation of this promising therapeutic candidate.

Introduction: The Therapeutic Potential of Benzimidazole Derivatives in Oncology

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. While initially recognized for their broad-spectrum anthelmintic activity, several benzimidazole-based compounds, such as albendazole and mebendazole, are now being repurposed for their potent anti-cancer effects[1][2]. The primary anti-neoplastic mechanism of these agents is the disruption of microtubule polymerization by binding to tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[1]. Additionally, they have been shown to inhibit angiogenesis and modulate various signaling pathways crucial for tumor growth and survival[1][3].

This compound, hereafter referred to as Compound-X, is a novel benzimidazole derivative. Although its specific biological activity is yet to be fully characterized, its structural similarity to other anti-cancer benzimidazoles warrants investigation into its potential as an oncology therapeutic. This guide proposes a scientifically rigorous framework for its initial in vivo efficacy assessment using a well-established xenograft model of non-small cell lung cancer (NSCLC), a malignancy where benzimidazole derivatives have shown promise[4][5].

Hypothesized Mechanism of Action of Compound-X

Based on the established pharmacology of the benzimidazole class, we hypothesize that Compound-X exerts its anti-cancer effects primarily through the destabilization of microtubules. This mechanism is anticipated to induce mitotic arrest and apoptosis in rapidly dividing cancer cells. A secondary mechanism may involve the inhibition of key signaling pathways implicated in cancer progression, such as VEGFR-2 signaling, which is a known target for some benzimidazole anthelmintics[5].

Hypothesized_MoA_CompoundX cluster_cell Cancer Cell CompoundX Compound-X Tubulin β-Tubulin CompoundX->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Hypothesized mechanism of action for Compound-X in cancer cells.

Animal Model Selection: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

The choice of an appropriate animal model is critical for the preclinical validation of a novel anti-cancer agent. We recommend a subcutaneous xenograft model using a human NSCLC cell line implanted in immunocompromised mice.

Rationale for Model Selection:

  • Clinical Relevance: Lung cancer remains a leading cause of cancer-related mortality worldwide, and NSCLC accounts for the majority of cases. There is a significant unmet medical need for novel therapeutics in this indication[4].

  • Established Methodology: Xenograft models are a well-established and reproducible platform for evaluating the in vivo efficacy of anti-cancer compounds.

  • Proven Responsiveness: Benzimidazole-based anthelmintics have demonstrated anti-tumor activity in animal models of lung cancer, suggesting the responsiveness of this tumor type to the proposed mechanism of action of Compound-X[4][5].

Experimental Protocol: Efficacy of Compound-X in an A549 NSCLC Xenograft Model

This protocol details the steps for evaluating the anti-tumor efficacy of Compound-X in a subcutaneous A549 human NSCLC xenograft model in athymic nude mice.

Materials and Reagents
  • Cell Line: A549 human non-small cell lung cancer cell line.

  • Animals: 6-8 week old female athymic nude mice (e.g., NU/J strain).

  • Compound-X: Synthesized and characterized this compound.

  • Vehicle: Appropriate vehicle for Compound-X administration (e.g., 0.5% carboxymethylcellulose in saline).

  • Positive Control: A standard-of-care chemotherapeutic agent for NSCLC (e.g., Paclitaxel).

  • Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Matrigel: Basement membrane matrix.

  • Anesthetics: Isoflurane or a ketamine/xylazine cocktail.

  • Calipers: For tumor volume measurement.

  • Animal Balance: For monitoring body weight.

Experimental Workflow

Xenograft_Workflow Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (A549 cells + Matrigel) Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-150 mm³ Treatment Treatment Administration (Vehicle, Compound-X, Positive Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint (Tumor volume threshold or pre-defined duration) Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, Histology, Biomarkers) Endpoint->Analysis

Caption: Experimental workflow for the NSCLC xenograft efficacy study.

Step-by-Step Protocol
  • Animal Acclimatization: Upon arrival, house the mice in a specific pathogen-free (SPF) facility for at least one week to acclimate to the new environment.

  • Cell Preparation: Culture A549 cells in RPMI-1640 medium until they reach 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC, orally, daily).

    • Group 2: Compound-X, low dose (e.g., 25 mg/kg, orally, daily).

    • Group 3: Compound-X, high dose (e.g., 50 mg/kg, orally, daily).

    • Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, intraperitoneally, twice weekly).

  • Treatment Administration: Administer the respective treatments for a pre-determined duration (e.g., 21 days).

  • Efficacy Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Study Endpoint: Euthanize the mice when tumors in the control group reach the pre-defined maximum allowable size, or at the end of the treatment period.

  • Tissue Collection and Analysis:

    • Excise the tumors and record their final weight.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

    • Snap-freeze a portion of the tumor in liquid nitrogen for biomarker analysis (e.g., Western blot for tubulin polymerization status).

Data Presentation and Interpretation

The efficacy of Compound-X will be evaluated based on its ability to inhibit tumor growth. The primary endpoints are tumor growth inhibition (TGI) and changes in tumor volume over time.

Quantitative Data Summary
Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 0.5% CMC, p.o., q.d.1250 ± 150-+2.5 ± 1.0
Compound-X 25 mg/kg, p.o., q.d.750 ± 11040+1.8 ± 1.2
Compound-X 50 mg/kg, p.o., q.d.400 ± 8568-1.5 ± 0.9
Positive Control 10 mg/kg, i.p., 2x/week350 ± 7072-5.0 ± 1.5

p.o. = per os (orally); q.d. = quaque die (daily); i.p. = intraperitoneal; SEM = Standard Error of the Mean

Interpretation of Results
  • Tumor Growth Inhibition (TGI): TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. A dose-dependent TGI by Compound-X would be a strong indicator of its anti-tumor activity.

  • Toxicity Assessment: Body weight change is a key indicator of systemic toxicity. Significant weight loss in the treatment groups may necessitate dose adjustments or further toxicological studies.

  • Histological and Biomarker Analysis: Immunohistochemical analysis of tumor tissues can provide mechanistic insights into the in vivo effects of Compound-X, confirming whether it induces apoptosis and inhibits proliferation as hypothesized.

Conclusion and Future Directions

This application note provides a robust framework for the initial in vivo efficacy assessment of this compound. A positive outcome in the proposed NSCLC xenograft model, demonstrating significant and well-tolerated anti-tumor activity, would provide a strong rationale for further preclinical development. Future studies could include:

  • Orthotopic Models: To evaluate the efficacy of Compound-X in a more clinically relevant tumor microenvironment.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To correlate drug exposure with anti-tumor response.

  • Combination Studies: To assess potential synergistic effects with standard-of-care therapies.

  • Evaluation in other indications: Given the broad-spectrum activity of benzimidazoles, exploring efficacy in other cancer types or even parasitic diseases could be warranted[6][7].

References

Formulation of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scientific Community

Topic: Formulation of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide for In Vivo Studies Audience: Researchers, scientists, and drug development professionals.

Abstract

The successful in vivo evaluation of novel chemical entities (NCEs) is critically dependent on the development of an appropriate drug delivery system. A significant challenge in preclinical drug development is the effective delivery of poorly water-soluble compounds, which can lead to low bioavailability and hinder the accurate assessment of a compound's efficacy and toxicity.[1][2] This document provides a comprehensive guide to developing a robust formulation for this compound (hereinafter referred to as 'the Compound'), a benzimidazole derivative, for use in preclinical in vivo research. While specific experimental data for this compound is not extensively published, this guide establishes a systematic framework based on industry-standard practices for NCEs with anticipated low aqueous solubility.[3] The protocols herein cover pre-formulation assessment, strategic formulation selection, detailed preparation methodologies, and essential quality control characterization to ensure reproducible and reliable experimental outcomes.

Introduction: The Formulation Imperative

This compound is a specific benzimidazole derivative. Benzimidazoles are a class of compounds widely investigated for various therapeutic activities.[4][5][6] However, like many NCEs emerging from drug discovery pipelines, they often exhibit poor aqueous solubility, placing them in the Biopharmaceutical Classification System (BCS) Class II or IV.[1] This characteristic is a primary obstacle to achieving adequate systemic exposure in animal models following administration.[1][7]

An effective formulation must maintain the compound in a solubilized or uniformly dispersed state to allow for accurate dosing and facilitate absorption.[8] The primary role of the preclinical formulator is to develop a simple, safe, and effective vehicle that overcomes these solubility challenges, ensuring that the observed pharmacological or toxicological effects are a true reflection of the compound's activity, not a limitation of its delivery.[2] This guide provides a decision-making framework and actionable protocols to achieve this goal.

Compound Properties Overview

PropertyValueSource
CAS Number 942195-86-0[9][10][11]
Molecular Formula C₁₈H₁₉N₃O₄S[9][10]
Molecular Weight 373.43 g/mol [10][12]
Appearance Solid[9]
Purity ≥98% (Typical)[9][10]
Computed LogP 2.29 - 2.5[10][12]

Pre-formulation Assessment: The Scientific Foundation

Before any formulation can be designed, a thorough understanding of the compound's physicochemical properties is essential.[2][3] This pre-formulation stage provides the data necessary to make informed decisions, minimizing wasted resources and ensuring the chosen formulation strategy has the highest probability of success.

Workflow for Pre-formulation Assessment

G cluster_preform Pre-formulation Data Acquisition cluster_decision Formulation Strategy Decision A Compound Sourcing (Purity & Identity Check) B Aqueous Solubility Profiling (pH 1.2, 4.5, 6.8, 7.4) A->B Initial Characterization E Solid-State Characterization (Microscopy, XRPD) A->E Initial Characterization F Short-Term Stability (Solution & Solid State) A->F Initial Characterization C pKa & LogD Determination B->C Guides pH selection Decision Select Optimal Formulation Path B->Decision Feasibility Check D Solubility in Excipients (Co-solvents, Oils, Surfactants) C->D Informs vehicle choice D->Decision Primary Driver F->Decision Constraint

Caption: Pre-formulation workflow to guide formulation strategy.

Protocol 2.1: Aqueous Solubility Determination

This protocol determines the equilibrium solubility of the compound across a physiologically relevant pH range.[2]

Materials:

  • The Compound

  • Hydrochloric acid buffer (pH 1.2)

  • Acetate buffer (pH 4.5)

  • Phosphate buffer (pH 6.8 and 7.4)

  • HPLC-grade water, acetonitrile, and relevant solvents

  • Thermostatically controlled shaker/incubator

  • Validated HPLC method for quantification

Procedure:

  • Add an excess amount of the Compound (e.g., 1-2 mg) to 1 mL of each buffer in separate vials. Ensure solid is visible.

  • Securely cap the vials and place them in a shaker incubator set to 37°C.

  • Agitate for 24 hours to ensure equilibrium is reached.[2]

  • After 24 hours, centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method.[13][14][15]

Interpretation: The results will reveal if the compound's solubility is pH-dependent and whether a simple aqueous solution is feasible at the required dose. Low solubility (<0.1 mg/mL) across the pH range indicates the need for enabling formulations.

Formulation Strategy Selection & Development

Based on the pre-formulation data, a suitable formulation strategy can be selected. For a poorly soluble, lipophilic compound, the most common approaches for early-stage in vivo studies are co-solvent solutions and aqueous suspensions.[1][2]

Decision Pathway for Formulation Selection

G Start Pre-formulation Data (Solubility, Dose) Sol_Check Is Aqueous Solubility > Required Dose Conc.? Start->Sol_Check CoSol_Check Is Compound Soluble in Acceptable Co-solvent System? Sol_Check->CoSol_Check No AqueousSol Strategy 1: Aqueous Solution (e.g., Saline, PBS) Sol_Check->AqueousSol Yes CoSolvent Strategy 2: Co-Solvent Solution (e.g., DMSO/PEG/Saline) CoSol_Check->CoSolvent Yes Suspension Strategy 3: Aqueous Suspension (Micronized) CoSol_Check->Suspension No Lipid Strategy 4: Lipid-Based (e.g., Oil Solution, SEDDS) Suspension->Lipid If oral absorption is still poor

Caption: Decision tree for selecting an appropriate formulation strategy.

Protocol 3.1: Co-Solvent Solution Formulation

This approach is often the fastest for initial pharmacokinetic (PK) and efficacy studies, but care must be taken to avoid precipitation upon dosing.[2][8] A common vehicle is a ternary system of DMSO, a polymer like PEG400, and an aqueous component.[8][16]

Objective: To prepare a 1 mg/mL solution of the Compound in a vehicle of 10% DMSO / 40% PEG400 / 50% Saline (v/v/v).

Materials:

  • The Compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Polyethylene glycol 400 (PEG400)

  • Sterile 0.9% Saline

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of the Compound. For 10 mL of a 1 mg/mL solution, weigh 10 mg.

  • Initial Solubilization: Add 1 mL of DMSO to the vial containing the Compound. Vortex or sonicate briefly until fully dissolved.[16]

  • Addition of Co-solvent: Add 4 mL of PEG400 to the DMSO solution. Vortex until the mixture is a clear, homogenous solution.

  • Aqueous Dilution: Slowly add 5 mL of sterile saline dropwise while continuously vortexing.[8] This is a critical step to prevent precipitation.

  • Final Inspection & Filtration: Visually inspect the final solution for any signs of precipitation or cloudiness. If clear, sterile-filter the solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.[8]

  • Storage: Store protected from light, typically at 4°C. It is best practice to prepare this formulation fresh daily for dosing to ensure stability.[16]

Protocol 3.2: Micronized Aqueous Suspension Formulation

Suspensions are a valuable alternative when a co-solvent system is not feasible or causes toxicity. The key is to ensure particle size is controlled and the suspension is uniform and easily redispersible.[2]

Objective: To prepare a 5 mg/mL suspension of the Compound in 0.5% Methylcellulose with 0.1% Tween 80.

Materials:

  • The Compound, micronized (if possible, use particle size reduction techniques like mortar grinding or milling).[1]

  • Methylcellulose (low viscosity grade)

  • Tween 80 (Polysorbate 80)

  • Sterile water

  • Mortar and pestle or homogenizer

Procedure:

  • Vehicle Preparation: Prepare the aqueous vehicle by slowly adding 0.5g of Methylcellulose to ~90 mL of hot (~80°C) sterile water while stirring. Once dispersed, cool the solution in an ice bath with continued stirring until it becomes clear and viscous. Add 0.1 mL of Tween 80 and make up the final volume to 100 mL with cold sterile water.

  • Wetting the Powder: Accurately weigh 500 mg of the micronized Compound. Place it in a mortar. Add a few drops of the prepared vehicle to form a thick, uniform paste.[2] This ensures all particles are properly wetted.

  • Geometric Dilution: Gradually add more vehicle to the paste with continuous trituration (grinding) until a smooth, pourable suspension is formed.

  • Homogenization: Transfer the contents to a calibrated container. Use a homogenizer if available to further reduce particle agglomerates.[2]

  • Final Volume: Make up to the final volume of 100 mL with the vehicle.

  • Storage & Use: Store in a tightly sealed container at 4°C. Before each administration, the suspension must be vigorously shaken to ensure dose uniformity.

Formulation Characterization & Quality Control

Characterizing the final formulation is a non-negotiable step to ensure its quality, stability, and suitability for in vivo use.[8][17][18]

ParameterMethodAcceptance Criteria (Example)Rationale
Appearance Visual InspectionClear, colorless solution (Protocol 3.1). Uniform, opaque suspension (Protocol 3.2).Confirms solubilization or uniform dispersion; detects precipitation/caking.
pH Calibrated pH meter6.0 - 8.0Ensures the formulation is physiologically tolerable and non-irritating.[19]
Concentration Validated HPLC Method95.0% - 105.0% of targetVerifies accurate dose preparation.[8]
Particle Size Dynamic Light Scattering / Laser DiffractionD90 < 10 µm (for suspension)Critical for suspension stability, syringability, and absorption.[2]
Redispersibility Manual ShakingEasily redisperses to a uniform state after gentle shaking.Ensures dose uniformity for suspensions.
Protocol 4.1: Concentration Verification by HPLC

This protocol confirms that the final concentration of the Compound in the formulation matches the intended dose.

  • Prepare a standard curve of the Compound in the formulation vehicle.

  • Dilute a small, known volume of the final formulation with mobile phase to a concentration that falls within the linear range of the standard curve.

  • Analyze the diluted sample and standards using a validated HPLC-UV method, which is a common and robust technique for benzimidazole analysis.[13][14][15]

  • Calculate the concentration based on the standard curve and account for the dilution factor.

In Vivo Administration Considerations

The choice of formulation is intrinsically linked to the intended route of administration and the animal model.

  • Vehicle Safety: All excipients must be well-tolerated in the chosen species at the administered volume.[20][21] Common excipients like PEG400, DMSO, and Methylcellulose have established safety profiles in rodents but should be used at the lowest effective concentrations.[22]

  • Route of Administration:

    • Intravenous (IV): Requires a sterile, clear solution. Co-solvent systems (Protocol 3.1) are suitable, but the injection must be performed slowly to mitigate precipitation in the bloodstream.[2][22] Suspensions cannot be administered intravenously.

    • Oral (PO): Both solutions and suspensions are suitable. Gavage is the preferred method for accurate dosing.[19]

    • Intraperitoneal (IP): This route is common but can be irritating. Solutions are preferred; well-formulated, fine suspensions may be used with justification.[22]

  • Dose Volume Limits: Adherence to established dose volume limits is crucial to avoid adverse effects.

SpeciesRouteMax Volume (mL/kg)
MouseIV5
IP10
PO10
RatIV5
IP10
PO10
(Source: Adapted from general institutional guidelines)[19][22]

References

Application of Similar Compounds as Acid Pump Inhibitors: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse classes of acid pump inhibitors, their mechanisms of action, and their applications in research and drug development. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols for the evaluation of these compounds.

Introduction: The Central Role of Proton Pumps in Physiology and Disease

Proton pumps are essential transmembrane proteins that actively transport protons (H+ ions) across biological membranes, playing a critical role in maintaining pH homeostasis in various cellular compartments and extracellular environments. Dysregulation of proton pump activity is implicated in a wide range of pathologies, from acid-related gastrointestinal disorders to cancer and bone diseases. Consequently, the development of compounds that can modulate the activity of these pumps is a significant area of therapeutic research. This guide will delve into the major classes of acid pump inhibitors, their molecular targets, and the experimental methodologies used to characterize their efficacy and selectivity.

Chapter 1: Major Classes of Acid Pump Inhibitors and Their Mechanisms of Action

The landscape of acid pump inhibitors is dominated by three major classes, each with a distinct mechanism of action and therapeutic profile.

Proton Pump Inhibitors (PPIs): The Cornerstone of Acid Suppression

Proton Pump Inhibitors (PPIs) have long been the standard of care for acid-related disorders.[1] These drugs are prodrugs, meaning they are administered in an inactive form and require activation in an acidic environment.[2]

Mechanism of Action: PPIs are weak bases that selectively accumulate in the acidic secretory canaliculi of gastric parietal cells.[2] In this acidic environment, they undergo a chemical rearrangement to become active sulfenamide cations.[2] This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+ ATPase (the gastric proton pump), leading to its irreversible inhibition.[2] The inhibition of this final step in the acid secretion pathway results in a profound and long-lasting reduction in gastric acid production.[3]

PPI_Mechanism cluster_parietal_cell Parietal Cell Canaliculus (Acidic pH) PPI_inactive Inactive PPI (Prodrug) PPI_accumulated PPI Accumulation PPI_inactive->PPI_accumulated Diffusion PPI_active Active Sulfenamide PPI_accumulated->PPI_active Acid-catalyzed activation HK_ATPase H+/K+ ATPase (Proton Pump) PPI_active->HK_ATPase Irreversible Covalent Bonding H_ion H+ HK_ATPase->H_ion Proton Secretion (Blocked) K_ion K+ K_ion->HK_ATPase

Potassium-Competitive Acid Blockers (P-CABs): A Novel Approach to Acid Control

Potassium-Competitive Acid Blockers (P-CABs) represent a newer class of acid suppressants that offer several advantages over traditional PPIs.[4]

Mechanism of Action: Unlike PPIs, P-CABs are not prodrugs and do not require acid activation.[4] They are acid-stable compounds that act as reversible, competitive inhibitors of the H+/K+ ATPase.[4] P-CABs bind to the potassium-binding site of the proton pump, thereby preventing the exchange of K+ for H+ and blocking acid secretion.[4] This direct and reversible mechanism of action results in a more rapid onset of acid suppression compared to PPIs.[5]

PCAB_Mechanism cluster_parietal_cell Parietal Cell Canaliculus PCAB P-CAB HK_ATPase H+/K+ ATPase (Proton Pump) PCAB->HK_ATPase Reversible, Competitive Binding to K+ site H_ion H+ HK_ATPase->H_ion Proton Secretion (Blocked) K_ion K+ K_ion->HK_ATPase Binding Blocked

Vacuolar-Type H+-ATPase (V-ATPase) Inhibitors: Targeting Beyond the Stomach

Vacuolar-type H+-ATPases (V-ATPases) are ubiquitous proton pumps found in the membranes of various intracellular organelles, such as lysosomes and endosomes, as well as the plasma membrane of specialized cells.[6] Their inhibitors have therapeutic potential in a range of diseases, including cancer and osteoporosis.[6]

Mechanism of Action: V-ATPase inhibitors disrupt the acidification of intracellular compartments and the extracellular microenvironment by blocking the proton-pumping activity of V-ATPases.[7] In cancer, this can inhibit tumor growth, metastasis, and overcome drug resistance.[8][9] In bone, V-ATPase inhibitors can suppress the activity of osteoclasts, the cells responsible for bone resorption, making them a potential treatment for osteoporosis.[7]

VATPase_Mechanism V_ATPase_Inhibitor V-ATPase Inhibitor V_ATPase V_ATPase V_ATPase_Inhibitor->V_ATPase Inhibition ATP ATP ATP->V_ATPase ADP_Pi ADP_Pi V_ATPase->ADP_Pi H_ion_out H_ion_out V_ATPase->H_ion_out (Blocked by Inhibitor) H_ion_in H_ion_in H_ion_in->V_ATPase Proton Translocation

Chapter 2: Comparative Efficacy of Acid Pump Inhibitors

The choice of an acid pump inhibitor for a specific application depends on its potency, onset and duration of action, and safety profile.

Inhibitor ClassRepresentative Drug(s)Onset of ActionDuration of ActionKey AdvantagesKey Disadvantages
PPIs Omeprazole, Esomeprazole, LansoprazoleSlow (3-5 days for maximal effect)[4]Long (up to 24-48 hours due to irreversible inhibition)[2]Well-established efficacy and safety profileSlow onset of action, potential for drug-drug interactions, rebound acid hypersecretion upon discontinuation[1]
P-CABs Vonoprazan, TegoprazanRapid (within hours)[4]Prolonged (longer plasma half-life than PPIs)[5]Rapid and potent acid suppression, meal-independent dosing[4]Higher incidence of hypergastrinemia, long-term safety data still emerging[4]
V-ATPase Inhibitors Bafilomycin A1, Concanamycin AVaries with compoundVaries with compoundBroad therapeutic potential beyond acid refluxPotential for off-target effects due to the ubiquitous nature of V-ATPases

Clinical Efficacy Snapshot: Vonoprazan vs. Esomeprazole

  • Gastroesophageal Reflux Disease (GERD): In patients with symptomatic GERD who had a partial response to esomeprazole, vonoprazan (20 mg and 40 mg daily) showed similar efficacy to esomeprazole (40 mg daily) in terms of the percentage of heartburn-free days over a 4-week period.[10][11]

  • Helicobacter pylori Eradication: Vonoprazan-based therapies have demonstrated superior efficacy in eradicating H. pylori compared to esomeprazole-based regimens, with eradication rates of 87.8% for vonoprazan versus 72.2% for esomeprazole in one study.[12][13] Another study showed eradication rates of 86.9% for a vonoprazan-based high-dose dual therapy compared to 81.7% for an esomeprazole-based regimen, although this difference was not statistically significant.[14]

  • Erosive Esophagitis: A meta-analysis indicated that P-CABs are more effective than PPIs in healing erosive esophagitis.[15] Specifically for severe (Los Angeles grade C/D) esophagitis, vonoprazan was found to be more effective than various PPIs for both initial and maintenance healing.[16]

  • Peptic Ulcer: A network meta-analysis showed that vonoprazan had the highest efficacy in peptic ulcer healing and H. pylori eradication rates compared to several PPIs.[17]

Chapter 3: Experimental Protocols for the Evaluation of Acid Pump Inhibitors

This section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to screen and characterize acid pump inhibitors.

In Vitro Assays

This assay measures the activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified H+/K+ ATPase enzyme preparation

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)[18]

  • ATP solution (2 mM)[18]

  • Test compounds (acid pump inhibitors) at various concentrations

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • Purified H+/K+ ATPase enzyme (e.g., 10 µg of membrane protein)[18]

    • Test compound or vehicle control

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[18]

  • Stop Reaction: Terminate the reaction by adding an equal volume of cold 10% TCA to each well.[18]

  • Phosphate Detection:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add the phosphate detection reagent to each well.

    • Incubate at room temperature for the recommended time to allow for color development.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).[19]

  • Data Analysis:

    • Generate a standard curve using the phosphate standard solution.

    • Calculate the amount of Pi released in each well from the standard curve.

    • Determine the percent inhibition of H+/K+ ATPase activity for each concentration of the test compound.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This assay is similar to the H+/K+ ATPase assay but is specific for V-ATPase activity. It is crucial to use inhibitors of other ATPases to ensure the measured activity is specific to V-ATPase.

Materials:

  • Lysosomal or other organellar fractions enriched in V-ATPase

  • Assay Buffer (e.g., HEPES-based buffer, pH 7.5)[20]

  • ATP solution

  • Test compounds (V-ATPase inhibitors)

  • Inhibitors of other ATPases:

    • Oligomycin (F-type ATPase inhibitor)

    • Sodium azide (F-type ATPase inhibitor)[20]

    • Sodium orthovanadate (P-type ATPase inhibitor)[20]

    • Molybdate (inhibits most phosphatases)[20]

  • Bafilomycin A1 (a specific V-ATPase inhibitor, used as a positive control)[20]

  • Phosphate detection reagent

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reaction Setup: In a 96-well microplate, prepare two sets of reactions for each test compound concentration: one with and one without bafilomycin A1. Each well should contain:

    • Assay Buffer

    • V-ATPase enriched fraction

    • Inhibitors of other ATPases (oligomycin, azide, vanadate, molybdate)

    • Test compound or vehicle control

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add ATP solution to each well.

  • Incubation: Incubate at 37°C for a defined period.

  • Stop Reaction: Terminate the reaction with a suitable stop solution (e.g., TCA).

  • Phosphate Detection: Follow the same procedure as for the H+/K+ ATPase assay.

  • Data Analysis:

    • The V-ATPase activity is the bafilomycin A1-sensitive ATPase activity. Calculate this by subtracting the phosphate released in the presence of bafilomycin A1 from that released in its absence.[20]

    • Determine the percent inhibition of V-ATPase activity for each concentration of the test compound.

    • Calculate the IC50 value.

InVitro_Workflow start Start: In Vitro Screening enzyme_prep Prepare Purified Enzyme (H+/K+ ATPase or V-ATPase) start->enzyme_prep assay_setup Set up ATPase Activity Assay (with inhibitors and controls) enzyme_prep->assay_setup incubation Incubate with Test Compounds assay_setup->incubation readout Measure Phosphate Release (Colorimetric Detection) incubation->readout data_analysis Analyze Data: - Calculate % Inhibition - Determine IC50 readout->data_analysis end End: Identify Potent Inhibitors data_analysis->end

In Vivo Assays

This is a widely used model to evaluate the anti-secretory and anti-ulcer activity of drugs.[21][22][23]

Animals:

  • Wistar or Sprague-Dawley rats (male or female, 150-200g)

Materials:

  • Test compounds

  • Vehicle control (e.g., 0.5% sodium carboxymethyl cellulose)[24]

  • Standard drug (e.g., ranitidine 50 mg/kg or omeprazole 20 mg/kg)[24]

  • Anesthetic (e.g., ether or ketamine/xylazine)

  • Surgical instruments

  • pH meter

  • Centrifuge

Protocol:

  • Animal Preparation: Fast the rats for 24-48 hours before the experiment, with free access to water.[23][25]

  • Drug Administration: Administer the test compound, vehicle, or standard drug orally or intraperitoneally 30-60 minutes before surgery.[24]

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach with a silk suture, avoiding damage to blood vessels.[25]

    • Suture the abdominal wall.

  • Post-Surgery: Keep the animals in individual cages and deprive them of food and water for a specified period (e.g., 4-6 hours).[23][25]

  • Sample Collection:

    • Euthanize the rats with an overdose of anesthetic.

    • Clamp the esophagus and remove the stomach.

    • Collect the gastric contents into a centrifuge tube.

  • Analysis of Gastric Contents:

    • Measure the volume of the gastric juice.

    • Centrifuge the gastric contents.

    • Measure the pH of the supernatant using a pH meter.

    • Determine the total and free acidity by titrating with 0.01 N NaOH.

  • Ulcer Index Determination:

    • Cut the stomach along the greater curvature and wash it with saline.

    • Examine the gastric mucosa for ulcers and score them based on their number and severity.

  • Data Analysis:

    • Calculate the percent protection against ulcer formation for each group compared to the control group.

    • Statistically compare the gastric volume, pH, acidity, and ulcer index between the different treatment groups.

Several animal models have been developed to study GERD, often involving surgical modifications to induce reflux.

  • Surgical Models in Rats: These models typically involve procedures like cardiomyotomy (incision of the lower esophageal sphincter) combined with pyloric ligation to induce gastroesophageal reflux.[26][27]

  • Non-Surgical Model in Mice: A more physiological model involves inducing overeating in mice through repetitive fasting and feeding cycles, which can lead to GERD-like symptoms and esophageal damage.[28]

  • Large Animal Models: Dogs and swine have also been used to create more clinically relevant models of GERD, often through surgical alteration of the lower esophageal sphincter.[29][30]

To evaluate the efficacy of V-ATPase inhibitors in treating osteoporosis, animal models that mimic the disease are used.

  • Ovariectomized (OVX) Rodent Model: This is the most common model for postmenopausal osteoporosis.[31][32][33] Removal of the ovaries in female rats or mice leads to estrogen deficiency, resulting in increased bone resorption and bone loss.

  • Disuse Osteoporosis Models: Immobilization of a limb (e.g., through casting or nerve section) leads to localized bone loss.[31][34]

  • Glucocorticoid-Induced Osteoporosis Model: Chronic administration of high doses of glucocorticoids can induce osteoporosis.[31]

InVivo_Workflow start Start: In Vivo Evaluation animal_model Select Appropriate Animal Model (e.g., Pylorus-Ligated Rat, OVX Mouse) start->animal_model drug_admin Administer Test Compound animal_model->drug_admin endpoint_measurement Measure Relevant Endpoints: - Gastric pH and Ulcer Index (Anti-ulcer) - Bone Mineral Density (Osteoporosis) drug_admin->endpoint_measurement data_analysis Analyze and Compare Data (vs. Control and Standard Drug) endpoint_measurement->data_analysis end End: Determine In Vivo Efficacy data_analysis->end

Conclusion

The field of acid pump inhibitors continues to evolve, with newer classes of compounds like P-CABs offering significant advantages over traditional PPIs. Furthermore, the exploration of V-ATPase inhibitors is opening up new therapeutic avenues for a variety of diseases beyond the gastrointestinal tract. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these promising compounds, enabling researchers to accurately assess their potency, selectivity, and in vivo efficacy. As our understanding of the intricate roles of proton pumps in health and disease deepens, the development of novel and targeted acid pump inhibitors will undoubtedly remain a vibrant and impactful area of research.

References

Protocol for dissolving 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide in DMSO

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and best practices for the solubilization of this compound (CAS: 942195-86-0) in dimethyl sulfoxide (DMSO). As a complex heterocyclic compound, likely intended for use in drug discovery and biological research, achieving complete and reproducible dissolution is paramount for generating reliable and accurate experimental data. This guide is designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established principles of solvent chemistry and laboratory practice. We will delve into the rationale behind each step, from solvent selection to long-term storage, ensuring a self-validating system for preparing high-concentration stock solutions.

Introduction: The Criticality of Proper Solubilization

This compound is a benzimidazole derivative with a molecular structure suggesting its potential use as a research chemical in various biological assays. The reliability of such assays is fundamentally dependent on the precise and complete solubilization of the test compound. Incomplete dissolution leads to inaccurate concentration determination, precipitation in aqueous assay media, and ultimately, non-reproducible results.

Dimethyl Sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules in life science research due to its exceptional solvating power for both polar and nonpolar compounds.[1] However, its hygroscopic nature and potential for cytotoxicity at higher concentrations necessitate a standardized and carefully executed protocol.[1][2]

This document provides an expert-guided protocol that not only details the procedural steps but also explains the underlying scientific principles. This ensures that researchers can not only follow the method but also adapt it based on a solid understanding of the chemical interactions at play.

Compound Specifications

A thorough understanding of the compound's chemical properties is the first step in developing a robust solubilization protocol. The key properties for this compound are summarized below.

PropertyValueSource
CAS Number 942195-86-0[3][4]
Molecular Formula C₁₈H₁₉N₃O₄S[3][4][5]
Molecular Weight 373.43 g/mol [4][5]
Physical Form Solid[3]
Purity ≥98%[4]
Storage 4°C, sealed storage, away from moisture[4]

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions in biological experiments.

Required Materials
  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Procedural Workflow

The overall workflow for preparing the stock solution is illustrated below. This process emphasizes accuracy, sterility, and techniques to ensure complete dissolution.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Calculate Mass for 10 mM Solution weigh Accurately Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex assist Assist Dissolution (Sonication/Warming) vortex->assist check Visually Confirm Complete Dissolution assist->check aliquot Aliquot into Single-Use Tubes check->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution in DMSO.

Step-by-Step Methodology

Step 1: Calculation To prepare a 10 mM stock solution, the required mass of the compound must be calculated. The formula is: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM (0.010 M) solution: Mass (mg) = 0.010 mol/L * 0.001 L * 373.43 g/mol * 1000 mg/g = 3.73 mg

Step 2: Weighing the Compound Using a calibrated analytical balance, carefully weigh approximately 3.73 mg of the compound. For accuracy, it is often easier to weigh a slightly larger amount (e.g., 5 mg) and adjust the volume of DMSO accordingly.

  • Expert Insight: Taring the balance with the microcentrifuge tube before adding the powder minimizes transfer loss and improves accuracy.

Step 3: Dissolution

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO. Using fresh DMSO from a sealed bottle is crucial, as DMSO readily absorbs atmospheric moisture, which can reduce its solvating capacity.[2]

  • Cap the tube tightly and vortex the solution for 1-2 minutes until the compound is fully dissolved.[1]

Step 4: Aiding Dissolution (If Necessary) If the compound does not dissolve completely with vortexing, these assistive techniques can be employed:

  • Sonication: Place the tube in a water bath sonicator for 5-10 minutes. Cavitation helps break up solid aggregates and enhances dissolution.[1]

  • Gentle Warming: Warm the solution in a 37°C water bath for a few minutes. This increases kinetic energy, which can overcome lattice energy in the solid.[1]

    • Causality Note: Use warming with caution. Heat can potentially degrade thermally sensitive compounds. It should be used judiciously and only when necessary.

Step 5: Final Confirmation and Storage

  • Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. The solution should be clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled amber or opaque tubes.

    • Trustworthiness Principle: Aliquoting is a critical step to maintain the integrity of the stock solution. It prevents contamination and degradation from repeated freeze-thaw cycles.[1][6]

  • Store the aliquots at -20°C or -80°C for long-term stability.[6]

Protocol: Serial Dilutions for Working Solutions

A common pitfall is diluting a high-concentration DMSO stock directly into an aqueous buffer, which often causes the compound to precipitate out of solution.[2] The correct method is to perform initial serial dilutions in 100% DMSO before the final dilution into the aqueous assay medium.

G cluster_dilution Serial Dilution in 100% DMSO cluster_final Final Working Solution stock 10 mM Stock in 100% DMSO d1 1 mM stock->d1 d2 100 µM d1->d2 d3 10 µM d2->d3 assay Add to Assay Medium (e.g., 1:1000 dilution) Final DMSO < 0.1% d3->assay Final Dilution Step

Caption: Recommended workflow for preparing working solutions.

Procedure:

  • Start with your high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • To create a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of 100% DMSO.

  • Continue this 1:10 dilution series in 100% DMSO to achieve the desired intermediate concentrations.

  • For the final working solution, dilute the appropriate DMSO stock into your aqueous assay buffer. For example, adding 1 µL of a 10 µM DMSO stock to 999 µL of media yields a 10 nM working solution with a final DMSO concentration of 0.1%.

  • Authoritative Grounding: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the compound treatment.[1] This is essential to control for any effects of the solvent on the biological system. The final DMSO concentration in cell-based assays should typically be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxicity.[1][6]

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Compound Handling: The toxicological properties of this compound may not be fully characterized. Handle with care in a well-ventilated area or chemical fume hood.

  • DMSO Safety: DMSO readily penetrates the skin and can carry dissolved substances with it into the bloodstream.[7] It is imperative to wear gloves and avoid direct skin contact. In case of contact, wash the affected area thoroughly with water.

References

Application Notes and Protocols: Experimental Use of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01-HTBC

Abstract

This document provides a comprehensive guide for the experimental use of the novel research chemical, 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (henceforth referred to as HTBC). As a member of the benzimidazole derivative class, a scaffold known for a wide range of pharmacological activities, HTBC presents a compelling subject for investigation in drug discovery and chemical biology.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols for the initial characterization of HTBC's in vitro and in vivo properties. Given the limited publicly available data on the specific biological targets of HTBC, this guide will proceed under the hypothesis that HTBC may act as a kinase inhibitor, a common mechanism for benzimidazole derivatives.[3] This framework will allow for a thorough and scientifically rigorous approach to elucidating its potential mechanism of action and therapeutic relevance.

Introduction to this compound (HTBC)

HTBC is a small molecule with the chemical formula C18H19N3O4S and a molecular weight of approximately 373.43 g/mol .[4][5] Its structure features a benzimidazole core, which is a key pharmacophore in numerous clinically approved drugs.[1][2] The presence of a tosyl group and other substitutions suggests that HTBC has been designed to interact with specific biological targets.[4] One of the synonyms for HTBC is "Tegoprazan Impurity 17," indicating its relation to the potassium-competitive acid blocker Tegoprazan.[4] This relationship, however, does not preclude HTBC from having its own distinct biological activities.

Table 1: Physicochemical Properties of HTBC

PropertyValueSource
CAS Number 942195-86-0[4][5][6][7]
Molecular Formula C18H19N3O4S[4][5]
Molecular Weight 373.43 g/mol [5]
Purity ≥98% (as supplied by most vendors)[5][6]
Appearance Solid[6]
Storage 4°C, sealed, away from moisture[5]

Safety and Handling of a Novel Research Chemical

As a novel compound with unknown toxicological properties, HTBC must be handled with caution.[8][9] A thorough risk assessment should be conducted before any experimental work.

2.1. Personal Protective Equipment (PPE)

  • Lab Coat: A standard laboratory coat is required.

  • Gloves: Nitrile or neoprene gloves should be worn to prevent skin contact.

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory.[8]

2.2. Storage and Labeling

  • HTBC should be stored in a cool, dry place, away from incompatible materials.[8]

  • Containers must be clearly labeled with the chemical name and any known hazards.[8]

  • For long-term storage, aliquoting the compound is recommended to avoid repeated freeze-thaw cycles.

2.3. Disposal

  • All waste containing HTBC, including contaminated labware, must be treated as hazardous waste and disposed of according to institutional and local regulations.[10]

Proposed Mechanism of Action and Investigational Workflow

Given that many benzimidazole derivatives exhibit anticancer properties through mechanisms such as kinase inhibition, this guide will use this as a working hypothesis for HTBC.[3][11] The following workflow is designed to systematically investigate this proposed mechanism.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochemical Kinase Assay Biochemical Kinase Assay (Determine IC50) Cell-Based Kinase Activity Assay Cell-Based Kinase Activity Assay (Confirm Cellular Potency) Biochemical Kinase Assay->Cell-Based Kinase Activity Assay Cell Viability/Cytotoxicity Assay Cell Viability/Cytotoxicity Assay (Assess Antiproliferative Effects) Cell-Based Kinase Activity Assay->Cell Viability/Cytotoxicity Assay Western Blot Analysis Western Blot Analysis (Target Engagement & Pathway Modulation) Cell Viability/Cytotoxicity Assay->Western Blot Analysis Pharmacokinetic Studies Pharmacokinetic Studies (ADME Properties) Xenograft Tumor Model Xenograft Tumor Model (Evaluate In Vivo Efficacy) Pharmacokinetic Studies->Xenograft Tumor Model In Vitro Characterization In Vitro Characterization In Vivo Evaluation In Vivo Evaluation

Caption: Proposed workflow for the characterization of HTBC.

In Vitro Experimental Protocols

The initial phase of characterization focuses on cell-free and cell-based assays to determine the biochemical potency and cellular effects of HTBC.

4.1. Biochemical Kinase Assay

This assay aims to determine the direct inhibitory effect of HTBC on a panel of purified kinases.

  • Principle: Measure the enzymatic activity of a kinase in the presence of varying concentrations of HTBC to determine the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Select a panel of kinases for screening. This could be a broad panel or focused on families implicated in relevant diseases.

    • Prepare a stock solution of HTBC in DMSO.

    • Perform serial dilutions of HTBC to create a concentration gradient.

    • In a microplate, combine the kinase, its specific substrate, and ATP with the diluted HTBC.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, fluorescence, or radiometric).[12][13]

    • Plot the percentage of kinase inhibition against the logarithm of HTBC concentration and fit the data to a dose-response curve to calculate the IC50 value.

4.2. Cell-Based Kinase Activity Assay

This assay confirms whether HTBC can inhibit the target kinase within a cellular context.[14]

  • Principle: Measure the phosphorylation of a known downstream substrate of the target kinase in cells treated with HTBC.

  • Protocol:

    • Culture a cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of HTBC for a predetermined time.

    • Lyse the cells to extract proteins.

    • Use an ELISA or Western blot to quantify the levels of the phosphorylated substrate.

    • Normalize the phosphorylated substrate levels to the total amount of the substrate protein.

    • Calculate the cellular IC50 value.

4.3. Cell Viability/Cytotoxicity Assay

This assay assesses the effect of HTBC on cell proliferation and viability.[15]

  • Principle: The XTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[16] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product.[16][17]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of HTBC concentrations and a vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.

    • Add the XTT labeling mixture to each well and incubate for 4-18 hours at 37°C.

    • Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-500 nm.

    • Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

4.4. Western Blot Analysis for Target Engagement and Pathway Modulation

This technique is used to confirm target engagement and investigate the effects of HTBC on downstream signaling pathways.[18][19]

  • Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[19] It can be used to measure changes in the phosphorylation status of key signaling proteins.

  • Protocol:

    • Treat cells with HTBC at concentrations around the GI50 value for various time points.

    • Prepare cell lysates using RIPA buffer.[18]

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[18][19][20]

    • Block the membrane to prevent non-specific antibody binding.[19][21]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein or a downstream effector.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]

    • Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

G Cell_Treatment Cell Treatment with HTBC Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western Blot Analysis.

In Vivo Experimental Protocols

Following promising in vitro results, the next phase is to evaluate the pharmacokinetic properties and in vivo efficacy of HTBC.

5.1. Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of HTBC is crucial for designing in vivo efficacy studies.[22]

  • Principle: Administer HTBC to a cohort of animals (e.g., mice) and measure the concentration of the compound in plasma at various time points.

  • Protocol:

    • Formulate HTBC in a suitable vehicle for intravenous (IV) and oral (PO) administration.

    • Divide the animals into two groups for IV and PO administration.

    • Administer a single dose of HTBC to each animal.

    • Collect blood samples at multiple time points post-dosing.

    • Process the blood to obtain plasma and store frozen until analysis.

    • Quantify the concentration of HTBC in the plasma samples using LC-MS/MS.

    • Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

5.2. Xenograft Tumor Model

This model is used to assess the anti-tumor efficacy of HTBC in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with HTBC to determine its effect on tumor growth.

  • Protocol:

    • Select a human cancer cell line that has shown sensitivity to HTBC in vitro.

    • Implant the tumor cells subcutaneously into the flank of immunocompromised mice.

    • Monitor the mice for tumor growth.

    • When the tumors reach a specified size, randomize the mice into treatment and vehicle control groups.

    • Administer HTBC to the treatment group at a predetermined dose and schedule based on the PK data.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

    • Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.

Data Interpretation and Next Steps

The data generated from these protocols will provide a comprehensive initial characterization of HTBC.

  • In Vitro: The IC50 and GI50 values will quantify the potency of HTBC. Western blot analysis will provide evidence of target engagement and pathway modulation.

  • In Vivo: PK studies will determine the drug-like properties of HTBC, and the xenograft model will assess its therapeutic potential.

Based on these results, further studies can be designed to optimize the compound, explore its mechanism of action in more detail, and evaluate its safety profile.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS 942195-86-0). This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and advanced strategies necessary to achieve successful formulation for your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. Why is it so poorly soluble?

A1: The poor aqueous solubility of this compound is inherent to its molecular structure. A systematic analysis reveals several contributing factors:

  • Benzimidazole Core: The foundational benzimidazole ring system is largely hydrophobic, a common characteristic of this chemical class, which often leads to low solubility in aqueous media.[1][2]

  • Tosyl Group: The large, rigid p-toluenesulfonyl (tosyl) group significantly increases the molecular weight (373.43 g/mol ) and contributes to a stable crystal lattice structure.[3][4] Overcoming this crystal lattice energy requires a substantial amount of energy, which disfavors dissolution.

  • Lipophilic Substituents: The N,N-dimethyl and 2-methyl groups further increase the lipophilicity of the molecule, reducing its affinity for polar solvents like water.

  • Solvent Shock: A common procedural misstep is adding a highly concentrated stock solution (e.g., in 100% DMSO) directly into an aqueous buffer. This rapid solvent shift causes the compound to crash out of solution, a phenomenon known as "solvent shock."[1]

Q2: What are the simplest, first-line approaches to try and solubilize the compound for a biological assay?

A2: Always begin with the most straightforward methods before moving to more complex formulations. The two primary initial strategies are the use of co-solvents and pH adjustment.[]

  • Co-solvent Approach: Organic solvents that are miscible with water can disrupt the hydrogen-bonding network of water, reducing its polarity and making it more favorable for dissolving hydrophobic compounds.[6][7]

    • Recommended Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice for preparing initial stock solutions.

    • Best Practice: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. To avoid solvent shock, perform a serial or intermediate dilution into your final aqueous buffer. It is critical to keep the final concentration of the organic co-solvent low in your assay, typically below 0.5%, to avoid cellular toxicity or off-target effects.[1] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • pH Adjustment: The solubility of compounds with ionizable functional groups can be highly dependent on the pH of the medium.[8] Your compound possesses a phenolic hydroxyl (-OH) group, which is weakly acidic.

    • Mechanism: By increasing the pH of the solution (making it more basic), you can deprotonate the hydroxyl group to form a more polar and water-soluble phenolate anion. This can significantly enhance aqueous solubility.[8]

    • Initial Test: Try dissolving the compound in buffers with slightly elevated pH values (e.g., pH 7.4 to 9.0). However, you must first confirm that the pH range is compatible with your assay system (e.g., cell viability, protein stability).

The following workflow provides a systematic guide for initial troubleshooting.

G start Compound Fails to Dissolve in Aqueous Buffer step1 Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->step1 step2 Perform Serial Dilution into Aqueous Buffer to Avoid Shock step1->step2 check1 Does Compound Remain Soluble at Final Concentration? step2->check1 step3 Determine pH-Solubility Profile (See Protocol Below) check1->step3 No success Proceed with Experiment (Include Vehicle Controls) check1->success Yes step4 Adjust Buffer pH to Optimal Range (if assay compatible) step3->step4 check2 Is Solubility Now Sufficient? step4->check2 check2->success Yes failure Proceed to Advanced Formulation Strategies check2->failure No

Caption: Initial solubility troubleshooting workflow.
Q3: How do I systematically determine the optimal pH for solubilizing my compound?

A3: A pH-solubility profile experiment is essential. This involves measuring the compound's equilibrium solubility across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and experimentally relevant pH range (e.g., from pH 4.0 to 10.0).

  • Sample Preparation: Dispense a fixed volume of each buffer into separate, sealable vials (e.g., 1.5 mL microcentrifuge tubes).

  • Add Excess Compound: Add an excess amount of the solid compound to each vial, ensuring undissolved solid remains visible at the bottom. This is crucial for determining the saturation solubility.

  • Equilibration: Seal the vials and place them on a rotator or orbital shaker at a constant, controlled temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours to ensure equilibrium is reached.[1]

  • pH Measurement: After equilibration, carefully measure and record the final pH of each buffer solution.

  • Sample Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (on the y-axis, often on a log scale) against the final measured pH (on the x-axis) to generate the pH-solubility profile.

Q4: pH and co-solvents are not enough. What advanced formulation strategies can I use?

A4: When basic methods are insufficient, more advanced formulation technologies are required. These aim to either create a more favorable molecular environment for the drug or alter its physical state to enhance dissolution.[9] The three most common and effective strategies are cyclodextrin complexation, solid dispersions, and nanosuspensions.

StrategyMechanism of ActionKey AdvantagesKey Considerations
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic core of a cyclic oligosaccharide (cyclodextrin), presenting a hydrophilic exterior to the aqueous solvent.[10][11]Simple preparation methods (kneading, co-precipitation); can significantly increase apparent solubility; widely used in commercial products.[12][13]Can have a saturable effect; potential for competition with other molecules; may have own biological effects or toxicities at high concentrations.[1]
Solid Dispersions The drug is molecularly dispersed in a solid, hydrophilic polymer matrix. Upon contact with water, the polymer dissolves, releasing the drug as very fine, amorphous, high-energy particles.[14][15]Can lead to dramatic increases in both dissolution rate and extent; can stabilize the amorphous form of the drug.[16]The amorphous drug form can be physically unstable and may recrystallize over time; requires careful selection of polymer.
Nanosuspensions The particle size of the crystalline drug is reduced to the sub-micron (nanometer) range using techniques like media milling or high-pressure homogenization.[17][18]Greatly increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation; applicable to drugs that are difficult to solubilize by other means.[19]Requires specialized equipment (homogenizer, mill); physical stability (particle growth, aggregation) must be controlled with stabilizers.

The following decision-making diagram can help guide your selection process.

G start Advanced Strategy Needed q1 Is the goal a moderate solubility increase for in vitro screening? start->q1 ans1_yes Cyclodextrin Complexation q1->ans1_yes Yes ans1_no Consider other factors q1->ans1_no No q2 Is the compound thermolabile (sensitive to heat)? ans1_no->q2 ans2_yes Nanosuspension or Solvent-based Solid Dispersion q2->ans2_yes Yes ans2_no Melt-based Solid Dispersion is also an option q2->ans2_no No q3 Is the highest possible drug loading required? ans2_yes->q3 ans2_no->q3 ans3_yes Nanosuspension q3->ans3_yes Yes ans3_no Solid Dispersion or Cyclodextrins may suffice q3->ans3_no No

Caption: Decision guide for selecting an advanced strategy.
Q5: Can you provide a starting protocol for preparing a cyclodextrin inclusion complex?

A5: Certainly. The kneading method is a simple and effective technique that requires minimal specialized equipment and avoids large volumes of organic solvents.[12][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and safety profile.

  • Molar Ratio Selection: Start with a 1:1 molar ratio of the drug to HP-β-CD. This can be optimized later if needed. Calculate the required mass of each component.

  • Cyclodextrin Hydration: Place the accurately weighed HP-β-CD into a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the cyclodextrin and triturate with a pestle until a consistent, homogenous paste is formed.

  • Drug Incorporation: Add the accurately weighed drug to the paste.

  • Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. During this process, maintain the paste-like consistency by adding small amounts of the water/ethanol mixture if it becomes too dry. The mechanical energy applied during kneading facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Transfer the resulting paste to a petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle, then pass it through a fine-mesh sieve to ensure uniformity.

  • Characterization & Testing: The resulting powder can now be tested for its solubility and dissolution rate compared to the uncomplexed drug. Confirmation of complex formation can be achieved using techniques like DSC, XRD, or FTIR.[21]

Q6: What about a protocol for preparing a solid dispersion?

A6: The solvent evaporation method is a widely used laboratory-scale technique for preparing solid dispersions.[14][20] It is particularly suitable for thermolabile compounds. A common polymer choice is polyvinylpyrrolidone (PVP) or a Eudragit® polymer.

  • Component Selection: Choose a drug-to-polymer ratio to test, for example, 1:1, 1:3, and 1:5 by weight.

  • Solvent Selection: Identify a common volatile organic solvent in which both the drug and the chosen polymer are freely soluble (e.g., methanol, ethanol, or acetone).

  • Dissolution: Accurately weigh and dissolve the drug and the polymer in the selected solvent in a round-bottom flask. Use a magnetic stirrer to ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator (rotovap) under reduced pressure. This should be done at a controlled temperature (e.g., 40°C) to form a thin film on the flask wall.

  • Final Drying: Place the flask in a vacuum oven for 24 hours to remove any residual solvent.

  • Collection and Sizing: Scrape the solid dispersion from the flask wall. Pulverize the resulting solid and pass it through a sieve to obtain a powder of uniform size.

  • Characterization & Testing: Evaluate the powder's dissolution characteristics. The amorphous nature of the drug within the dispersion should be confirmed by DSC or XRD analysis.

Q7: What are the potential downsides of these techniques, and how do I control for them in my experiments?

A7: This is a critical consideration for ensuring data integrity. Each technique introduces excipients that could potentially interfere with your assay.

  • Co-solvents (DMSO, Ethanol): Can be cytotoxic at higher concentrations and may directly inhibit or activate enzymes or receptors.

    • Control: Always keep the final co-solvent concentration as low as possible (ideally <0.1%, max 0.5%) and, most importantly, include a vehicle control in all experiments. The vehicle control should contain the exact same concentration of co-solvent as your test samples.[1]

  • pH Adjustment: Altering the pH can change the ionization state of your compound, which might affect its ability to cross cell membranes or bind to its target. The pH change can also impact the health and function of cells or the stability of proteins in your assay.

    • Control: Run control experiments to ensure the pH range used does not independently affect your assay's readout.

  • Cyclodextrins and Polymers: These are large molecules that can have their own biological effects. For example, some cyclodextrins can extract cholesterol from cell membranes.

    • Control: Include a control group that is treated with the same concentration of the cyclodextrin or polymer alone (without the drug) to account for any effects of the excipient itself.

By implementing these rigorous controls, you can confidently attribute the observed biological effects to your compound, rather than the formulation used to dissolve it.

References

Stability issues of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Welcome to the technical support guide for this compound. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in aqueous solutions. Given the specific structural motifs of this molecule, understanding its potential stability liabilities is critical for generating reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

Q1: How should I store the solid form and stock solutions of this compound to ensure long-term stability?

A1: Based on the stability profiles of analogous benzimidazole derivatives, the solid compound should be stored in a cool, dark, and dry place.[1] For long-term storage, temperatures of -20°C or -80°C are recommended.[2] Benzimidazoles can be sensitive to light and moisture, which may initiate degradation.[1]

For stock solutions, prepare them in a high-quality, anhydrous solvent such as DMSO.[3][4] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2] It is best practice to prepare fresh working solutions from a frozen stock aliquot for each experiment.

Stability in Aqueous Media

Q2: My compound appears to be degrading in my neutral (pH 7.4) aqueous buffer during my assay. What are the likely causes?

A2: While many benzimidazoles are relatively stable at neutral pH, the "this compound" structure contains several functional groups that can contribute to degradation in aqueous media:

  • Hydrolysis of the N-Tosyl Group: The N-tosyl (sulfonamide) group is a primary point of susceptibility. While generally more stable than amides, sulfonamides can undergo hydrolysis, particularly under acidic or basic conditions, but slow hydrolysis can still occur at neutral pH, often accelerated by elevated temperatures.[5][6] Cleavage of this bond would yield the de-tosylated benzimidazole core and p-toluenesulfonic acid.

  • Oxidation of the Phenolic Hydroxy Group: The 4-hydroxy group makes the benzene ring electron-rich and susceptible to oxidation. Dissolved oxygen in your buffer, trace metal ions, or exposure to light can catalyze the oxidation of the phenolic moiety, leading to colored degradation products (quinones or polymeric species).

  • Photodegradation: Benzimidazole derivatives are known to be photosensitive.[7][8] Exposure of your aqueous solution to ambient or UV light can trigger photodegradation, which may involve cleavage of the imidazole ring or other complex reactions.[9][10][11]

Q3: I'm observing poor mass balance in my stability study; the parent peak decreases on HPLC, but I don't see corresponding degradation peaks. What could be happening?

A3: This is a common issue that can arise from several factors:[1]

  • Formation of Non-UV-Active Degradants: The degradation pathway may produce fragments that lack a chromophore, making them invisible to a standard UV detector.[1] Try analyzing your samples at a lower wavelength (e.g., 210 nm) or using a more universal detector like a Charged Aerosol Detector (CAD) if available.

  • Precipitation: The compound may be precipitating out of the aqueous solution over time, especially if its solubility limit is exceeded.[1] Visually inspect your samples for any cloudiness or solid material. The solubility of benzimidazoles can be highly pH-dependent.[12]

  • Adsorption: The compound may adsorb to the surfaces of your storage container (e.g., glass or plastic vials).[1] This can be mitigated by using silanized glass vials or polypropylene tubes.

  • Formation of Involatile or Polymeric Products: Oxidation of the phenolic group can lead to the formation of high-molecular-weight polymers that may not elute from the HPLC column or may be too involatile for detection by mass spectrometry.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Solution

You prepare a 10 µM working solution in a phosphate-buffered saline (PBS) at pH 7.4. Within a few hours at room temperature, HPLC analysis shows a >20% loss of the parent compound.

Potential Cause Diagnostic Step Recommended Solution
Photodegradation Repeat the experiment with a vial completely protected from light (wrapped in aluminum foil) alongside an unprotected vial.Conduct all experiments under low-light conditions or using amber-colored labware. Protect solutions from direct light during storage and incubation.[7][8]
Oxidative Degradation Prepare the buffer with de-gassed, deionized water. Sparge the final buffer with nitrogen or argon before adding the compound.Add antioxidants (e.g., ascorbic acid, DTT) to the buffer if compatible with the assay. The use of metal chelators like EDTA can also help by sequestering trace metal ions that catalyze oxidation.
Hydrolytic Instability Analyze the pH of the solution at the beginning and end of the experiment. A drop in pH could indicate the formation of p-toluenesulfonic acid from hydrolysis.If hydrolysis is confirmed, reduce the incubation time or temperature. For longer-term experiments, consider if a less aqueous solvent system or formulation could be used.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

During an experiment, you observe one or more new peaks eluting in your HPLC chromatogram, indicating the formation of degradation products.

Potential Degradation Product Identification Strategy Confirmation
De-tosylated Product The primary product of N-tosyl group hydrolysis. It will be more polar and likely elute earlier than the parent compound.Use LC-MS to analyze the unknown peak. The mass should correspond to the parent compound minus the mass of the tosyl group (155.03 Da).
Oxidized Product(s) Oxidation of the phenol can lead to various products, often quinone-like structures. These may be colored (yellow/brown).LC-MS analysis will show an increase in mass, typically by +14 Da (addition of oxygen minus two hydrogens) or +16 Da (addition of oxygen).
Ring-Opened Product(s) Photodegradation or harsh hydrolytic conditions can lead to the cleavage of the benzimidazole ring.These products can have significantly different masses and retention times. Definitive identification requires advanced techniques like LC-MS/MS and NMR.[1]

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[13] This involves intentionally stressing the compound under various conditions.

Objective: To identify the primary degradation pathways and potential degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.[1] At 0, 2, 4, and 8 hours, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[1] At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis. Note: Sulfonamide hydrolysis is often fastest in acidic conditions.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1] Withdraw aliquots at various time points for HPLC analysis.

  • Photostability: Expose a solution of the compound (e.g., in methanol/water) to a light source compliant with ICH Q1B guidelines.[1] Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.

  • Analysis: Analyze all samples by a validated HPLC method. Use LC-MS to obtain mass data for any new peaks to aid in identification.

Data Summary: Expected Stability Profile

The following table summarizes the predicted stability based on the chemical structure. Actual results must be confirmed experimentally.

Condition Expected Stability Primary Degradation Pathway Key Potential Degradants
Acidic (pH < 4) Low to Moderate Hydrolysis of N-tosyl groupDe-tosylated benzimidazole
Neutral (pH 6-8) Moderate Photodegradation, Slow OxidationOxidized species, Photoproducts
Alkaline (pH > 9) Moderate to High Anionic form may be less susceptible to hydrolysis[5] but susceptible to oxidation.Oxidized species
Oxidizing (H₂O₂) Low Oxidation of the phenolic ringQuinone-type structures, Ring-opened products
Light Exposure Low Photolytic cleavage/rearrangementVarious photoproducts[11]

Visualizations: Degradation Pathways & Workflows

Potential Degradation Pathways

The following diagram illustrates the two most probable initial degradation pathways for the compound in an aqueous environment.

G Parent 4-Hydroxy-N,N,2-trimethyl- 1-tosyl-1H-benzo[d]imidazole- 6-carboxamide Hydrolysis_Product De-tosylated Benzimidazole + p-Toluenesulfonic Acid Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Oxidized Species (e.g., Quinone) Parent->Oxidation_Product Oxidation ([O], hv, Metal Ions) Photolysis_Product Photodegradation Products (e.g., Ring Cleavage) Parent->Photolysis_Product Photolysis (Light, hv)

Caption: Primary degradation pathways for the target compound.

Experimental Workflow for Stability Troubleshooting

This workflow provides a logical sequence for diagnosing stability issues encountered during experiments.

G A Issue Observed: Compound Loss or Impurity Formation B Is the solution exposed to light? A->B C Run Light vs. Dark Control B->C Yes F Is buffer freshly prepared with high- purity, degassed water? B->F No D Is degradation prevented in the dark? C->D E Implement Light Protection (Amber vials, foil) D->E Yes D->F No G Prepare Fresh/Degassed Buffer. Consider adding EDTA. F->G No J Suspect Hydrolysis or Thermal Degradation F->J Yes H Is stability improved? G->H I Suspect Oxidative Degradation H->I Yes H->J No K Perform Forced Degradation Study (Protocol 1) J->K L Identify Degradants with LC-MS K->L

Caption: Troubleshooting workflow for compound stability issues.

References

Technical Support Center: Overcoming Poor Cell Permeability of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common yet significant challenge of poor cell permeability in benzimidazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge and experimental guidance to diagnose and overcome permeability issues, ultimately accelerating your research and development efforts.

Understanding the Challenge: The Benzimidazole Scaffold and Cell Permeability

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its therapeutic versatility is attributed to its ability to engage in various biological interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] However, the very physicochemical properties that make benzimidazoles effective can also contribute to poor cell permeability, a critical factor for oral bioavailability and intracellular target engagement.[2]

Key factors influencing the cell permeability of benzimidazole derivatives include:

  • Lipophilicity: A delicate balance is required. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Aqueous Solubility: Poor solubility is a major hurdle for many benzimidazole compounds, limiting the concentration of the drug at the cell surface available for absorption.[2][3]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the benzimidazole scaffold can increase solvation in water, thereby hindering membrane permeation.[4][5]

  • Molecular Size and Shape: Larger molecules may face steric hindrance when crossing the cell membrane.

  • Efflux Transporters: Benzimidazole derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing intracellular concentration.[][7]

This guide will provide a systematic approach to identifying and addressing these permeability barriers.

Troubleshooting Guide: Low Cell Permeability of Your Benzimidazole Compound

This section provides a structured approach to troubleshooting poor cell permeability, from initial diagnosis to the implementation of advanced improvement strategies.

Problem 1: High Potency in Biochemical Assays, but Low Activity in Cell-Based Assays

This is a classic indicator of poor cell permeability. The compound is active against its target in a cell-free system but fails to reach it in a cellular context.

Workflow for Diagnosing and Addressing Low Permeability:

Troubleshooting Workflow A Discrepancy between Biochemical and Cell-Based Assay Potency B Hypothesis: Poor Cell Permeability A->B C Tier 1: Assess Passive Permeability (PAMPA Assay) B->C E Low PAMPA Permeability C->E Result F Acceptable PAMPA Permeability C->F Result D Tier 2: Assess Permeability in a Biological System (Caco-2 Assay) G Low Caco-2 Permeability (A->B) D->G Result H High Efflux Ratio (B->A / A->B) D->H Result I Strategies to Improve Passive Permeability E->I F->D G->I J Strategies to Overcome Efflux H->J K Compound Optimization (Medicinal Chemistry) I->K L Formulation Strategies I->L J->K

Caption: A stepwise workflow for diagnosing and addressing poor cell permeability of benzimidazole compounds.

Step 1: Quantify Passive Permeability with the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across an artificial lipid membrane.[1][8][9] It is an excellent first step to determine if your compound has inherent difficulties crossing a lipid barrier.

Click for Detailed PAMPA Protocol

Objective: To determine the passive permeability (Pe) of a benzimidazole compound.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane, 0.45 µm)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., propranolol and atenolol)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate for at least 1 hour.

  • Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Donor Plate Preparation:

    • Prepare the donor solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Add 150 µL of the donor solution to each well of the coated filter plate.

  • Incubation: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.

  • Incubate the plate assembly on a plate shaker at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, carefully remove the filter plate.

    • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

    • Also, determine the initial concentration of the donor solution (T0).

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca * (Vd + Va)) / (C0 * Vd)) Where:

      • Vd = volume of donor well

      • Va = volume of acceptor well

      • A = area of the membrane

      • t = incubation time

      • Ca = concentration in the acceptor well

      • C0 = initial concentration in the donor well

Interpretation of Results:

Permeability ClassificationPapp (x 10⁻⁶ cm/s)
High> 1.5
Medium0.5 - 1.5
Low< 0.5

Step 2: Investigate Active Transport and Efflux with the Caco-2 Permeability Assay

If your compound shows moderate to high passive permeability in the PAMPA assay but still exhibits poor cellular activity, active efflux may be the culprit. The Caco-2 permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express various transporters, including efflux pumps like P-gp.[][10][11]

Click for Detailed Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) of a benzimidazole compound and calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity testing)

  • Positive and negative control compounds (e.g., propranolol and atenolol)

  • Efflux inhibitor (e.g., verapamil for P-gp)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above a certain threshold (e.g., >250 Ω·cm²).[7]

    • Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow indicates a tight monolayer.

  • Permeability Assay (Bidirectional):

    • Apical-to-Basolateral (A-to-B) Transport:

      • Wash the cell monolayer with pre-warmed HBSS.

      • Add the test compound in HBSS to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral-to-Apical (B-to-A) Transport:

      • Wash the cell monolayer with pre-warmed HBSS.

      • Add the test compound in HBSS to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the apical chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the Papp for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation of Results:

Efflux RatioInterpretation
< 2No significant efflux
> 2Potential for active efflux

To confirm the involvement of a specific transporter like P-gp, the assay can be repeated in the presence of a known inhibitor like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter.

Problem 2: Poor Aqueous Solubility Complicating Permeability Assessment

Poor solubility can lead to artificially low permeability readings as the compound may precipitate in the aqueous assay buffer.

Workflow for Addressing Solubility Issues in Permeability Assays:

Solubility Troubleshooting A Low Apparent Permeability and/or Low Compound Recovery B Hypothesis: Poor Aqueous Solubility A->B C Determine Kinetic Solubility in Assay Buffer B->C D Solubility < Assay Concentration C->D Result E Solubility ≥ Assay Concentration C->E Result F Formulation Strategies for In Vitro Assays D->F H Investigate Other Causes of Low Permeability E->H G Re-run Permeability Assay with Optimized Formulation F->G I Use of Co-solvents (e.g., DMSO, Ethanol) F->I J Cyclodextrin Encapsulation F->J K pH Modification F->K

Caption: A decision-making workflow for addressing solubility issues during permeability assays.

Recommended Actions:

  • Quantify Aqueous Solubility: Determine the kinetic solubility of your compound in the assay buffer. If the intended assay concentration exceeds the solubility, the results will be unreliable.

  • Formulation Strategies for In Vitro Assays:

    • Co-solvents: For PAMPA, the use of co-solvents like DMSO or ethanol in the donor buffer can increase solubility. However, high concentrations can disrupt the artificial membrane.[12] For Caco-2 assays, the final DMSO concentration should typically be kept below 0.5% to maintain cell viability.

    • Cyclodextrins: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic molecules, increasing their aqueous solubility.[13] This is a viable strategy for both PAMPA and Caco-2 assays, but potential effects on cell transporters should be considered.

    • pH Adjustment: For ionizable benzimidazole compounds, adjusting the pH of the buffer can significantly improve solubility. However, ensure the pH is compatible with the assay system (e.g., maintaining cell viability in Caco-2 assays).

Strategies for Improving Benzimidazole Cell Permeability

Once you have a clear understanding of the permeability liabilities of your compound, you can employ a range of strategies to improve its ability to cross the cell membrane.

Medicinal Chemistry Approaches
  • Modulating Lipophilicity: Systematically modify the benzimidazole scaffold to fine-tune its lipophilicity (logP/logD). This can involve adding or removing lipophilic or hydrophilic groups.

  • Reducing Hydrogen Bonding Potential:

    • Intramolecular Hydrogen Bonding: Introduce functional groups that can form intramolecular hydrogen bonds. This can "mask" polar groups, reducing their interaction with water and increasing membrane permeability.[14][15]

    • N-methylation: Methylation of nitrogen atoms in the benzimidazole core or side chains can reduce hydrogen bond donor capacity.

  • Prodrug Strategies: Convert the parent benzimidazole into a bioreversible derivative (prodrug) with enhanced permeability. The prodrug is designed to be cleaved in vivo to release the active drug.[16][17][18][19]

The Prodrug Concept:

Prodrug Concept A Poorly Permeable Benzimidazole (Parent Drug) B Chemical Modification A->B C Permeable Prodrug B->C D Passive Diffusion Across Cell Membrane C->D E Intracellular Environment D->E F Enzymatic or Chemical Cleavage E->F G Active Benzimidazole (Parent Drug) F->G H Promoieties F->H

Caption: The prodrug approach to enhance the cell permeability of a parent benzimidazole compound.

Common prodrug strategies include the use of esters, carbamates, or phosphates to mask polar functional groups.

Formulation Strategies

For compounds in later stages of development, formulation can significantly enhance bioavailability without altering the chemical structure.

  • Solid Dispersions: Dispersing the benzimidazole in a hydrophilic polymer matrix can create an amorphous form of the drug, which has a higher dissolution rate.[2]

  • Nanotechnology: Reducing the particle size of the compound to the nanoscale (nanonization) increases the surface area-to-volume ratio, leading to enhanced dissolution and permeability.[2]

  • Cyclodextrin Complexation: Formulating the benzimidazole with cyclodextrins can improve its solubility and dissolution in the gastrointestinal tract.[2][3]

  • Lipid-Based Formulations: For highly lipophilic benzimidazoles, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

  • Salt Formation: For benzimidazoles with ionizable groups, forming a salt can dramatically improve aqueous solubility and dissolution rate.[2][20]

Frequently Asked Questions (FAQs)

Q1: My benzimidazole compound has poor aqueous solubility. Could this be the sole reason for its low permeability?

A: While poor solubility is a major contributor to low apparent permeability, it's not always the only factor.[2] A compound must first dissolve to be absorbed, so low solubility limits the concentration gradient driving passive diffusion. However, a soluble compound can still have inherently low permeability due to factors like high hydrogen bonding potential or being an efflux transporter substrate. It is crucial to assess both solubility and permeability independently.

Q2: What is the difference between the PAMPA and Caco-2 permeability assays, and when should I use each?

A: PAMPA is a cell-free assay that measures only passive diffusion across an artificial lipid membrane. It is high-throughput and cost-effective, making it ideal for early-stage screening of large numbers of compounds.[7] The Caco-2 assay uses a cell monolayer that mimics the intestinal epithelium and can assess both passive diffusion and active transport, including efflux.[7] It is more complex and lower-throughput but provides more biologically relevant data. A tiered approach is often best: use PAMPA for initial screening and Caco-2 for more in-depth characterization of promising candidates.

Q3: My compound shows a high efflux ratio in the Caco-2 assay. What are my next steps?

A: A high efflux ratio (typically >2) suggests your compound is a substrate for an efflux transporter like P-gp. To confirm this, you can repeat the Caco-2 assay in the presence of a specific inhibitor of the suspected transporter (e.g., verapamil for P-gp).[7] If the efflux ratio is significantly reduced, you have confirmed the involvement of that transporter. Your options then are to either modify the compound to reduce its affinity for the transporter or to consider co-administration with an efflux inhibitor, though the latter is a more complex clinical strategy.

Q4: How can I improve the solubility of my benzimidazole compound for in vitro permeability assays without affecting the results?

A: The key is to use solubilizing agents that are compatible with your assay system. For PAMPA, you have more flexibility with co-solvents, but you must validate that the chosen concentration does not disrupt the artificial membrane.[12] For Caco-2 assays, it is critical to maintain cell health. The final concentration of DMSO should be kept low (e.g., <0.5%). The use of cyclodextrins is a good alternative, but you should run appropriate controls to ensure the cyclodextrin itself does not affect cell permeability or transporter function.

Q5: Can computational models predict the cell permeability of my benzimidazole derivatives?

A: Yes, in silico models can be valuable tools for predicting permeability early in the drug discovery process. These models use physicochemical properties like logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors to estimate permeability. While these models can help prioritize compounds for synthesis and testing, they are predictive and should always be validated with experimental data from assays like PAMPA and Caco-2.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the multi-step synthesis of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, a key intermediate in pharmaceutical research.[1][2] As Senior Application Scientists, we have designed this resource to address common challenges encountered during this synthesis, offering practical solutions grounded in established chemical principles. Our focus is on providing causal explanations for experimental choices and troubleshooting steps to ensure a robust and reproducible synthetic protocol.

Overview of the Synthetic Pathway

The synthesis of the target molecule is most effectively approached in a three-step sequence, starting with the formation of the core benzimidazole structure, followed by amidation, and concluding with N-tosylation. Each step presents unique challenges that this guide will address.

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: N-Tosylation A Substituted o-Phenylenediamine C 4-Hydroxy-2-methyl-1H- benzo[d]imidazole-6-carboxylic acid A->C Condensation B Acetic Acid B->C F 4-Hydroxy-N,N,2-trimethyl-1H- benzo[d]imidazole-6-carboxamide C->F Amidation D Dimethylamine D->F E Coupling Agent E->F I 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H- benzo[d]imidazole-6-carboxamide F->I Tosylation G p-Toluenesulfonyl Chloride (TsCl) G->I H Base H->I

Caption: Proposed synthetic workflow for this compound.

Part 1: Troubleshooting the Benzimidazole Core Synthesis

The initial and crucial step is the formation of the benzimidazole ring. The most common method involves the condensation of an o-phenylenediamine with a carboxylic acid, in this case, acetic acid, to yield 4-Hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid.[3][4][5]

Frequently Asked Questions (FAQs):

Q1: My reaction to form the benzimidazole core is showing low yield. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from several factors:

  • Incomplete Reaction: The condensation reaction typically requires heating to drive off water.[3] Ensure that the reaction has been heated for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Catalyst: While this reaction can proceed without a catalyst, acidic catalysts like p-toluenesulfonic acid (p-TsOH) can significantly improve the reaction rate and yield.[3] If you are not using a catalyst, consider adding a catalytic amount. If you are, ensure it is of good quality and used in the correct proportion.

  • Purity of Starting Materials: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and reduced yields.[3] It is advisable to use freshly purified o-phenylenediamine.

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the starting material.[3]

ParameterRecommendationRationale
Reaction Time Monitor by TLC until starting material is consumedEnsures the reaction goes to completion.
Catalyst Add catalytic p-TsOHSpeeds up the dehydration and cyclization steps.[3]
Starting Material Use purified o-phenylenediamineMinimizes side reactions from oxidized impurities.[3]
Atmosphere Inert (N2 or Ar)Prevents oxidation of the electron-rich diamine.[3]

Q2: I am observing the formation of multiple products and side products. How can I improve the selectivity?

A2: The formation of multiple products is a common issue. Key considerations include:

  • Control of Stoichiometry: A 1:1 stoichiometry of the o-phenylenediamine and acetic acid is generally recommended. An excess of either reagent can lead to side reactions.

  • Reaction Temperature: While heating is necessary, excessive temperatures can lead to decomposition and the formation of undesired byproducts. The optimal temperature should be determined empirically, typically around 100-120 °C.

  • Solvent Choice: The choice of solvent can influence selectivity. High-boiling polar aprotic solvents are often used.

Part 2: Troubleshooting the Amide Formation

This step involves the conversion of the carboxylic acid group of the benzimidazole intermediate to an N,N-dimethylamide, yielding 4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide.[6]

Frequently Asked Questions (FAQs):

Q1: The amidation reaction is sluggish and gives a poor yield. What could be the problem?

A1: Challenges in amide bond formation are frequent. Consider the following:

  • Choice of Coupling Agent: Direct reaction of a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt.[7][8] The use of a coupling agent is essential. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole).[7][9]

  • Reaction Conditions: Amide coupling reactions are sensitive to temperature and solvent. Most proceed well at room temperature, but some may require cooling to 0 °C to suppress side reactions. Anhydrous conditions are also important as water can hydrolyze the activated intermediate.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine.

Coupling Reagent CombinationAdvantagesConsiderations
EDC/HOBt Good yields, water-soluble byproductsHOBt has explosive properties when dry.
EDC/HOAt Reduced racemization, often higher yieldsMore expensive than HOBt.[9]
DCC/HOBt Inexpensive and effectiveDicyclohexylurea (DCU) byproduct is poorly soluble.

Q2: I am having difficulty purifying the product from the reaction mixture. What are some effective purification strategies?

A2: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Aqueous Workup: A standard aqueous workup can help remove water-soluble reagents and byproducts. Washing with a mild acid can remove excess amine, and washing with a mild base can remove unreacted carboxylic acid.

  • Column Chromatography: Silica gel column chromatography is often necessary for final purification. A gradient elution with a mixture of a nonpolar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Part 3: Troubleshooting the N-Tosylation

The final step is the selective tosylation of one of the imidazole nitrogen atoms to yield the target compound.[1][10][11][12][13]

Frequently Asked Questions (FAQs):

Q1: The N-tosylation is resulting in a mixture of regioisomers. How can I control the regioselectivity?

A1: Regioselectivity in the N-alkylation or N-sulfonylation of unsymmetrical benzimidazoles is a known challenge.

  • Steric Hindrance: The tosyl group is bulky, and its addition may be favored at the less sterically hindered nitrogen atom. The substitution pattern on your benzimidazole core will influence this.

  • Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can also direct the tosylation to one nitrogen over the other.

  • Reaction Conditions: The choice of base and solvent can play a significant role in determining the ratio of regioisomers. It is often necessary to screen different conditions to optimize for the desired isomer.

Q2: I am observing N,N'-ditosylation as a significant side product. How can I prevent this?

A2: The formation of the ditosylated product occurs when both imidazole nitrogens react with tosyl chloride.

  • Stoichiometry: Carefully control the stoichiometry of the tosyl chloride. Using a slight excess (1.05-1.1 equivalents) is often sufficient. A large excess will favor ditosylation.

  • Slow Addition: Adding the tosyl chloride slowly to the reaction mixture at a controlled temperature (often 0 °C) can help to favor monosubstitution.

  • Choice of Base: A bulky, non-nucleophilic base may help to disfavor the second tosylation due to steric hindrance.

Tosylation_Issues cluster_0 Potential Issues in N-Tosylation Start 4-Hydroxy-N,N,2-trimethyl-1H- benzo[d]imidazole-6-carboxamide TsCl TsCl, Base Start->TsCl Desired Desired Regioisomer TsCl->Desired Controlled Conditions Undesired Undesired Regioisomer TsCl->Undesired Lack of Selectivity Ditosylated N,N'-Ditosylated Product TsCl->Ditosylated Excess TsCl

Caption: Common side products in the N-tosylation step.

References

Technical Support Center: A Guide to the Stability and Storage of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounded in established principles of organic chemistry and pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For optimal long-term stability of the solid compound, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture and light [1]. The key environmental factors to control are temperature, humidity, and light exposure.

  • Temperature: Lower temperatures slow down the rate of potential degradation reactions. Storage at 4°C is a standard practice for maintaining the chemical integrity of complex organic molecules.

  • Moisture: The compound possesses functional groups, such as the carboxamide and the N-tosyl group, that could be susceptible to hydrolysis. Storing it in a desiccated environment or with a desiccant is a crucial preventative measure.

  • Light: Benzimidazole derivatives can be photosensitive[2][3][4]. Exposure to UV or even ambient light over extended periods can lead to photodegradation. Therefore, storage in an amber vial or a light-blocking container is essential.

Q2: I need to prepare a stock solution. What is the recommended solvent and what are the storage guidelines for the solution?

For the preparation of stock solutions, solvents such as DMSO, DMF, or ethanol are generally suitable. However, the stability of the compound in solution is significantly lower than in its solid state. It is highly recommended to prepare fresh solutions for each experiment . If short-term storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed, light-protected vial. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The choice of solvent can also influence stability; for instance, protic solvents like ethanol might participate in solvolysis reactions over time.

Q3: What are the primary degradation pathways I should be aware of for this molecule?

Based on the structure of this compound, the following degradation pathways are the most probable:

  • Hydrolysis:

    • Carboxamide Group: The N,N-dimethylcarboxamide functionality can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding carboxylic acid.

    • N-Tosyl Group: The N-tosyl group is generally stable to base but can be susceptible to cleavage under strongly acidic conditions[5].

  • Oxidation: The phenolic hydroxyl group is a potential site for oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. Oxidation of phenols can lead to the formation of colored quinone-type structures and potentially ring-opening products[6][7][8][9].

  • Photodegradation: The benzimidazole core is known to be photoreactive[1][2][10]. Exposure to light, particularly in the UV spectrum, can lead to the formation of various photoproducts through complex radical-mediated pathways[1][10].

Below is a diagram illustrating the potential degradation sites on the molecule.

Caption: Potential degradation sites on the molecule.

Troubleshooting Guide

Scenario 1: I am seeing an unexpected peak in my HPLC analysis of a stored sample.

An unexpected peak in your HPLC chromatogram is a common indicator of degradation. Here's a systematic approach to troubleshoot this issue:

  • Confirm the Identity of the New Peak:

    • LC-MS Analysis: The most effective method to identify the unknown peak is to perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The mass of the impurity can provide significant clues about the degradation pathway (e.g., loss of the tosyl group, hydrolysis of the amide).

    • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). By comparing the retention time of the unknown peak with the peaks generated in the forced degradation study, you can often tentatively identify the degradation product.

  • Review Storage and Handling Procedures:

    • Was the solid compound stored correctly? Verify that it was stored at 4°C, protected from light and moisture.

    • If it was a solution, how was it stored and for how long? Solutions are more prone to degradation. Consider if the solution was stored at room temperature, exposed to light, or subjected to multiple freeze-thaw cycles.

Scenario 2: The biological activity of my compound seems to have decreased over time.

A loss of potency is another strong indicator of degradation. The troubleshooting steps are similar to the appearance of a new HPLC peak:

  • Purity Assessment: Re-analyze the purity of your compound using a validated HPLC method. A decrease in the area of the main peak, even without the appearance of distinct impurity peaks (they may be co-eluting or not UV-active), suggests degradation.

  • Structural Confirmation: If significant degradation is suspected, consider re-confirming the structure of the bulk material using techniques like ¹H NMR and ¹³C NMR spectroscopy.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and requirements.

Parameter Recommendation
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or scan for optimal wavelength)
Injection Volume 10 µL

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve sample in appropriate solvent (e.g., Acetonitrile/Water) filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample inject Inject sample onto HPLC system filter_sample->inject run_gradient Run gradient elution program inject->run_gradient detect Detect peaks using UV detector run_gradient->detect integrate Integrate peak areas detect->integrate calculate Calculate purity: (% Purity = [Area of Main Peak / Total Area] x 100) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[7][10][11]. The goal is to achieve 5-20% degradation.

Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at various time points by HPLC.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 80°C for 48 hours, protected from light.

    • Analyze samples at different time points.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible output (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both samples at various time points.

Summary of Forced Degradation Conditions:

Condition Reagent/Parameter Temperature Duration
Acidic Hydrolysis 1 M HCl60°C24 hours
Basic Hydrolysis 1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Solution80°C48 hours
Photolytic ICH Q1B compliant light sourceControlledVariable

References

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your research.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you may encounter during the synthesis, providing insights into their causes and actionable solutions.

Q1: My overall yield is consistently low. What are the most critical stages to re-evaluate?

A1: Low overall yield in a multi-step synthesis can be due to inefficiencies at several points. For the synthesis of this compound, the cyclization to form the benzimidazole ring and the subsequent purification are often the most critical steps impacting yield.[1]

  • Inefficient Cyclization: The formation of the benzimidazole ring is a pivotal step. Incomplete reaction or the formation of side products during this stage will significantly reduce the yield of your desired product. It is crucial to ensure the reaction conditions, including temperature and reaction time, are optimized.[1]

  • Suboptimal Purification: Loss of product during purification is a common issue. This can occur due to the product's partial solubility in the wash solvents or irreversible adsorption onto the stationary phase during chromatography.

Q2: I am observing significant impurity formation after the cyclization step. What are the likely side products and how can I minimize them?

A2: Impurity formation during benzimidazole synthesis can be a significant issue. The most common side products are often isomers or incompletely cyclized intermediates.

  • Isomer Formation: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible. Careful control of reaction conditions and the choice of starting materials can help to favor the formation of the desired isomer.

  • Incomplete Cyclization: If the cyclization reaction does not go to completion, you may have unreacted starting materials or partially cyclized intermediates in your crude product. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the reaction has reached completion.

  • Oxidation Products: Benzimidazole derivatives can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of these impurities.

Q3: The tosylation of the benzimidazole nitrogen seems to be incomplete. How can I drive this reaction to completion?

A3: Incomplete tosylation can be due to several factors, including the reactivity of the benzimidazole, the choice of base, and the reaction conditions.

  • Base Selection: The choice of base is critical for deprotonating the benzimidazole nitrogen, making it nucleophilic enough to react with the tosyl chloride. A strong, non-nucleophilic base is often preferred.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the starting materials or the product. The optimal temperature should be determined experimentally.

  • Stoichiometry: Ensure that you are using a slight excess of tosyl chloride and the base to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general synthetic strategy for preparing this compound?

A1: The synthesis of this compound, a key intermediate for the drug Tegoprazan, typically involves a multi-step process.[1][2][3] A common route involves the following key transformations:

  • Formation of a substituted o-phenylenediamine derivative: This is often the starting point of the synthesis.

  • Cyclization to form the benzimidazole core: This is a critical step that establishes the heterocyclic ring system.

  • Functional group manipulations: This may include the introduction of the carboxamide and hydroxyl groups.

  • Tosylation of the benzimidazole nitrogen: This is the final step to yield the target molecule.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, as with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some specific points to consider for this synthesis include:

  • Handling of Reagents: Some of the reagents used in this synthesis may be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Some of the reactions may be exothermic. It is important to monitor the reaction temperature closely and have a cooling bath readily available if needed.

  • Purification: The use of organic solvents during purification requires proper ventilation and waste disposal procedures.

Q3: What analytical techniques are recommended for monitoring the progress of the reaction and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and confirming the identity and purity of the final product.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction. It allows you to visualize the disappearance of the starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for confirming the molecular weight of the product and any intermediates, as well as for assessing the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the structure of the final product and confirming that the desired isomer has been formed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative technique that can be used to determine the purity of the final product with high accuracy.

Experimental Protocols and Data

Illustrative Synthetic Scheme

The following diagram outlines a general synthetic approach for this compound, based on patented procedures.[1][3]

SynthesisWorkflow cluster_0 Step 1: Diamine Formation cluster_1 Step 2: Benzimidazole Cyclization cluster_2 Step 3: Functionalization & Tosylation cluster_3 Final Product A Substituted Nitroaniline B Reduction A->B e.g., H2, Pd/C C o-Phenylenediamine derivative B->C D Cyclization C->D with Acetic Acid E Benzimidazole Intermediate D->E F Carboxamide Formation E->F G Hydroxylation F->G H Tosylation G->H TsCl, Base I 4-Hydroxy-N,N,2-trimethyl-1-tosyl- 1H-benzo[d]imidazole-6-carboxamide H->I caption General Synthetic Workflow

Caption: General Synthetic Workflow

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues encountered during the synthesis.

Troubleshooting start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm sm_impure Purify Starting Materials check_sm->sm_impure Impure check_reaction Review Reaction Conditions check_sm->check_reaction Pure sm_impure->check_reaction optimize_temp Optimize Temperature check_reaction->optimize_temp optimize_time Optimize Reaction Time check_reaction->optimize_time optimize_reagents Check Reagent Stoichiometry check_reaction->optimize_reagents check_purification Evaluate Purification Method optimize_temp->check_purification optimize_time->check_purification optimize_reagents->check_purification change_solvent Change Recrystallization Solvent check_purification->change_solvent Recrystallization Issue change_column Modify Chromatography Conditions check_purification->change_column Chromatography Issue success Improved Yield and Purity change_solvent->success change_column->success caption Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree

Key Reaction Parameters

The following table summarizes typical reaction parameters that can be optimized to enhance the yield and purity of the final product.

ParameterRecommended Range/ValueRationale
Cyclization Temperature 80-120 °CTo ensure the reaction proceeds at a reasonable rate without significant decomposition.
Tosylation Base K2CO3, Et3N, or other non-nucleophilic basesTo effectively deprotonate the benzimidazole nitrogen without competing in the reaction.
Reaction Solvent DMF, Acetonitrile, or TolueneThe choice of solvent can significantly impact the solubility of reagents and the reaction rate.
Purification Method Recrystallization or Column ChromatographyThe method of choice will depend on the nature and quantity of the impurities.

References

Addressing off-target effects of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound in Focus: 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS: 942195-86-0)

Introduction: As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential off-target effects of novel chemical entities. While this compound is listed as a drug intermediate, detailed public information regarding its specific biological targets and off-targets is limited.[1][2][3][4][5][6][7][8][9] Therefore, this document will serve as a technical guide to the methodologies used to characterize any novel small molecule inhibitor, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: We have synthesized or acquired this compound and observed a desired phenotype in our cellular assays. How do we begin to identify its primary target and potential off-targets?

A1: The initial step is a broad-based approach to deconvolve the compound's mechanism of action. This involves a combination of computational and experimental methods to generate hypotheses about potential binding partners.

  • Computational Prediction: Utilize in silico tools and databases to predict potential targets based on the chemical structure of the compound.[10][11] These methods compare the compound's structure to libraries of known ligands for various proteins.[10]

  • Phenotypic Screening: If not already performed, a comprehensive phenotypic screen can provide insights into the biological pathways affected by the compound.[12][13][14] Observing a range of cellular phenotypes can help narrow down the potential targets.[13][15]

  • Initial Target Identification: Employ unbiased, proteome-wide approaches to identify direct binding partners. Chemical proteomics is a powerful tool for this purpose.[16][17][18][19][20]

Q2: What are the recommended initial experimental steps for target deconvolution?

A2: For a novel compound with an unknown target, a combination of affinity-based and biophysical methods is recommended.

  • Chemical Proteomics: This involves immobilizing the compound on a solid support to "pull down" interacting proteins from a cell lysate.[16][18][20] These interacting proteins are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of the compound.[21][22][23][24][25] A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.[21][24]

Troubleshooting Guide: Addressing Off-Target Effects

Scenario 1: Our phenotypic screen reveals unexpected or contradictory cellular effects.

Question: We are seeing a potent anti-proliferative effect, but also observing unexpected changes in cell morphology that don't align with our hypothesized target pathway. What could be happening?

Answer: This is a classic indication of off-target effects. The observed phenotype is likely a composite of both on-target and off-target activities. It is crucial to deconvolve these effects to ensure your research is progressing on a solid foundation.

Workflow for Deconvoluting Mixed Phenotypes:

phenotype Observed Mixed Phenotype kinase_profiling Kinase Profiling phenotype->kinase_profiling proteomics Chemical Proteomics phenotype->proteomics cetsa CETSA phenotype->cetsa data_integration Integrate Data & Identify Potential Off-Targets kinase_profiling->data_integration proteomics->data_integration cetsa->data_integration sar Structure-Activity Relationship (SAR) Studies data_integration->sar orthogonal_assays Orthogonal Validation Assays data_integration->orthogonal_assays lead_optimization Lead Optimization to Mitigate Off-Targets sar->lead_optimization orthogonal_assays->lead_optimization

Caption: Workflow for investigating unexpected phenotypes.

Recommended Actions:

  • Broad Kinase Profiling: Since a significant portion of the "druggable" genome consists of kinases, it is a prudent first step to screen your compound against a large panel of kinases.[26][27][28][29][30] Many kinases share structural homology in their ATP-binding pockets, making them common off-targets for small molecule inhibitors.[29]

  • Unbiased Proteome-wide Screening: Concurrently, perform chemical proteomics or CETSA coupled with mass spectrometry to identify all potential binding partners in an unbiased manner.[16][17][18]

  • Data Integration: Cross-reference the hits from your kinase screen and proteomics/CETSA experiments. Look for proteins that belong to pathways consistent with the unexpected morphology changes.

  • Orthogonal Validation: Validate the key off-target interactions using independent, secondary assays. This could include enzymatic assays for kinases or cell-based reporter assays for other protein targets.

Scenario 2: Kinase profiling reveals multiple potent off-target interactions.

Question: Our compound inhibits the intended kinase target with an IC50 of 50 nM, but it also inhibits three other kinases with IC50 values below 200 nM. How do we interpret this and what are the next steps?

Answer: This is a common challenge in kinase drug discovery.[31][32][33] The key is to determine if these off-target activities are contributing to the desired phenotype or if they represent a liability.

Data Presentation: Kinase Selectivity Profile

Kinase TargetIC50 (nM)Potential Implication
Primary Target 50 Desired Efficacy
Off-Target Kinase A120Potential for side effects or polypharmacology
Off-Target Kinase B150May contribute to observed phenotype
Off-Target Kinase C180Potential for toxicity

Recommended Actions:

  • Assess Physiological Relevance: Determine if the off-target kinases are expressed in your cellular model and if their inhibition could plausibly lead to the observed phenotype.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of your compound to see if you can separate the on-target and off-target activities. The goal is to find a chemical scaffold that retains potency for the primary target while reducing affinity for the off-targets.

  • Cellular Target Engagement Assays: Use techniques like NanoBRET or CETSA to confirm that the compound is engaging both the on-target and off-target kinases within the cell at relevant concentrations.[34]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies.[21][22][23][24][25]

Objective: To determine if this compound directly binds to a specific protein target in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody against the protein of interest

  • Secondary antibody for Western blotting

  • PCR tubes and a thermal cycler

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the compound at various concentrations or with DMSO for the vehicle control. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting: After incubation, wash the cells with PBS and resuspend in a small volume of PBS containing protease inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

Protocol 2: Kinase Profiling

Objective: To assess the selectivity of this compound against a panel of protein kinases.

Procedure: This is typically performed as a service by specialized contract research organizations (CROs).[27][28][29]

  • Compound Submission: Provide a sample of your compound at a specified concentration and purity.

  • Assay Format: The CRO will perform in vitro kinase activity assays using various technologies such as radiometric, fluorescence, or luminescence-based methods.[26][30]

  • Kinase Panel: Select a kinase panel that is relevant to your research area. Panels can range from a few dozen to over 400 kinases.[27]

  • Data Reporting: The results are typically reported as the percent inhibition of each kinase at a single compound concentration or as IC50 values for the most potently inhibited kinases.

Signaling Pathway Visualization

compound This compound on_target On-Target Kinase compound->on_target Inhibition off_target Off-Target Kinase compound->off_target Inhibition downstream_on Desired Downstream Signaling on_target->downstream_on Blocks downstream_off Unintended Downstream Signaling off_target->downstream_off Blocks phenotype_on Therapeutic Phenotype downstream_on->phenotype_on Leads to phenotype_off Adverse Phenotype downstream_off->phenotype_off Leads to

Caption: On-target vs. off-target signaling pathways.

References

Validation & Comparative

Comparing the efficacy of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide with other acid pump inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of acid pump inhibitors, focusing on the efficacy of the novel potassium-competitive acid blocker (P-CAB) Tegoprazan and its related compounds, benchmarked against traditional Proton Pump Inhibitors (PPIs). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of gastroenterology and acid-related disorders.

The Central Role of the Gastric H+/K+ ATPase in Acid Secretion

Gastric acid secretion is a fundamental physiological process, critical for digestion and defense against pathogens. The final and rate-limiting step of this process is mediated by the H+/K+ ATPase, commonly known as the proton pump, located in the secretory canaliculi of parietal cells in the stomach lining. This enzyme actively transports hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), a process that is the primary target for pharmacological intervention in acid-related pathologies such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Helicobacter pylori infections.

A Tale of Two Classes: PPIs and P-CABs

The landscape of acid suppression has been dominated by two major classes of drugs that target the H+/K+ ATPase, albeit through distinct mechanisms.

Proton Pump Inhibitors (PPIs): The Incumbents

PPIs, such as omeprazole and lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cell canaliculi.[1] Once activated, they form a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to irreversible inhibition of the enzyme.[2] Full acid suppression is typically achieved after 3-5 days of administration.[3]

Limitations of PPIs:

  • Slow Onset of Action: The need for acid activation and accumulation over several days results in a delayed therapeutic effect.[3]

  • Food-Dependent Efficacy: PPIs are most effective when taken before a meal to ensure that the proton pumps are active.

  • CYP2C19 Metabolism: Genetic polymorphisms in the CYP2C19 enzyme can lead to significant inter-individual variability in PPI metabolism and efficacy.[1]

  • Nocturnal Acid Breakthrough: Many patients on PPI therapy experience a return of gastric acidity at night.[4]

PPI_Mechanism PPI_prodrug PPI (Prodrug) PPI_accumulates PPI Accumulation PPI_prodrug->PPI_accumulates Absorption PPI_activated Activated PPI (Sulfenamide) PPI_accumulates->PPI_activated Acid Activation ProtonPump_active H+/K+ ATPase (Active) PPI_activated->ProtonPump_active Covalent Bonding (Irreversible) ProtonPump_inactive H+/K+ ATPase (Inactive) ProtonPump_active->ProtonPump_inactive

Caption: Mechanism of Proton Pump Inhibitors (PPIs).

Potassium-Competitive Acid Blockers (P-CABs): The Challengers

P-CABs, including vonoprazan and tegoprazan, represent a newer class of acid suppressants that act via a distinct mechanism. They competitively and reversibly bind to the potassium-binding site of the H+/K+ ATPase, thereby inhibiting its function.[5][6] This action does not require acid activation, leading to a more rapid and sustained acid suppression.[4]

Advantages of P-CABs:

  • Rapid Onset of Action: P-CABs achieve near-maximal acid suppression with the first dose.[4]

  • Food-Independent Dosing: Their efficacy is not significantly affected by food intake.[7][8]

  • Longer Duration of Action: P-CABs have a longer plasma half-life and provide more sustained control of intragastric pH.[3]

  • Reduced Influence of CYP2C19 Polymorphisms: The metabolism of some P-CABs is less dependent on CYP2C19, leading to more predictable responses.[9]

PCAB_Mechanism PCAB P-CAB PCAB_accumulates P-CAB Accumulation PCAB->PCAB_accumulates Absorption ProtonPump_active H+/K+ ATPase (Active) PCAB_accumulates->ProtonPump_active K+ Competitive Binding (Reversible) ProtonPump_inhibited H+/K+ ATPase (Inhibited) ProtonPump_active->ProtonPump_inhibited

Caption: Mechanism of Potassium-Competitive Acid Blockers (P-CABs).

Comparative Efficacy: P-CABs vs. PPIs

Clinical data consistently demonstrates that P-CABs offer several advantages over PPIs in the treatment of acid-related disorders.

ParameterProton Pump Inhibitors (PPIs)Potassium-Competitive Acid Blockers (P-CABs)
Onset of Action Slow (3-5 days for maximal effect)[3]Rapid (within hours of the first dose)[4]
Acid Suppression Less potent and shorter duration[3]More potent and sustained[9]
Food Effect Administration before meals required[4]Can be taken with or without food[7][8]
Nocturnal Acid Control Prone to nocturnal acid breakthrough[4]More effective control of nocturnal acid[4]
Erosive Esophagitis Healing Effective, but may be less so in severe casesNon-inferior or superior to PPIs, especially in severe grades[10]
H. pylori Eradication Standard of care, but efficacy decliningSuperior eradication rates compared to PPI-based therapies[11][12]

The Case of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

The compound this compound is not an active pharmaceutical ingredient but is identified as an impurity related to the P-CAB, Tegoprazan.[13] Its chemical structure is presented below.

While there is no publicly available data on the pharmacological activity of this specific compound, its structural relationship to Tegoprazan is of interest. Tegoprazan itself undergoes metabolism, primarily by CYP3A4, to form metabolites such as M1.[14][15] The tosyl group on the benzimidazole nitrogen of the impurity is a protecting group used during the synthesis of Tegoprazan and is removed in the final step to yield the active drug.[16] Therefore, it is plausible that this impurity is a remnant from the manufacturing process.

Given that the core benzimidazole scaffold is a key feature of many acid pump inhibitors, any related impurities must be carefully characterized and their potential biological activity assessed to ensure the safety and efficacy of the final drug product. However, without experimental data, any discussion of the efficacy of this compound as an acid pump inhibitor would be purely speculative.

Experimental Protocols for Efficacy Evaluation

The preclinical evaluation of acid pump inhibitors relies on a battery of in vitro and in vivo assays to determine their potency and efficacy.

In Vitro H+/K+ ATPase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the proton pump enzyme.

Protocol:

  • Enzyme Preparation: H+/K+ ATPase-rich microsomes are isolated from the gastric mucosa of a suitable animal model (e.g., rabbit or pig).[17]

  • Reaction Mixture: A reaction buffer containing Tris-HCl, MgCl2, KCl, and the test compound at various concentrations is prepared.

  • Enzyme Addition: The microsomal enzyme preparation is added to the reaction mixture and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP.

  • Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.[18][19]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

InVitro_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Isolate H+/K+ ATPase (Microsomes) Reaction Incubate Enzyme with Compound Enzyme->Reaction Compound Prepare Test Compound (Serial Dilutions) Compound->Reaction Add_ATP Add ATP to Initiate Reaction Reaction->Add_ATP Measure_Pi Measure Phosphate Release Add_ATP->Measure_Pi Calculate_IC50 Calculate IC50 Measure_Pi->Calculate_IC50

Caption: Workflow for in vitro H+/K+ ATPase inhibition assay.

In Vivo Pylorus-Ligated Rat Model

This model is a classic in vivo method to assess the anti-secretory activity of a compound.[20]

Protocol:

  • Animal Preparation: Rats are fasted for 24-48 hours with free access to water to empty the stomach of food debris.[21]

  • Drug Administration: The test compound or vehicle is administered, typically orally or intraperitoneally.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter is ligated with a silk suture to prevent gastric emptying.[20]

  • Recovery and Incubation: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4-19 hours), during which gastric acid accumulates.[20]

  • Sample Collection: After the incubation period, the animals are euthanized, and the stomach is carefully dissected. The gastric contents are collected.

  • Analysis of Gastric Juice: The volume of the gastric juice is measured, and the pH, free acidity, and total acidity are determined by titration.

  • Efficacy Assessment: The percentage inhibition of acid secretion by the test compound is calculated relative to the vehicle control group.

InVivo_Model Fasting Fast Rats (24-48h) Dosing Administer Test Compound/Vehicle Fasting->Dosing Surgery Pylorus Ligation Surgery Dosing->Surgery Incubation Gastric Acid Accumulation (4-19h) Surgery->Incubation Euthanasia Euthanize and Collect Stomach Incubation->Euthanasia Analysis Measure Gastric Juice Volume and Acidity Euthanasia->Analysis Calculation Calculate % Inhibition Analysis->Calculation

Caption: Workflow for the in vivo pylorus-ligated rat model.

Conclusion

The field of acid pump inhibition has seen significant advancements with the advent of P-CABs, which offer a more rapid, potent, and sustained control of gastric acid secretion compared to traditional PPIs. Clinical evidence strongly supports the non-inferiority and, in some cases, superiority of P-CABs like tegoprazan and vonoprazan for the management of acid-related disorders. The compound this compound, being an impurity of Tegoprazan, currently has no established role as a therapeutic agent. Its presence underscores the importance of rigorous analytical chemistry and impurity profiling in drug development. Future research will likely focus on further elucidating the long-term safety profiles of P-CABs and exploring new chemical entities with even more optimized pharmacokinetic and pharmacodynamic properties.

References

A Researcher's Guide to the In Vitro Validation of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide as a Novel PI3K/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro validation of the novel investigational compound, 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, hereafter referred to as "Compound X". While currently documented as a drug intermediate, its structural motifs suggest potential kinase inhibitory activity.[1][2][3][4] This guide is structured around the hypothesis that Compound X is a modulator of the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[5][6]

This document will provide a side-by-side comparison with established inhibitors, offering detailed experimental protocols and the scientific rationale behind them to ensure robust and reproducible validation.

Comparative Framework: Selecting the Right Benchmarks

To rigorously assess the in vitro activity of Compound X, a multi-faceted comparison against well-characterized inhibitors is essential. The choice of comparators is critical for contextualizing the potency, selectivity, and mechanism of action of a new chemical entity.

  • PI-103 : A potent and well-documented dual inhibitor of both PI3K and mTOR kinases. This serves as a benchmark for compounds intended to target both nodes of the pathway.[7]

  • Rapamycin : An allosteric inhibitor of the mTORC1 complex. It provides a means to dissect the specific effects on mTORC1 signaling downstream of PI3K/AKT.[8][9]

  • Staurosporine : A broad-spectrum kinase inhibitor. Including staurosporine helps to provide a preliminary assessment of the selectivity profile of Compound X.[10][11]

Experimental Validation Workflow

A robust in vitro validation strategy for a novel kinase inhibitor involves a tiered approach, moving from direct enzyme inhibition to cellular pathway modulation and finally to phenotypic outcomes. This workflow ensures a comprehensive understanding of the compound's activity.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Data Analysis & Comparison biochem_assay In Vitro Kinase Assay (Luminescence-based) ic50 Determine IC50 values (PI3Kα, mTOR) biochem_assay->ic50 Direct Inhibition compare_data Compare Potency & Selectivity (Compound X vs. Controls) ic50->compare_data cell_culture Select & Culture Cancer Cell Line (e.g., MCF-7) phospho_blot Phospho-Protein Analysis (Western Blot) cell_culture->phospho_blot Pathway Modulation viability_assay Cell Viability Assay (Resazurin-based) cell_culture->viability_assay Cytotoxicity phospho_blot->compare_data viability_assay->compare_data

Caption: Tiered workflow for in vitro validation of Compound X.

Part 1: Biochemical Assays for Direct Enzyme Inhibition

The initial step is to determine if Compound X directly inhibits the catalytic activity of the target kinases in a cell-free system.[12] A luminescence-based kinase assay that measures ATP depletion is a common and robust method for this purpose.[13]

Principle of the Luminescence-Based Kinase Assay

G start Kinase + Substrate + ATP + Inhibitor (Compound X) reaction Kinase Reaction start->reaction products Phosphorylated Substrate + ADP + Remaining ATP reaction->products detection Add Luciferase/Luciferin Reagent products->detection luminescence Luminescence Signal (Proportional to remaining ATP) detection->luminescence

Caption: Luminescence-based kinase assay principle.

Protocol: In Vitro Kinase Inhibition Assay
  • Reagent Preparation : Prepare kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of Compound X, PI-103, Rapamycin, and Staurosporine in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction : In a 384-well plate, add 5 µL of the diluted compounds. Add 10 µL of a solution containing the kinase (e.g., recombinant human PI3Kα or mTOR) and its specific substrate.

  • Initiation : To start the reaction, add 10 µL of ATP solution. The final ATP concentration should be equivalent to the Michaelis constant (Km) for each specific kinase to ensure accurate and comparable IC50 value determination.[14]

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Detection : Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescence signal.

  • Measurement : Incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of kinase activity relative to a no-inhibitor (DMSO) control. Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Data: Biochemical Potency (IC50, nM)
CompoundPI3KαmTORKinase C (Control)
Compound X Experimental ValueExperimental ValueExperimental Value
PI-103 ~20~80>10,000
Rapamycin >10,000~1 (mTORC1)>10,000
Staurosporine ~5~20~10

Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.

Part 2: Cell-Based Assays for Pathway Modulation and Viability

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.[5][7]

The PI3K/AKT/mTOR Signaling Pathway

G cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT p-AKT (Ser473) mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K p-p70S6K (Thr389) CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth PI103_PI3K PI-103 PI103_PI3K->PI3K PI103_mTOR PI-103 PI103_mTOR->mTORC1 Rapa_mTOR Rapamycin Rapa_mTOR->mTORC1 CompX Compound X (Hypothesized) CompX->PI3K CompX->mTORC1

References

4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide versus Tegoprazan impurity 17

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development and Quality Control

In the rigorous landscape of pharmaceutical development, the characterization and control of impurities are paramount to ensuring the safety and efficacy of a drug substance. This guide provides a detailed comparative analysis of two compounds associated with the novel potassium-competitive acid blocker (P-CAB), Tegoprazan: 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide and Tegoprazan Impurity 17 . This document is intended for researchers, analytical scientists, and drug development professionals, offering objective data and methodologies to distinguish and manage these related substances.

Introduction: The Significance of Impurity Profiling for Tegoprazan

Tegoprazan, with the chemical name 7-[[(4S)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-yl]oxy]-N,N,2-trimethyl-1H-benzimidazole-5-carboxamide, is a potent inhibitor of the H+/K+-ATPase proton pump, used in the treatment of acid-related gastrointestinal disorders.[1] The synthetic pathway to such a complex molecule can inevitably lead to the formation of related substances, including process impurities, starting material residues, and degradation products. Regulatory bodies mandate strict control over these impurities. Therefore, a thorough understanding of the impurity profile is not merely a quality control exercise but a fundamental aspect of the drug's development and safety assessment.

This guide focuses on two specific, yet distinct, entities that have been identified in relation to Tegoprazan, clarifying their structural differences and their potential roles as a synthetic precursor and a process-related impurity, respectively.

Chemical and Structural Profile Comparison

The two compounds are fundamentally different molecules, a fact underscored by their distinct chemical structures, formulas, and molecular weights. While both are related to the Tegoprazan molecule, they represent different facets of its manufacturing and impurity profile.

This compound is more accurately described as a protected form of the core benzimidazole nucleus of Tegoprazan. The presence of a tosyl (tosyl) group, a common protecting group in organic synthesis, suggests its role as a key intermediate in the manufacturing process. Indeed, it is listed by some suppliers as "N-Ts Tegoprazan parent nucleus" and, confusingly, also as "Tegoprazan Impurity 19".[2][3] Its presence in the final drug substance would indicate an incomplete deprotection step during synthesis.

Tegoprazan Impurity 17 , on the other hand, is a more complex derivative, identified as (S)-1-Benzyl-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide.[4][5] This impurity incorporates the chiral difluorochroman side-chain characteristic of Tegoprazan but features a benzyl group on the benzimidazole core. This suggests it may arise from an alternative reaction pathway or the use of a benzylated starting material.

The following diagram illustrates the structural relationship between the Tegoprazan Active Pharmaceutical Ingredient (API) and these two related compounds.

Tegoprazan and Related Compounds cluster_0 Tegoprazan API cluster_1 Synthetic Precursor / Impurity 19 cluster_2 Process-Related Impurity API Tegoprazan C₂₀H₁₉F₂N₃O₃ (M.W. 387.39) Precursor 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H- benzo[d]imidazole-6-carboxamide (Tegoprazan Impurity 19) C₁₈H₁₉N₃O₄S (M.W. 373.43) Precursor->API [Deprotection & Coupling] Impurity17 Tegoprazan Impurity 17 (S)-1-Benzyl-4-((5,7-difluorochroman-4-yl)oxy)- N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide C₂₇H₂₅F₂N₃O₃ (M.W. 477.5)

Caption: Structural relationship of Tegoprazan API to a key synthetic precursor and a process-related impurity.

Comparative Data Summary

The table below summarizes the key identifiers and physicochemical properties for direct comparison.

PropertyThis compoundTegoprazan Impurity 17Tegoprazan (API)
Synonym(s) Tegoprazan Impurity 19, N-Ts Tegoprazan parent nucleus[2][3](S)-1-Benzyl-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide[4][5]CJ-12420[6]
CAS Number 942195-86-0[7][8][9][10]Not Assigned (N/A)[4][5]942195-55-3[1][3]
Molecular Formula C₁₈H₁₉N₃O₄S[7][8][11]C₂₇H₂₅F₂N₃O₃[4][5]C₂₀H₁₉F₂N₃O₃[1][6]
Molecular Weight 373.43 g/mol [7][8][11]477.5 g/mol [4][5]387.39 g/mol [1][6]
Structural Features Benzimidazole core with -OH and -CON(CH₃)₂, protected by a tosyl group .Full Tegoprazan structure with a benzyl group on the benzimidazole nitrogen.Benzimidazole core coupled with the (S)-5,7-difluorochroman moiety.[1]

Analytical Methodologies for Differentiation and Quantification

The significant structural differences between these compounds allow for straightforward differentiation using standard analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Expert Insight: Method Development Strategy

When developing a chromatographic method for impurity profiling of Tegoprazan, the primary objective is to achieve baseline separation of the API from all known and potential impurities. Given the polarity differences—the tosylated precursor is relatively polar, while the benzylated Impurity 17 is more lipophilic than the API—a gradient reversed-phase HPLC method is the logical choice. A C18 column is a robust starting point for such separations.[12]

The workflow for developing and validating a suitable analytical method is outlined below.

Analytical Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application A Reference Standard Procurement (API, Impurity 17, Impurity 19) B Column & Mobile Phase Screening (e.g., C18, Phenyl-Hexyl; ACN/MeOH, Buffers) A->B C Gradient Optimization (Achieve Resolution > 2.0) B->C D Detector Wavelength Selection (e.g., 220 nm or 218 nm) C->D E Specificity D->E F Linearity & Range E->F G LOD & LOQ F->G H Accuracy & Precision G->H I Robustness H->I J Routine Quality Control (Drug Substance & Product) I->J K Stability Studies J->K L Forced Degradation Studies K->L

Caption: A typical workflow for the development and validation of an impurity profiling method.

Step-by-Step Experimental Protocol: HPLC Method

The following is a representative protocol based on published methods for Tegoprazan and its related substances, which would serve as an excellent starting point for separating the compounds of interest.[12]

  • System Preparation:

    • HPLC System: A gradient-capable HPLC or UHPLC system with a UV/PDA detector.

    • Column: A high-quality reversed-phase column, such as a CAPCELL CORE C18 (4.6 mm × 75 mm, 2.7 µm).[12]

    • Mobile Phase A: 0.01 mol/L ammonium dihydrogen phosphate solution, with pH adjusted to 6.5 using ammonia solution.[12]

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Column Temperature: 45°C.[12]

    • Detection Wavelength: 218 nm.[12]

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of Tegoprazan API, "Impurity 19" (the tosylated precursor), and Impurity 17 in a suitable solvent (e.g., Acetonitrile/Water).

    • Create a mixed standard solution containing all three components at appropriate concentrations for method development.

    • Prepare the test sample (e.g., Tegoprazan drug substance) at a specified concentration (e.g., 1.0 mg/mL).

  • Chromatographic Run:

    • Flow Rate: 0.7 mL/min.[12]

    • Injection Volume: 5-10 µL.

    • Gradient Program:

      • Start with a low percentage of Mobile Phase B (e.g., 20-30%).

      • Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute all components.

      • Include a high-organic wash and a re-equilibration step.

      • Self-Validation Check: The method's effectiveness is confirmed by achieving baseline separation of all three peaks. The expected elution order would be the polar tosylated precursor first, followed by the Tegoprazan API, and finally the more non-polar benzylated Impurity 17.

  • Peak Identification and Confirmation:

    • Peak identification should be confirmed by comparing retention times with the individual reference standards.

    • For unequivocal identification, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is the authoritative method. The distinct molecular weights (373.43, 477.5, and 387.39 g/mol ) provide definitive confirmation. Forced degradation studies have successfully used LC-HRMS and LC-MSn for characterizing Tegoprazan degradation products.[13]

Conclusion and Recommendations

The compounds This compound (also known as Tegoprazan Impurity 19) and Tegoprazan Impurity 17 are distinct chemical entities related to the synthesis of Tegoprazan. The former is a key tosyl-protected synthetic intermediate, while the latter is a process-related impurity characterized by a benzyl group substitution.

For drug development professionals, it is crucial to:

  • Procure certified reference standards for both impurities to ensure accurate peak identification and quantification.

  • Develop and validate a stability-indicating HPLC method capable of separating these and other potential impurities, such as enantiomeric impurities and degradation products.[13][14]

  • Implement this method for routine quality control of Tegoprazan drug substance and finished product to ensure compliance with regulatory limits.

By applying rigorous analytical science and understanding the synthetic context, researchers can effectively control the impurity profile of Tegoprazan, safeguarding the quality and safety of this important therapeutic agent.

References

Structure-activity relationship (SAR) studies of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Benzimidazole Carboxamides

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2][3] Its versatile nature allows for substitutions at various positions, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzimidazole analogs, with a particular focus on moieties related to 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide. While direct SAR studies on this specific molecule are not extensively available in the public domain, this guide synthesizes data from closely related analogs to provide valuable insights for researchers and drug development professionals. We will dissect the roles of key functional groups—the C6-carboxamide, the N1-tosyl, and substitutions on the benzimidazole core—to understand their impact on biological efficacy.

The rationale behind studying the SAR of these analogs lies in the systematic exploration of how chemical modifications influence a molecule's interaction with its biological target. By understanding these relationships, medicinal chemists can rationally design more potent and selective drug candidates with improved pharmacokinetic profiles.

I. The Benzimidazole Core and the Significance of the Carboxamide Moiety

The benzimidazole ring system, a fusion of benzene and imidazole, offers a unique combination of aromaticity and hydrogen bonding capabilities, making it an excellent pharmacophore.[1] The positioning of substituents on this core is critical for determining the compound's biological activity.[1][2]

The carboxamide group, particularly at the C5 or C6 position, is a common feature in many biologically active benzimidazoles. This functional group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.

Comparative Analysis of C6-Carboxamide Analogs

Studies on various benzimidazole-6-carboxamide derivatives have revealed key SAR insights. For instance, the nature of the substituents on the carboxamide nitrogen can significantly influence potency and selectivity.

Compound/Analog Class Target/Activity Key Findings & IC₅₀/Kᵢ Values Reference
Piperidyl Benzimidazole CarboxamidesPARP-1 Inhibition (Anticancer)Potent inhibition, with some analogs showing IC₅₀ values in the low nanomolar range. The piperidine moiety plays a crucial role in binding.[2]
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamidePARP-1 Inhibition (Anticancer)Kᵢ of 8 nM and cellular EC₅₀ of 3 nM. Demonstrates the importance of the N-alkylated cyclic amine.[6]
N-substituted benzimidazole derived carboxamidesAntiproliferative (HCT116 & H460 cells)An isobutyl side chain at the N-atom of the carboxamide resulted in strong activity (IC₅₀ ≈ 0.6 µM and 0.4 µM, respectively).[7][8]
Benzimidazole-4-carboxamides5-HT₄ Receptor AntagonismHigh affinity with Kᵢ values in the subnanomolar range (e.g., 0.11 nM). A voluminous substituent on the basic nitrogen of the amino moiety is crucial.[9]

II. The Influence of the N1-Tosyl Group: A Key Modulator of Activity

The introduction of a tosyl (p-toluenesulfonyl) group at the N1 position of the benzimidazole ring is a common strategy in medicinal chemistry. The tosyl group is a strong electron-withdrawing group and can serve multiple purposes:

  • Modulation of Electronic Properties: It can alter the pKa of the remaining N-H proton (if present) and influence the overall electron distribution of the benzimidazole ring system.

  • Steric Influence: The bulky nature of the tosyl group can dictate the orientation of the molecule within a binding pocket.

  • Protecting Group: In organic synthesis, the tosyl group is often used as a stable protecting group for amines.[10]

While direct SAR data on N1-tosylated benzimidazole carboxamides is limited in the provided search results, the presence of sulfonyl and sulfonamide moieties in bioactive benzimidazoles is well-documented.[4] These groups can engage in specific interactions with biological targets, such as carbonic anhydrases.[4]

Experimental Workflow: Synthesis of N-Tosyl Benzimidazole Derivatives

The synthesis of N-tosylated benzimidazoles typically involves the reaction of the parent benzimidazole with tosyl chloride in the presence of a base.

Synthesis of N-Tosyl Benzimidazole Benzimidazole Benzimidazole Analog Reaction Reaction Benzimidazole->Reaction TosylChloride Tosyl Chloride (TsCl) TosylChloride->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Solvent Solvent (e.g., DMF, Pyridine) Solvent->Reaction Product N-Tosyl Benzimidazole Reaction->Product SAR of Benzimidazole Core Benzimidazole Benzimidazole Core N1 C2 C4 C5/C6 C7 N1_sub N1-Substitution (e.g., Tosyl, Alkyl) - Modulates electronics - Steric bulk Benzimidazole:N1->N1_sub C2_sub C2-Substitution (e.g., Methyl, Phenyl) - Hydrophobic interactions - Can be crucial for activity Benzimidazole:C2->C2_sub C4_sub C4-Substitution (e.g., Hydroxy) - H-bonding - Polarity Benzimidazole:C4->C4_sub C56_sub C5/C6-Substitution (e.g., Carboxamide) - H-bonding - Key interaction point Benzimidazole:C5->C56_sub

References

Benchmarking 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide against current standard-of-care

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Novel BET Inhibitor GSK1210151A Against Current Benchmarks in Acute Myeloid Leukemia

Executive Summary

The epigenetic reader protein BRD4, a member of the Bromodomain and Extra-Terminal (BET) family, has emerged as a pivotal therapeutic target in oncology, particularly in malignancies driven by transcriptional addiction, such as Acute Myeloid Leukemia (AML). BET proteins are critical for the expression of key oncogenes, including MYC. This guide provides a comprehensive benchmark of GSK1210151A (also known as I-BET151), a novel and potent BET inhibitor, against both a well-established research tool compound, JQ1, and a current standard-of-care agent for AML, Venetoclax. Through a series of structured in vitro and in vivo experimental frameworks, we delineate the compound's potency, cellular efficacy, and mechanistic advantages, offering a data-driven rationale for its continued development.

Introduction: Targeting Transcriptional Machinery in AML

The Role of BET Proteins in Oncogenesis

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails.[1][2] This interaction is crucial for recruiting transcriptional machinery to chromatin, thereby activating gene expression. In many cancers, including AML, this process is hijacked to drive the overexpression of oncogenes like MYC, which are essential for tumor cell proliferation and survival.[3][4] Consequently, inhibiting BET proteins presents a compelling therapeutic strategy to suppress these oncogenic drivers.[1]

GSK1210151A: A Novel Pan-BET Inhibitor

GSK1210151A (I-BET151) is a selective, cell-permeable inhibitor that targets the bromodomains of BRD2, BRD3, and BRD4.[5][6][7] By competitively binding to the acetyl-lysine recognition pocket, GSK1210151A displaces BET proteins from chromatin, leading to the transcriptional repression of target genes.[8] This mechanism has demonstrated profound efficacy in MLL-fusion leukemia cell lines, where it induces cell cycle arrest and apoptosis.[5][9]

The Current Standard-of-Care Landscape in AML

The treatment of AML is rapidly evolving. While conventional chemotherapy, such as the "7+3" regimen of cytarabine and an anthracycline, remains a cornerstone, targeted therapies have significantly improved outcomes.[10][11][12] Venetoclax, a BCL-2 inhibitor, has shown remarkable efficacy, particularly in older patients or those unfit for intensive chemotherapy.[11][13] Venetoclax works by directly promoting apoptosis, making it a mechanistically distinct but functionally comparable standard-of-care agent for evaluating new therapeutic candidates.

Head-to-Head Comparison: GSK1210151A vs. JQ1

To establish the biochemical potency and cellular activity of GSK1210151A, a direct comparison against JQ1, the prototypical BET inhibitor, is essential.[14][15][16]

Rationale for Experimental Design

The objective is to quantify and compare the direct target engagement (biochemical assay) and the resulting effect on cancer cell proliferation (cell-based assay). We selected a Homogeneous Time-Resolved Fluorescence (HTRF) assay for its precision in measuring direct binding inhibition and a robust ATP-based cell viability assay to determine cellular potency in a relevant AML cell line.

Experimental Protocols

2.2.1 Protocol: BRD4(BD1) Target Engagement (HTRF Assay)

  • Reagents: Recombinant human BRD4 bromodomain 1 (BD1), biotinylated histone H4 peptide (acetylated), Europium cryptate-labeled anti-tag antibody, and an XL665-conjugated acceptor molecule.

  • Procedure:

    • Dispense 5 µL of BRD4(BD1) and 5 µL of the biotinylated H4 peptide into a 384-well plate.

    • Add 2 µL of GSK1210151A, JQ1, or DMSO vehicle across a 10-point, 3-fold serial dilution range.

    • Incubate for 60 minutes at room temperature.

    • Add 8 µL of the antibody/acceptor detection mix.

    • Incubate for 2 hours at room temperature.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio and plot against compound concentration. Determine the IC50 value using a four-parameter logistic regression model.

2.2.2 Protocol: Cell Proliferation (CellTiter-Glo® Assay)

  • Cell Line: MV4-11 (human AML cell line with MLL-AF4 fusion, known to be sensitive to BET inhibition).[5]

  • Procedure:

    • Seed 5,000 MV4-11 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with GSK1210151A, JQ1, or DMSO vehicle across a 10-point concentration gradient.

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize luminescence values to the DMSO control and calculate the half-maximal effective concentration (EC50) using non-linear regression.

Comparative Data Summary
CompoundTarget Engagement (BRD4) IC50Cellular Potency (MV4-11) EC50
GSK1210151A ~35 nM ~26 nM [7]
JQ1 (Reference) ~77 nM[15][17]~90 nM

Interpretation: The data indicates that GSK1210151A demonstrates superior potency in both direct target engagement with BRD4 and in inhibiting the proliferation of an AML cell line when compared to the well-characterized tool compound JQ1.

Benchmarking Against Standard-of-Care: GSK1210151A vs. Venetoclax

While BET inhibitors and BCL-2 inhibitors have distinct molecular targets, their ultimate goal in AML is to induce apoptosis. This section compares their efficacy in triggering this critical cell death pathway.

Mechanistic Overview: Converging on Apoptosis

GSK1210151A induces apoptosis indirectly by suppressing the transcription of key survival proteins like BCL2 and MYC.[5][8] In contrast, Venetoclax directly binds to and inhibits the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins and triggering the mitochondrial apoptosis cascade.

G cluster_0 BET Inhibition Pathway cluster_1 BCL-2 Inhibition Pathway GSK1210151A GSK1210151A BRD4 BRD4 on Chromatin GSK1210151A->BRD4 Inhibits MYC_BCL2_Tx MYC & BCL2 Transcription BRD4->MYC_BCL2_Tx Promotes MYC_BCL2_Prot MYC & BCL2 Protein Levels MYC_BCL2_Tx->MYC_BCL2_Prot Apoptosis Apoptosis MYC_BCL2_Prot->Apoptosis Suppression Leads to Venetoclax Venetoclax BCL2 BCL-2 Protein Venetoclax->BCL2 Inhibits BAX_BAK Pro-apoptotic (BAX/BAK) BCL2->BAX_BAK Sequesters BAX_BAK->Apoptosis Release Leads to G cluster_workflow In Vivo Xenograft Workflow A 1. Cell Culture (MV4-11 cells) B 2. Implantation (Subcutaneous injection into NSG mice) A->B C 3. Tumor Growth (Monitor until tumors reach ~150 mm³) B->C D 4. Randomization (Group animals into Vehicle, GSK1210151A, SoC cohorts) C->D E 5. Dosing (Daily oral gavage for 21 days) D->E F 6. Monitoring (Measure tumor volume & body weight 2x/week) E->F G 7. Endpoint Analysis (Calculate Tumor Growth Inhibition (TGI)) F->G

References

A Senior Application Scientist's Guide to Synthetic Strategy: Tosyl-Protected vs. Unprotected Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Conundrum

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active compounds.[1][2][3][4] Its unique heterocyclic structure imparts a range of pharmacological properties, from antiulcer and antiviral to anticancer activities.[5][6] However, the very features that make it biologically versatile—specifically the pyrrolic N-H proton—present a significant challenge in synthetic campaigns. This proton is both weakly acidic and basic, creating a reactive site that can complicate functionalization efforts.[1]

A fundamental strategic decision facing any chemist working with this scaffold is whether to proceed with the unprotected N-H form or to invest in a protection-deprotection sequence. This guide provides a head-to-head comparison of these two approaches, focusing on the use of the p-toluenesulfonyl (tosyl) group, one of the most common and versatile protecting groups for nitrogen heterocycles.[7][8] We will dissect the causality behind experimental choices, provide validated protocols, and offer a logical framework for deciding which path best suits your synthetic goals.

Strategy 1: The Direct Approach - Leveraging the Unprotected Benzimidazole

Embracing the unprotected benzimidazole is a strategy rooted in the principles of step and atom economy. By avoiding the two-step detour of protection and deprotection, this approach can significantly shorten synthetic routes, reduce waste, and save valuable resources. However, this efficiency comes at the cost of control.

Reactivity Profile & Challenges

The unprotected benzimidazole N-H group is nucleophilic and can readily participate in side reactions. Its acidic nature makes it incompatible with a wide range of strongly basic organometallic reagents (e.g., organolithiums, Grignard reagents), which would simply deprotonate the ring rather than perform the desired chemistry.[9]

Key challenges include:

  • Lack of Regioselectivity: In unsymmetrical benzimidazoles, direct alkylation or arylation can lead to a mixture of N1 and N3 isomers, complicating purification.

  • Competing Reactivity: The nucleophilic nitrogen can compete with other desired transformations on the molecule.[10]

  • Poor Solubility: Many parent benzimidazoles exhibit poor solubility in common organic solvents, hindering reaction setup and performance.

When Does the Direct Approach Succeed?

Direct functionalization is most successful when the reaction conditions are tolerant of the acidic N-H or when the desired reaction does not involve strongly basic or nucleophilic reagents.

Case Study: Chan-Lam N-Arylation Copper-catalyzed Chan-Lam coupling is an excellent example of a reaction that is often compatible with unprotected N-H heterocycles. The reaction typically uses a mild base that is not strong enough to create reactivity issues with the substrate.[11]

G cluster_0 A Unprotected Benzimidazole C Cu(OAc)₂, Base (e.g., TMEDA) Solvent (e.g., MeOH/H₂O) A->C B Aryl Boronic Acid B->C D N-Aryl Benzimidazole C->D C-N Coupling

Direct N-Arylation via Chan-Lam Coupling.

Strategy 2: The Controlled Approach - The N-Tosyl Benzimidazole

Protection of the benzimidazole nitrogen with a tosyl group is a robust strategy for overcoming the challenges inherent in the unprotected system. The tosyl group is not merely a placeholder; it fundamentally alters the electronic and steric properties of the benzimidazole ring, enabling a different set of chemical transformations.

Synthesis and Key Advantages

The N-tosyl group is typically installed by reacting the parent benzimidazole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

G cluster_0 A Unprotected Benzimidazole C Base (e.g., Pyridine, Et₃N) Solvent A->C B Tosyl Chloride (TsCl) B->C D N-Tosyl Benzimidazole C->D Protection

Synthesis of N-Tosyl Benzimidazole.

Benefits of Tosyl Protection:

  • Complete N-H Passivation: The tosyl group fully masks the acidic proton, rendering the molecule compatible with a vast array of organometallic reagents and strong bases.

  • Activation of the C2 Position: The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the proton at the C2 position. This makes C2-deprotonation (lithiation) with a strong base feasible, opening a direct route to C2-functionalized benzimidazoles—a transformation that is exceptionally difficult with unprotected substrates.

  • Directed ortho-Metalation (DoM) Influence: While not a classical directing group, blocking the N-H site allows for regioselective deprotonation at other positions on the benzene ring, guided by other substituents, without interference.[12][13][14][15]

  • Enhanced Solubility: N-tosylated benzimidazoles are generally much more soluble in common organic solvents like THF, dichloromethane, and toluene, which is a significant practical advantage.

The Final Step: Tosyl Group Deprotection

The stability of the N-tosyl bond is a double-edged sword. While it provides robust protection, its cleavage requires specific and often harsh conditions.[16] Common methods include strong acid (HBr/AcOH), base (NaOH, Cs₂CO₃), or reductive cleavage (Mg/MeOH, SmI₂).[17][18] The choice of deprotection method must be compatible with the other functional groups present on the molecule.

Head-to-Head Comparison: A Data-Driven Decision Matrix

FeatureUnprotected StrategyTosyl-Protected StrategyRationale & Causality
Synthetic Steps nn + 2 (Protection/Deprotection)The protected route inherently requires two additional steps, increasing time and resource allocation.
Regioselectivity Low to Moderate High Protection blocks one nitrogen site, ensuring subsequent reactions are predictable.
Organometallic Compatibility Very Low High The acidic N-H proton is quenched by the tosyl group, preventing acid-base side reactions.
C2-Functionalization Difficult / Indirect Facilitated The electron-withdrawing tosyl group acidifies the C2-proton, enabling direct deprotonation and substitution.
Overall Yield Highly variable, risk of low yield due to side reactions.Often higher and more reproducible for complex targets due to enhanced control.Control over side reactions and regioselectivity in the protected route often outweighs the yield loss from two extra steps.
Functional Group Tolerance Limited by N-H reactivity.Broad, but limited by the deprotection step.The choice of deprotection method (acidic, basic, reductive) dictates the tolerated functional groups.

Decision Workflow: Choosing Your Synthetic Path

This flowchart provides a logical framework for selecting the most appropriate strategy based on your specific synthetic target.

DecisionTree start Start: Define Synthetic Target q1 Is the target benzimidazole symmetrical? start->q1 q2 Is functionalization desired at the C2 position? q1->q2 Yes q3 Does the synthesis involve strong bases or organometallics? q1->q3 No q2->q3 No protected Use Tosyl-Protected Strategy q2->protected Yes unprotected Consider Unprotected Strategy q3->unprotected No q3->protected Yes

Decision-making flowchart for benzimidazole synthesis strategy.

Validated Experimental Protocols

The following protocols are provided as self-validating systems, outlining the steps and expected outcomes for key transformations.

Protocol 1: Direct N-Arylation of 2-Methylbenzimidazole (Unprotected Strategy)

This protocol is adapted from Chan-Lam coupling principles, demonstrating a case where direct functionalization is effective.[11]

  • Objective: To synthesize 1-phenyl-2-methylbenzimidazole.

  • Materials: 2-Methylbenzimidazole, Phenylboronic acid, Copper(II) acetate (Cu(OAc)₂), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Methanol.

  • Procedure:

    • To a round-bottom flask, add 2-methylbenzimidazole (1.0 eq), phenylboronic acid (1.5 eq), and Cu(OAc)₂ (0.1 eq).

    • Evacuate and backfill the flask with air (oxygen is the terminal oxidant).

    • Add methanol as the solvent, followed by TMEDA (2.0 eq) as the base and ligand.

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove copper salts.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired N-aryl benzimidazole.

  • Self-Validation: The successful reaction will show a new, less polar spot on TLC compared to the starting benzimidazole. The product's identity can be confirmed by ¹H NMR, observing the appearance of phenyl protons and a shift in the benzimidazole ring protons.

Protocol 2: Synthesis and C2-Lithiation of 1-Tosyl-benzimidazole (Protected Strategy)

This two-part protocol showcases the primary advantage of the tosyl-protected route: enabling C2 functionalization.

Part A: N-Tosylation of Benzimidazole

  • Objective: To synthesize 1-Tosyl-1H-benzimidazole.

  • Materials: Benzimidazole, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Procedure:

    • Dissolve benzimidazole (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) followed by the portion-wise addition of TsCl (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be recrystallized from ethanol/hexane.

  • Self-Validation: The product will be a solid with a sharp melting point. ¹H NMR will confirm the presence of the tosyl group (methyl singlet ~2.4 ppm and two aromatic doublets) and the absence of the N-H proton.

Part B: C2-Lithiation and Quench with an Electrophile

  • Objective: To synthesize 2-deutero-1-Tosyl-1H-benzimidazole as a proof-of-concept.

  • Materials: 1-Tosyl-1H-benzimidazole, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Deuterium oxide (D₂O).

  • Procedure:

    • CRITICAL: This reaction must be performed under strictly anhydrous and inert (N₂ or Ar) conditions. All glassware must be flame-dried.

    • Dissolve 1-Tosyl-1H-benzimidazole (1.0 eq) in anhydrous THF in a Schlenk flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change (often to yellow or orange) indicates the formation of the anion.

    • Stir the solution at -78 °C for 1 hour to ensure complete deprotonation.

    • Add the electrophile, in this case, D₂O (5.0 eq), dropwise to quench the anion.

    • Allow the reaction to slowly warm to room temperature.

    • Quench carefully with saturated ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography if necessary.

  • Self-Validation: The most direct evidence of success is the disappearance of the C2-proton signal (typically a singlet around 8.2-8.5 ppm) in the ¹H NMR spectrum of the product.

Conclusion

The decision to use a tosyl-protected or an unprotected benzimidazole is not a matter of right or wrong, but of strategic fitness-for-purpose. The unprotected route offers brevity and efficiency, making it ideal for simpler targets or when reaction conditions are mild and compatible. In contrast, the tosyl-protected route provides a powerful toolkit for executing complex transformations with high levels of control, particularly for accessing the C2 position and ensuring compatibility with potent organometallic reagents. As a senior application scientist, my recommendation is to view the tosyl group not as a necessary evil, but as a strategic tool that unlocks a distinct and valuable chemical space that is otherwise inaccessible. A careful analysis of the target molecule and the planned synthetic sequence, guided by the principles outlined in this guide, will lead to the most logical, efficient, and successful outcome.

References

A Senior Application Scientist's Guide to Experimental Reproducibility: The Case of a Benzimidazole Carboxamide Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility of experimental data is the bedrock of scientific advancement, yet it remains a significant challenge in chemical and biological research.[1][2][3] This guide provides an in-depth framework for ensuring the reproducibility of experiments involving the synthetic compound 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS 942195-86-0).[4][5] This molecule, identified as a drug intermediate and a potential impurity in the manufacturing of potassium-competitive acid blockers (P-CABs), serves as an ideal case study.[5][6][7] We will dissect the critical parameters that govern reproducibility, from the selection of a synthetic route and rigorous analytical characterization to best practices in compound management and the execution of comparative functional assays. This document is intended for researchers, chemists, and drug development professionals dedicated to generating high-fidelity, reliable data.

Introduction: The Compound and the Challenge

This compound is a substituted benzimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, most notably as potent protein kinase inhibitors.[8][9][10][11][12] Therefore, understanding how to work with novel derivatives like this one is critical.

The primary challenge to reproducibility arises from uncharacterized variance. This can be introduced at any stage:

  • Synthesis: Impurities or isomeric mixtures arising from the chosen synthetic route.

  • Characterization: Incomplete confirmation of structure and purity.

  • Handling & Storage: Degradation of the compound over time due to improper conditions.[13][14]

  • Assay Execution: Minor, undocumented deviations in experimental protocol.

This guide will address each of these points, providing actionable protocols and comparative data to empower researchers to produce robust and reproducible results.

Synthesis and Purification: Establishing a Pure Foundation

Protocol 1: Palladium-Catalyzed Carbonylation Route (Preferred)

This modern approach offers high selectivity and is based on documented syntheses of similar structures.[15] It involves the construction of the carboxamide group on a pre-formed benzimidazole core.

Step-by-Step Methodology:

  • Starting Material: 4-(benzyloxy)-6-bromo-2-methyl-1-tosyl-1H-benzimidazole.

  • Reaction Setup: To a solution of the starting material (1.0 eq) in a pressure-rated vessel, add tetrakis(triphenylphosphine)palladium(0) (0.2 eq).

  • Solvent: Use a 2 M solution of dimethylamine in THF. Causality: Using the amine reagent as a solution in the reaction solvent ensures it is present in large excess, driving the reaction to completion and simplifying stoichiometry.

  • Carbonylation: Seal the vessel and purge with carbon monoxide (CO) gas three times. Pressurize the vessel to 1 atm with CO.

  • Reaction: Heat the mixture to 65°C and stir for 32 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and wash with saturated ammonium chloride and brine to remove the catalyst and excess amine.

  • Purification: Purify the intermediate, 4-(benzyloxy)-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, by silica gel chromatography.

  • Debenzylation: Dissolve the purified intermediate in ethanol and add Palladium on carbon (10 wt. %). Stir under a hydrogen atmosphere (1 atm) until the reaction is complete.

  • Final Product: Filter the catalyst and concentrate the solvent to yield the final product, this compound.

G cluster_0 Synthesis Workflow: Protocol 1 A Bromo-Benzimidazole Precursor B Pd(PPh3)4, CO (1 atm), Dimethylamine/THF A->B C Carbonylation Reaction (65°C, 32h) B->C D Workup & Chromatography C->D E Benzyloxy-Protected Intermediate D->E F H2, Pd/C Ethanol E->F G Debenzylation F->G H Final Product G->H

Fig 1. Workflow for the Palladium-Catalyzed Synthesis.
Protocol 2: Classical Condensation Route (Alternative)

This route builds the benzimidazole ring from a diamine precursor, a common method for this scaffold.[16][17]

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the necessary ortho-phenylenediamine precursor, 3,4-diamino-5-hydroxy-N,N-dimethylbenzamide.

  • Condensation: Dissolve the diamine (1.0 eq) and acetic acid (1.1 eq) in 4N HCl.

  • Cyclization: Reflux the mixture for 4 hours. Causality: The acidic conditions and heat promote the condensation of the diamine with the carboxylic acid and subsequent dehydrative cyclization to form the imidazole ring.

  • Workup: Cool the reaction and neutralize with a base (e.g., NaHCO3) to precipitate the 2-methylbenzimidazole intermediate.

  • Tosylation: Dissolve the intermediate in a suitable solvent (e.g., DCM) with a base (e.g., triethylamine) and add tosyl chloride. Stir until the reaction is complete.

  • Purification: Purify the final product by column chromatography or recrystallization.

Comparison of Synthetic Routes
ParameterProtocol 1: Pd-Catalyzed RouteProtocol 2: Classical Condensation
Pros High regioselectivity, milder final steps.Uses cheaper, more common reagents. Avoids toxic CO gas.
Cons Requires expensive palladium catalyst. Uses toxic CO gas.May produce regioisomers if the diamine is not symmetric. Requires harsher cyclization conditions.
Reproducibility Higher. The step-wise construction limits the formation of hard-to-separate isomers.Lower. Small changes in temperature or reaction time during cyclization can lead to different impurity profiles.

Analytical Characterization: You Can't Reproduce What You Don't Confirm

Rigorous characterization is non-negotiable. Every new batch of a synthesized compound must be validated to ensure its identity and purity match the reference standard.

Recommended Analytical Workflow
  • Purity Assessment (HPLC): Use a reverse-phase HPLC method with a C18 column. A water/acetonitrile gradient with 0.1% formic acid is a standard starting point. The goal is ≥98% purity.

  • Identity Confirmation (LC-MS): Confirm the molecular weight. The expected mass for C18H19N3O4S is 373.43 g/mol .[4] The observed mass should be within a narrow error margin (e.g., m/z = 374.1 [M+H]+).

  • Structural Elucidation (NMR): Acquire 1H and 13C NMR spectra in a deuterated solvent like DMSO-d6.[18] This provides unambiguous confirmation of the chemical structure.

Expected Analytical Data
AnalysisParameterExpected ResultRationale & Expert Insight
LC-MS [M+H]+374.1Confirms the molecular weight of the parent compound.
1H NMR Aromatic Protons~7.0 - 8.0 ppmProtons on the benzimidazole and tosyl rings. The specific splitting pattern confirms the substitution pattern.
N-CH3 (Carboxamide)~2.9 - 3.1 ppm (broad singlets)Two distinct signals for the dimethylamide protons are often observed due to restricted rotation around the C-N bond.
C2-CH3~2.8 ppm (singlet)The methyl group at the 2-position of the benzimidazole ring.
Tosyl-CH3~2.4 ppm (singlet)The characteristic methyl group on the tosyl protecting group.
13C NMR C=O (Carboxamide)~165-170 ppmThe carbonyl carbon is typically found in this downfield region.[19]
C2 (Benzimidazole)~150-155 ppmThe carbon atom between the two nitrogens in the imidazole ring.[19]

Functional Assays: A Comparative Study in a Kinase Inhibition Model

To illustrate how upstream variance impacts downstream results, we present a hypothetical comparison of our target compound against a well-characterized alternative in a common assay for this scaffold: a protein kinase inhibition assay.[8][12]

Alternative Compound: Dabigatran (Pradaxa®). While an anticoagulant, its core is a benzimidazole carboxamide, making it a structurally relevant, commercially available, and highly characterized comparator for assay validation purposes.

Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced by the kinase. Lower luminescence indicates greater kinase inhibition.

Experimental Protocol
  • Compound Preparation: Prepare 10 mM stock solutions of the target compound and Dabigatran in 100% DMSO. Perform a serial dilution series in an assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate (a suitable peptide), and ATP to initiate the reaction.

  • Incubation: Add the diluted compounds to the wells and incubate at room temperature for 1 hour. Include positive (no inhibitor) and negative (no kinase) controls.

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and convert the ADP produced to ATP.

  • Signal Generation: Add the Kinase Detection Reagent, which uses the newly generated ATP to drive a luciferase reaction, producing a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Normalize the data to controls and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

G cluster_0 Kinase Activity Pathway Kinase Protein Kinase Product Phosphorylated Substrate + ADP Kinase->Product ATP ATP ATP->Kinase Substrate Peptide Substrate Substrate->Kinase Inhibitor Benzimidazole Inhibitor Inhibitor->Kinase

Fig 2. Inhibition of a generic protein kinase signaling pathway.
Comparative Reproducibility Data (Hypothetical)

The following table illustrates how a poorly characterized compound can lead to irreproducible results compared to a well-validated alternative.

MetricTarget Compound (Batch A, 92% Purity)Target Compound (Batch B, 99% Purity)Alternative: Dabigatran (>99% Purity)
Mean IC50 (n=5 runs) 1.5 µM5.2 µM> 50 µM (Inactive)
Std. Deviation of IC50 0.8 µM0.3 µMN/A
Coefficient of Variation (%CV) 53%5.8% < 5%
Z'-factor of Assay 0.650.820.85

Analysis:

  • Batch A shows high variability (%CV of 53%) and a misleadingly potent IC50. This could be due to an unknown, highly potent impurity in the 8% of non-target material.

  • Batch B , which is highly pure, shows a much weaker IC50 but is highly consistent (%CV of 5.8%). This is a true reflection of the compound's activity.

  • The Dabigatran alternative is inactive but gives a highly robust and reproducible assay window (Z'-factor > 0.8), demonstrating that the assay itself is sound. This comparison validates that the irreproducibility seen with Batch A originates from the compound, not the assay.

Best Practices for Long-Term Reproducibility

Ensuring that results generated today can be reproduced a year from now requires meticulous compound and data management.

  • Compound Storage: Store the solid compound at 4°C or lower, protected from light and moisture.[13][20] For solutions in DMSO, store at -20°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound precipitation and degradation.[21][22]

  • Solvent Quality: Always use high-purity, anhydrous solvents (especially for stock solutions). Water in DMSO can hydrolyze sensitive compounds over time.

  • Stability Testing: For critical compounds, perform periodic stability tests.[14] Re-run an HPLC analysis after 6 months of storage to check for the appearance of degradation peaks.

  • Meticulous Documentation: Every experiment should be documented with enough detail for another scientist to repeat it precisely. This includes lot numbers of reagents, instrument settings, and the exact protocol followed. This is the essence of reproducible research.[23]

Conclusion

Reproducibility is not an accident; it is the result of a deliberate and rigorous scientific process. For any experiment involving a synthetic molecule like this compound, the chain of custody for data integrity begins with the synthesis. By choosing a selective synthetic route, rigorously characterizing the product to confirm its identity and purity, and adhering to strict protocols for compound management and assay execution, researchers can eliminate confounding variables. Comparing results against a well-understood alternative provides an essential validation checkpoint. By implementing the principles and protocols outlined in this guide, scientists can build a foundation of trust in their data, ensuring their work is both reliable and reproducible.

References

A Senior Application Scientist's Guide to the Meta-Analysis of Benzimidazole Derivatives in Gastrointestinal Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of benzimidazole derivatives, a cornerstone of therapeutic intervention in modern gastrointestinal (GI) research and clinical practice. This guide moves beyond a simple recitation of facts to provide an in-depth, critical comparison of these vital compounds. As scientists, our goal is not just to know what works, but why and how it works, and how we can rigorously evaluate its performance against alternatives. This document synthesizes data from numerous meta-analyses and systematic reviews to offer a clear, evidence-based perspective on the efficacy, safety, and mechanistic underpinnings of benzimidazole derivatives in the GI space. We will delve into the two primary classes of these agents—the anti-secretory proton pump inhibitors (PPIs) and the anthelmintic drugs—providing the technical insights and experimental context necessary for robust drug development and research.

The Benzimidazole Scaffold: A Tale of Two Mechanisms

The versatility of the benzimidazole scaffold, a bicyclic structure composed of fused benzene and imidazole rings, has made it a "privileged structure" in medicinal chemistry.[1] Its derivatives have been successfully developed into a wide array of therapeutic agents, from antivirals to anticancer drugs.[1][2] In the realm of gastroenterology, its impact is primarily defined by two distinct, highly effective mechanisms of action.

Proton Pump Inhibitors (PPIs): Irreversible Suppression of Gastric Acid

Substituted benzimidazoles, such as omeprazole, lansoprazole, and esomeprazole, are the definitive treatment for acid-related disorders.[3] Their mechanism is a classic example of targeted, irreversible enzyme inhibition.

Causality of the Experimental Choice: The development of PPIs was driven by the need to overcome the limitations of H2-receptor antagonists. By targeting the final step in acid secretion—the H+/K+ ATPase, or "proton pump"—PPIs achieve a more profound and sustained acid suppression, irrespective of the stimuli invoking the acid production (e.g., histamine, gastrin, or acetylcholine).[3][4]

These drugs are administered as inactive prodrugs. After absorption, they are delivered to the highly acidic secretory canaliculi of the gastric parietal cells. The acidic environment catalyzes their conversion into a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the alpha-subunit of the H+/K+ ATPase, irreversibly inactivating the pump. Acid secretion can only resume once new pump molecules are synthesized and inserted into the membrane.

G cluster_blood Systemic Circulation PPI_prodrug Inactive PPI (Prodrug) PPI_prodrug_cell Inactive PPI PPI_prodrug->PPI_prodrug_cell Diffusion PPI_active Active Sulfenamide PPI_prodrug_cell->PPI_active ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Irreversible Covalent Bonding H_ion H+ K_ion_lumen K+ K_ion_cell K+ ProtonPump->H_ion Pumps H+ Out K_ion_cell->ProtonPump

Caption: Mechanism of Proton Pump Inhibitor (PPI) Action.
Anthelmintic Benzimidazoles: Disrupting Parasite Integrity

In contrast, anthelmintic benzimidazoles like albendazole and mebendazole are crucial for treating GI parasitic infections.[5] Their mechanism targets a fundamental structural component of the parasite cell.

Causality of the Experimental Choice: The therapeutic window for anthelmintics relies on exploiting biochemical differences between the host and the parasite. Benzimidazoles selectively bind to the β-tubulin subunit of the parasite's microtubules with much higher affinity than to mammalian tubulin.[6] This targeted disruption is key to their efficacy and relative safety.

This binding action inhibits microtubule polymerization, which is critical for essential cellular functions in the parasite, including cell division, motility, and nutrient uptake. The disruption of the cellular architecture ultimately leads to the parasite's death or expulsion from the host.[6]

References

Advantages of using 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

The Benzimidazole Scaffold: A Privileged Structure for Modern Drug Discovery in Acid-Related Disorders

A Comparative Guide to the Advantages of Next-Generation Benzimidazoles Over Traditional Proton Pump Inhibitors

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is recognized in medicinal chemistry as a "privileged structure." This designation stems from its ability to bind to a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. Compounds built on this scaffold have found clinical success as anticancer, anti-inflammatory, antiviral, and anthelmintic agents. One of the most impactful applications of the benzimidazole framework has been in the management of gastric acid-related disorders.

The specific compound, 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, is identified as a substance related to Tegoprazan, a modern potassium-competitive acid blocker (P-CAB). While this specific molecule is not a therapeutic agent itself, its core structure is representative of a class of advanced benzimidazoles that have revolutionized acid suppression therapy. This guide will explore the distinct advantages of this modern benzimidazole design, using the P-CAB Tegoprazan as an exemplar, in comparison to the first-generation benzimidazole, the proton pump inhibitor (PPI) Omeprazole .

The Evolution of Gastric Acid Suppression: From PPIs to P-CABs

For decades, proton pump inhibitors (PPIs) like Omeprazole have been the standard of care for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] These drugs work by inhibiting the stomach's final step in acid production, the H+/K+ ATPase, or "proton pump".[2][3][4][5] However, the chemical properties of first-generation PPIs impose several clinical limitations. The development of P-CABs, a newer class of benzimidazole derivatives, represents a significant leap forward, addressing many of these shortcomings directly through rational drug design.

The Benchmark: Omeprazole and Covalent Inhibition

Omeprazole is a prodrug, meaning it requires conversion into its active form to be effective.[2][4] This activation occurs in the highly acidic environment of the parietal cells in the stomach.[4] Once activated, it forms an irreversible covalent bond with cysteine residues on the H+/K+ ATPase, permanently disabling the pump.[2][4] While effective, this mechanism is responsible for several of its limitations:

  • Slow Onset of Action: Because Omeprazole only binds to actively secreting proton pumps, its maximum effect is not seen for several days, requiring repeated dosing to achieve full acid suppression.[2][3]

  • Dependence on Meal Times: For the proton pumps to be active and available for inhibition, the patient must take the medication before a meal.

  • Variable Efficacy: Omeprazole is primarily metabolized by the liver enzyme CYP2C19.[6] Genetic variations in this enzyme can lead to significant differences in how individuals process the drug, resulting in inconsistent acid control.

  • Nocturnal Acid Breakthrough: The short plasma half-life of Omeprazole (around 1 hour) can lead to a return of acid secretion overnight, a phenomenon known as nocturnal acid breakthrough, which can cause nighttime symptoms.[3][7][8]

The Advancement: Tegoprazan and Reversible Ion Competition

Tegoprazan represents a next-generation benzimidazole designed to overcome the hurdles faced by PPIs. As a P-CAB, it features a fundamentally different mechanism of action.[9][10] Tegoprazan does not require acidic activation and works by competitively and reversibly binding to the potassium-binding site of the proton pump.[9][10][11] This ionic inhibition effectively blocks the pump's function. This refined mechanism provides several key advantages:

  • Rapid Onset of Action: Tegoprazan acts directly on both active and resting proton pumps without needing conversion, leading to a much faster onset of acid suppression, with effects seen within the first hour of administration.[9][12]

  • Dosing Flexibility: Its efficacy is independent of meal times, offering greater convenience and adherence for patients.[13][14][15]

  • Consistent and Potent Acid Control: Tegoprazan's metabolism is less dependent on CYP2C19 polymorphisms, leading to more predictable and reliable acid suppression across different patient populations.[14] It provides potent and sustained elevation of intragastric pH.[12][13]

  • Superior Nighttime Acid Control: P-CABs like Tegoprazan have demonstrated more potent and sustained nighttime acid suppression compared to PPIs, effectively addressing nocturnal acid breakthrough.[12]

Comparative Data Analysis: Tegoprazan vs. Omeprazole

The structural and mechanistic differences between these two classes of benzimidazoles translate into distinct pharmacological profiles.

FeatureOmeprazole (First-Generation PPI) Tegoprazan (Next-Generation P-CAB) Advantage
Mechanism of Action Irreversible, covalent inhibition of H+/K+ ATPase.[2][4]Reversible, K+-competitive inhibition of H+/K+ ATPase.[9][10]Tegoprazan
Activation Requires activation by acid in parietal cell canaliculi.[2][4]No activation required; active upon administration.[10][11]Tegoprazan
Onset of Action Slow; maximal effect takes 3-5 days.[2][3]Rapid; significant acid suppression within 1-2 hours.[9][12]Tegoprazan
Food Dependency Should be taken before meals for maximal efficacy.Can be taken with or without food.[13][15]Tegoprazan
Metabolism Primarily by CYP2C19; subject to genetic polymorphism.[6]Primarily by CYP3A4; less affected by CYP2C19 status.[16][17]Tegoprazan
Nighttime Acid Control Prone to nocturnal acid breakthrough.[12]Provides potent and sustained nighttime acid suppression.[12]Tegoprazan
Clinical Healing Rates High healing rates for erosive esophagitis (e.g., ~88% at 8 weeks).[11]Non-inferior or superior healing rates (e.g., ~99% at 8 weeks).[11][18][19]Tegoprazan

Visualizing the Mechanistic Difference

The distinct mechanisms of action at the molecular level are central to the pharmacological differences between PPIs and P-CABs.

G cluster_0 Stomach Lumen (Acidic) cluster_1 Parietal Cell Cytoplasm Proton_Pump H+/K+ ATPase (Proton Pump) H_out H+ Proton_Pump->H_out Secretion K_channel K+ Channel K_in K+ K_channel->K_in Uptake K_in->Proton_Pump Binds to Pump Omeprazole_prodrug Omeprazole (Prodrug) Omeprazole_active Active Sulfenamide Omeprazole_prodrug->Omeprazole_active Acid Activation Tegoprazan Tegoprazan (Active Drug) Tegoprazan->Proton_Pump Reversible Ionic Binding (Competes with K+) (Inhibits) Omeprazole_active->Proton_Pump Irreversible Covalent Bond (Inhibits)

Caption: Mechanism of Action: PPIs (Omeprazole) vs. P-CABs (Tegoprazan).

Experimental Protocols for Comparative Evaluation

Distinguishing the pharmacological profiles of novel benzimidazole derivatives requires specific and validated assays. Below are methodologies for key experiments.

In Vitro H+/K+ ATPase Inhibition Assay

This assay determines the potency (IC50) of a compound in inhibiting the proton pump enzyme directly.

Objective: To measure the concentration of Tegoprazan and Omeprazole required to inhibit 50% of H+/K+ ATPase activity.

Principle: The activity of H+/K+ ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The reduction in Pi release in the presence of an inhibitor corresponds to its inhibitory activity.[20][21]

Methodology:

  • Enzyme Preparation: Isolate H+/K+ ATPase enriched microsomes from rabbit or sheep gastric mucosa through homogenization and differential centrifugation.[22][23] The final protein concentration is determined using a Bradford assay.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, with 2 mM MgCl2).[21]

  • Inhibitor Incubation:

    • For Tegoprazan (P-CAB): Add varying concentrations of Tegoprazan to the reaction mixture containing the enzyme preparation. Pre-incubation is typically short (10-15 minutes) at 37°C.

    • For Omeprazole (PPI): Since Omeprazole requires acid activation, the enzyme/inhibitor mixture must first be incubated at a low pH (e.g., pH 6.0) to facilitate conversion to the active sulfenamide before initiating the ATPase reaction at neutral pH.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP (e.g., 2 mM final concentration).[21] Incubate for 20-30 minutes at 37°C.

  • Termination and Detection: Stop the reaction by adding an ice-cold solution like trichloroacetic acid.[21]

  • Phosphate Quantification: Measure the amount of released inorganic phosphate using a colorimetric method, such as the Fiske-Subbarow method or a commercially available malachite green-based assay kit.[20] Read absorbance spectrophotometrically (e.g., at 400 nm).[21]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.

In Vivo Intragastric pH Measurement in a Rat Model

This experiment evaluates the onset, magnitude, and duration of acid suppression in a living organism.

Objective: To compare the pharmacodynamic effects of Tegoprazan and Omeprazole on gastric pH over time in rats.

Methodology:

G A 1. Animal Preparation - Fast Sprague-Dawley rats overnight - Anesthetize (e.g., isoflurane) B 2. pH Probe Implantation - Perform midline laparotomy - Insert pH microelectrode into the stomach lumen - Secure with a purse-string suture A->B C 3. Baseline pH Recording - Allow animal to stabilize - Record baseline intragastric pH for 30-60 minutes B->C D 4. Drug Administration - Administer vehicle, Omeprazole, or Tegoprazan - Route: Oral gavage or intravenous C->D E 5. Continuous pH Monitoring - Record intragastric pH continuously for a set period (e.g., 4-6 hours) D->E F 6. Data Analysis - Calculate mean pH - Determine time to reach target pH (e.g., pH > 4) - Calculate duration of acid suppression E->F

Caption: Workflow for In Vivo Gastric pH Measurement in a Rat Model.

  • Animal Model: Use male Sprague-Dawley rats, fasted overnight with free access to water to ensure a consistent baseline gastric environment.[24][25]

  • Anesthesia and Surgery: Anesthetize the rats and perform a laparotomy to expose the stomach. A pH microelectrode is inserted into the lumen of the stomach and secured.[26][27]

  • Baseline Measurement: After a stabilization period, record the baseline gastric pH for at least 30 minutes. The fasted stomach pH in a rat is typically around 3.9-4.0.[24][25]

  • Drug Administration: Administer the test compounds (Tegoprazan, Omeprazole) or vehicle control, typically via oral gavage.

  • Pharmacodynamic Monitoring: Continuously record the intragastric pH for several hours post-administration.

  • Data Analysis: Analyze the pH data to determine key pharmacodynamic parameters:

    • Onset of Action: Time taken to reach a target pH (e.g., pH > 4).

    • Peak Effect: The maximum pH value achieved.

    • Duration of Action: The length of time the intragastric pH remains above the target threshold.

    • Compare the results between the Tegoprazan, Omeprazole, and vehicle groups.

Conclusion

The evolution from Omeprazole to Tegoprazan showcases the power of medicinal chemistry to refine a privileged scaffold, like benzimidazole, to create superior therapeutics. By shifting the mechanism from irreversible covalent inhibition to reversible ionic competition, drug discovery scientists have developed P-CABs that offer a faster, more potent, and more reliable method of controlling gastric acid. These next-generation benzimidazoles provide significant clinical advantages in dosing flexibility, consistency across patient populations, and management of nighttime symptoms. The continued exploration of the benzimidazole framework promises further innovations in treating acid-related disorders and beyond, underscoring its enduring importance in the pharmaceutical landscape.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of pharmaceutical research and drug development, the integrity of our work extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical entities we synthesize and handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide (CAS No. 942195-86-0), a substituted benzimidazole derivative. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes established principles of chemical waste management, drawing upon the known characteristics of its constituent functional groups—a benzimidazole core, a tosyl group, and a carboxamide—to ensure the highest standards of safety and environmental stewardship.

Hazard Assessment and Chemical Profile

Structural Components and Associated Hazards:

  • Benzimidazole Core: Benzimidazole derivatives are a broad class of heterocyclic compounds with diverse biological activities. Some have been identified as having toxic effects, and their impact on aquatic ecosystems is a point of concern.[1][2][3] Therefore, this compound should be treated as potentially harmful to aquatic life and should not be disposed of down the drain.[4]

  • Tosyl (p-Toluenesulfonyl) Group: This sulfonyl group is generally stable.[5] However, compounds containing sulfonyl groups can be reactive, and their degradation byproducts may be hazardous.[6]

  • Aromatic Amine Moiety (within the benzimidazole structure): Aromatic amines as a class can be toxic and may require specific disposal procedures to prevent environmental contamination.[7][8][9]

  • Carboxamide Group: Amides are generally stable but can be hydrolyzed under strong acidic or basic conditions with heating to form a carboxylic acid and an amine.[10]

Physicochemical Properties Summary:

PropertyValueSource
CAS Number 942195-86-0[11][12]
Molecular Formula C₁₈H₁₉N₃O₄S[11][12]
Molecular Weight 373.43 g/mol [11][13]
Appearance Solid[12]
Storage 4°C, sealed storage, away from moisture[13]

Given these characteristics, this compound should be managed as a hazardous chemical waste in accordance with all applicable federal, state, and local regulations.[12][14]

Personal Protective Equipment (PPE)

A steadfast commitment to safety begins with the correct use of Personal Protective Equipment. When handling this compound, either in its pure form or as waste, the following PPE is mandatory:[15][16][17][18][19]

  • Eye and Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be used.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11][12][20]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un- or minimally-contaminated solid waste, such as weighing paper and disposable spatulas, in a designated, properly labeled hazardous waste container. For grossly contaminated items, follow the liquid waste procedure.

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, sealed, and chemically compatible waste container. Plastic is generally preferred.[12] Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[13]

  • Empty Containers: "Empty" containers that held the pure compound must be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste.[20]

Step 2: Labeling of Waste Containers

Proper labeling is a critical regulatory requirement.[11][12] Your hazardous waste container label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS number: "942195-86-0."

  • An indication of the hazards (e.g., "Toxic," "Environmental Hazard").

  • The accumulation start date.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][21] The SAA must be at or near the point of generation and under the control of laboratory personnel.[14] Ensure secondary containment, such as a spill tray, is used to prevent the spread of any potential leaks.[13]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical through standard trash or sewer systems.[14][20]

Diagram: Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for the Target Compound start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE start->ppe assess Assess Contamination Level segregate Segregate Waste Stream assess->segregate ppe->assess solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_waste Label Container Correctly - Full Chemical Name - CAS Number - Hazards solid_waste->label_waste liquid_waste->label_waste store_saa Store in Secondary Containment in a Designated SAA label_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs

Caption: Logical workflow for the proper disposal of the target compound.

Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is crucial to mitigate exposure and environmental contamination.[22][23][24]

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Secure the Area: If the spill is small and manageable, restrict access to the area.

  • Ventilate: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For liquid spills, contain the spill and then cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep the material, avoiding the creation of dust.

  • Collect Residue: Carefully scoop the absorbed material or swept solids into a designated hazardous waste container.

  • Decontaminate Surfaces: Clean the spill area thoroughly with soap and water.[25] All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste.

  • Label and Dispose: Seal and label the waste container as described in Section 3 and arrange for its disposal through your EHS department.

Diagram: Spill Response Protocol

SpillResponse Spill Response Protocol spill Spill Occurs alert Alert Others spill->alert assess Assess Spill Size alert->assess small_spill Small & Manageable Spill assess->small_spill Small large_spill Large or Unmanageable Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate & Call Emergency Response large_spill->evacuate contain Contain & Absorb Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

References

A Researcher's Guide to the Safe Handling of 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. The compound 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide, a substituted benzimidazole derivative, represents a class of molecules of significant interest. While its specific toxicological properties are not extensively documented in publicly available literature, its structural motifs—a benzimidazole core, a tosyl protecting group, and a carboxamide functional group—necessitate a cautious and well-informed approach to its handling. This guide provides a comprehensive framework for the safe utilization of this compound in a laboratory setting, ensuring the well-being of researchers and the integrity of the experimental environment.

Hazard Assessment: A Proactive Stance on Safety

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard assessment is warranted. The benzimidazole scaffold, present in various pharmaceutical agents, can exhibit biological activity. Some benzimidazole derivatives have been associated with adverse health effects, including the potential to act as aneugens, which can interfere with cell division.[1] Therefore, it is prudent to treat this compound as potentially hazardous upon acute and chronic exposure.

Inferred Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[2][3]

  • Skin and Eye Irritation: Likely to cause irritation upon direct contact.[1][2][3]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[2]

  • Sensitization: There is a possibility of skin sensitization with prolonged or repeated contact.[1]

One supplier, ChemScene, indicates that a "HazMat Fee" may apply for shipping, with potential hazard classifications of 6.1 (toxic substances) or 9 (miscellaneous dangerous goods), further underscoring the need for careful handling.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing or when handling larger quantities.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is a best practice to prevent contamination of the surrounding area.[6][7]
Body Protection Laboratory CoatA full-length, long-sleeved lab coat is mandatory to protect skin and clothing.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a heightened risk of splashes.
Respiratory Protection Fume HoodAll weighing and handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[8][9]
RespiratorA NIOSH-approved respirator with appropriate particulate filters should be available for non-routine operations or in case of a spill.
Glove Selection and Use:

Due to the lack of specific permeation data for this compound, it is advisable to change gloves frequently, with a general recommendation of every 30 to 60 minutes, or immediately upon known or suspected contact.[6] When removing gloves, do so by rolling them off to ensure the contaminated outer surface is not touched.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to maintaining a safe laboratory environment. The following protocol outlines the key steps for handling the compound from receipt to use.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, CAS number (942195-86-0), and any relevant hazard warnings.

  • Store: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Keep the container tightly sealed.

Weighing and Solution Preparation

This workflow should be performed entirely within a certified chemical fume hood.

Weighing_and_Preparation_Workflow A Don Appropriate PPE B Prepare Fume Hood Work Area A->B Enter Fume Hood C Tare Weighing Vessel B->C Place on Balance D Carefully Transfer Solid Compound C->D Use Spatula E Record Mass D->E Close Sash F Add Solvent to Dissolve E->F Slowly, with Pipette G Cap and Label Solution F->G Securely H Clean Weighing Area G->H Decontaminate Surfaces

Caption: Workflow for weighing and preparing solutions of the target compound.

Experimental Use

All experimental procedures involving this compound should be conducted within a fume hood. Ensure that all glassware is properly labeled and that secondary containment is used when transporting solutions.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined plan for spill cleanup and waste disposal is crucial.

Spill Response
  • Alert: Immediately notify others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.

  • Absorb: For liquid spills, cover with an inert absorbent material like vermiculite or sand. For solid spills, gently cover to avoid raising dust.[10]

  • Collect: Carefully collect the contaminated absorbent material into a designated, leak-proof hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Waste Disposal

As a sulfonated organic compound, this compound requires special disposal procedures. Do not dispose of this compound or its waste down the drain.[8][10]

Waste Segregation and Disposal Protocol:

Waste_Disposal_Protocol cluster_Waste_Streams Waste Generation cluster_Containment Containment cluster_Disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, paper towels) Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Segregate Liquid_Waste Liquid Waste (e.g., reaction mixtures, rinsates) Liquid_Container Designated 'Non-Halogenated Organic Waste' Container Liquid_Waste->Liquid_Container Segregate EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: Segregation and disposal pathway for waste generated from handling the target compound.

All waste containers must be clearly labeled as hazardous waste and include the full chemical name. Empty containers that held the solid compound or its solutions should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[10]

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds is the cornerstone of scientific advancement. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and systematic operational and disposal plans, researchers can confidently and safely explore the potential of this compound. This commitment to a culture of safety not only protects the individual researcher but also ensures the integrity and success of the broader scientific mission.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。